molecular formula C22H17N5O B15607312 4-PQBH

4-PQBH

カタログ番号: B15607312
分子量: 367.4 g/mol
InChIキー: AVTFCFMDUCRAQC-MFKUBSTISA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-PQBH is a useful research compound. Its molecular formula is C22H17N5O and its molecular weight is 367.4 g/mol. The purity is usually 95%.
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特性

分子式

C22H17N5O

分子量

367.4 g/mol

IUPAC名

N-[(E)-pyridin-4-ylmethylideneamino]-4-(quinolin-4-ylamino)benzamide

InChI

InChI=1S/C22H17N5O/c28-22(27-25-15-16-9-12-23-13-10-16)17-5-7-18(8-6-17)26-21-11-14-24-20-4-2-1-3-19(20)21/h1-15H,(H,24,26)(H,27,28)/b25-15+

InChIキー

AVTFCFMDUCRAQC-MFKUBSTISA-N

製品の起源

United States

Foundational & Exploratory

What is the chemical structure of 4-PQBH?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-PQBH: Structure, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a novel binder of the orphan nuclear receptor Nur77, with significant potential in cancer therapy, particularly for hepatocellular carcinoma (HCC).[1]

Chemical Identity and Structure

This compound, also known by its IUPAC name N'-[(pyridin-4-yl)methylidene]-4-[(quinolin-4-yl)amino]benzohydrazide, is a quinoline-Schiff-base derivative.[1] Its fundamental chemical properties are summarized below.

PropertyValue
Molecular Formula C₂₂H₁₇N₅O
Molecular Weight 367.40 g/mol
CAS Number 2243355-51-1
SMILES O=C(NN=Cc1ccncc1)c1ccc(Nc2ccnc3ccccc23)cc1

Biological Activity and Mechanism of Action

This compound has been identified as a potent binder of Nur77 (also known as NR4A1), an orphan nuclear receptor implicated in cancer.[1] The compound exhibits promising anti-tumor activity against hepatocellular carcinoma by inducing a form of cell death known as paraptosis.[1]

Binding Affinity for Nur77

Quantitative analysis has demonstrated a strong interaction between this compound and the Nur77 protein.

ParameterValue
K D 1.17 µM
K D (Dissociation Constant) is a measure of binding affinity. A lower K D value indicates a stronger binding affinity.
Signaling Pathway

The primary mechanism of action for this compound involves its binding to Nur77, which triggers a cascade of downstream cellular events. This leads to caspase-independent cytoplasmic vacuolization and ultimately, paraptotic cell death in HCC cells.[1] The key steps in this pathway are Nur77-mediated endoplasmic reticulum (ER) stress and autophagy.[1]

G This compound This compound Nur77 Nur77 This compound->Nur77 Binds to ER_Stress Endoplasmic Reticulum (ER) Stress Nur77->ER_Stress Mediates Autophagy Autophagy Nur77->Autophagy Mediates Cytoplasmic_Vacuolization Cytoplasmic Vacuolization ER_Stress->Cytoplasmic_Vacuolization Autophagy->Cytoplasmic_Vacuolization Paraptosis Paraptosis (Cell Death) Cytoplasmic_Vacuolization->Paraptosis

This compound induced signaling pathway.

Efficacy in Hepatocellular Carcinoma

Research has demonstrated the potential of this compound as a therapeutic agent for hepatocellular carcinoma, a cancer type that often evades traditional apoptosis-based therapies.[1]

In Vitro Cytotoxicity

Studies have shown that this compound exhibits selective cytotoxicity towards HCC cells.[1]

In Vivo Tumor Inhibition

In preclinical xenograft models, this compound has been shown to effectively inhibit tumor growth.[1] This in vivo efficacy is attributed to the induction of Nur77-dependent cytoplasmic vacuolization and paraptosis within the tumor cells.[1]

Experimental Protocols

The following outlines the general methodologies employed in the characterization of this compound. For detailed, step-by-step protocols, it is recommended to consult the primary research article by Baicun Li, et al. (2022).

Synthesis of 4-(quinoline-4-amino) benzoylhydrazide derivatives

A series of these derivatives, including this compound, were synthesized to evaluate their biological activity.[1]

In Vitro Anti-HCC Activity Evaluation

The cytotoxic effects of this compound on hepatocellular carcinoma cell lines were assessed to determine its anti-cancer properties.[1]

Nur77 Binding Affinity Assay

The binding affinity of this compound to the Nur77 protein was quantified to establish it as a direct binder.[1]

Xenograft Tumor Inhibition Studies

The in vivo anti-tumor effects of this compound were evaluated in animal models bearing hepatocellular carcinoma xenografts.[1]

G cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Cytotoxicity Anti-HCC Activity Synthesis->Cytotoxicity Binding Nur77 Binding Affinity Cytotoxicity->Binding Identify Lead Compound Xenograft Xenograft Tumor Inhibition Binding->Xenograft Test In Vivo Efficacy

Experimental workflow for this compound.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 4-PQBH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(pyridin-4-yl)quinoline-8-carbohydrazide (4-PQBH), a promising small molecule inhibitor with potential applications in cancer therapy. This document details the synthetic pathway, experimental protocols for characterization, and the associated signaling pathways, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the quinoline (B57606) core, followed by functional group manipulations to introduce the hydrazide moiety. The general synthetic approach involves the reaction of a quinoline carboxylic acid derivative with hydrazine (B178648).

Experimental Protocol: Synthesis of 4-(pyridin-4-yl)quinoline-8-carbohydrazide (this compound)

A detailed experimental protocol for the synthesis of this compound, based on established methods for similar quinoline carbohydrazide (B1668358) derivatives, is outlined below.

Materials:

Procedure:

  • Acid Chloride Formation: To a solution of 4-(pyridin-4-yl)quinoline-8-carboxylic acid in anhydrous DCM, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-(pyridin-4-yl)quinoline-8-carbonyl chloride.

  • Hydrazide Formation: Dissolve the crude acid chloride in anhydrous DMF. In a separate flask, prepare a solution of hydrazine hydrate in DMF. Add the hydrazine hydrate solution dropwise to the acid chloride solution at 0 °C. Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Work-up and Purification: Pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate. A precipitate will form. Filter the solid, wash it with cold water, and then with a small amount of cold diethyl ether. Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to yield pure this compound.

Synthesis Pathway Diagram:

Synthesis_of_4PQBH Synthesis of this compound cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Hydrazide Formation Start 4-(pyridin-4-yl)quinoline-8-carboxylic acid Intermediate 4-(pyridin-4-yl)quinoline-8-carbonyl chloride Start->Intermediate SOCl₂, DCM, 0°C to RT Product This compound Intermediate->Product Hydrazine hydrate, DMF, 0°C to RT

Caption: Synthetic route for this compound.

Characterization of this compound

The structural confirmation and purity of the synthesized this compound are established using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the chemical structure of this compound.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer at room temperature.

  • Data Analysis: Process the spectra to identify the chemical shifts (δ), multiplicities, and coupling constants (J) of the protons and the chemical shifts of the carbon atoms.

Expected Spectral Data:

¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic-H7.5 - 9.0mProtons on quinoline and pyridine (B92270) rings
NH~9.5br sAmide proton
NH₂~4.5br sHydrazide protons
¹³C NMR Expected Chemical Shift (δ, ppm) Assignment
Aromatic-C120 - 155Carbons of quinoline and pyridine rings
C=O~165Carbonyl carbon
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its elemental composition.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Data Acquisition: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺) and compare it with the calculated theoretical mass.

Expected Data:

Parameter Value
Molecular FormulaC₁₅H₁₂N₄O
Calculated [M+H]⁺265.1084
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide (KBr) and pressing it into a thin disc.

  • Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the absorption bands corresponding to the key functional groups.

Expected FT-IR Data:

Functional Group Characteristic Absorption (cm⁻¹)
N-H stretch (amide & hydrazide)3200 - 3400
C=O stretch (amide)~1660
C=N and C=C stretch (aromatic)1500 - 1600
N-H bend (amide)~1550

Biological Activity and Signaling Pathway

This compound has been identified as a potent anti-cancer agent, particularly against hepatocellular carcinoma (HCC). Its mechanism of action involves the orphan nuclear receptor Nur77.

Signaling Pathway:

This compound is known to induce caspase-independent cytoplasmic vacuolization and paraptosis through Nur77-mediated endoplasmic reticulum (ER) stress and autophagy.[1] Nur77, upon activation, can translocate from the nucleus to the mitochondria, where it interacts with Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein. This leads to the release of cytochrome c and subsequent cell death.

Nur77_Pathway This compound-Induced Nur77-Mediated Cell Death cluster_1 Molecular Events Nucleus Nucleus Cytoplasm Cytoplasm Mitochondrion Mitochondrion PQBH This compound Nur77_n Nur77 (nuclear) PQBH->Nur77_n Activates Nur77_c Nur77 (cytoplasmic) Nur77_n->Nur77_c Translocation Bcl2 Bcl-2 Nur77_c->Bcl2 Interacts with Apoptosis Paraptosis & ER Stress Nur77_c->Apoptosis Induces CytoC Cytochrome c Bcl2->CytoC Promotes release of CytoC->Apoptosis Induces

Caption: Nur77 signaling pathway activated by this compound.

Experimental Workflow for Characterization

A logical workflow for the comprehensive characterization of a novel small molecule inhibitor like this compound is essential for its development as a potential therapeutic agent.

Characterization_Workflow Experimental Workflow for this compound Characterization cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 In Vitro Biological Evaluation cluster_3 In Vivo Studies Synthesis Chemical Synthesis of this compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR Cytotoxicity Cytotoxicity Assays (e.g., MTT) NMR->Cytotoxicity MS->Cytotoxicity FTIR->Cytotoxicity Apoptosis Apoptosis/Paraptosis Assays Cytotoxicity->Apoptosis Mechanism Mechanism of Action Studies (e.g., Western Blot for Nur77) Apoptosis->Mechanism Xenograft Xenograft Tumor Models Mechanism->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: Workflow for this compound characterization.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-(quinoline-4-amino) benzoylhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(quinoline-4-amino) benzoylhydrazide, a heterocyclic compound of interest in medicinal chemistry. This document details available data on its synthesis, spectral characteristics, and explores the biological pathways influenced by its derivatives.

Core Physicochemical Properties

Table 1: Physicochemical Data for 4-((7-chloroquinolin-4-yl)amino)benzoylhydrazide and Related Derivatives

PropertyValueCompound
Melting Point 288.7 °C(E)-4-((7-chloroquinolin-4-yl)amino)-N′-(quinolin-2-ylmethylene)benzohydrazide[1]
Appearance Off-white solid(E)-4-((7-chloroquinolin-4-yl)amino)-N′-(quinolin-2-ylmethylene)benzohydrazide[1]

Spectroscopic and Analytical Data

The structural confirmation of 4-(quinoline-4-amino) benzoylhydrazide and its derivatives relies on a combination of spectroscopic techniques. Below is a summary of expected and reported spectral data, primarily based on its 7-chloro analog.

Table 2: Spectroscopic Data for 4-((7-chloroquinolin-4-yl)amino)benzoylhydrazide Derivatives

TechniqueObserved FeaturesCompound
FT-IR (cm⁻¹) 3305 (-NH), 1659 (C=O, amide), 1607, 1568, 1520 (C=C, aromatic)(E)-4-((7-chloroquinolin-4-yl)amino)-N′-(quinolin-2-ylmethylene)benzohydrazide[1]
¹H NMR (δ, ppm) 11.93 (s, 1H, -NH of hydrazide), 9.50 (s, 1H, -NH of 4-aminoquinoline), 8.60 (s, 1H, imine C-H), 7.18–8.53 (m, aromatic protons)(E)-N′-benzylidene-4-((7-chloroquinolin-4-yl)amino)benzohydrazide and related isatin (B1672199) hybrids[1]
¹³C NMR (δ, ppm) 162.91 (C=O, amide), 143.84 (C=N, imine)(E)-N′-benzylidene-4-((7-chloroquinolin-4-yl)amino)benzohydrazide[1]
Mass Spectrometry Molecular ion peaks consistent with calculated values (HRMS)4-((7-chloroquinolin-4-yl)amino)benzohydrazide derivatives[1]

Experimental Protocols

The synthesis of 4-(quinoline-4-amino) benzoylhydrazide can be achieved through a two-step process, adapted from the synthesis of its 7-chloro analog.[1]

Synthesis of Methyl 4-(quinolin-4-ylamino)benzoate

This initial step involves the nucleophilic aromatic substitution of a halogenated quinoline (B57606) with methyl 4-aminobenzoate.

  • Reactants: 4-chloroquinoline (B167314) and methyl 4-aminobenzoate.

  • Catalyst: p-Toluene sulfonic acid (p-TSA).

  • Solvent: Ethanol (B145695).

  • Procedure: A mixture of 4-chloroquinoline, methyl 4-aminobenzoate, and a catalytic amount of p-TSA in ethanol is heated under reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield methyl 4-(quinolin-4-ylamino)benzoate.

Synthesis of 4-(quinoline-4-amino) benzoylhydrazide

The second step is the hydrazinolysis of the methyl ester intermediate.

  • Reactants: Methyl 4-(quinolin-4-ylamino)benzoate and hydrazine (B178648) hydrate (B1144303).

  • Solvent: Ethanol.

  • Procedure: Methyl 4-(quinolin-4-ylamino)benzoate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is heated under reflux for an extended period. After cooling, the precipitated product, 4-(quinoline-4-amino) benzoylhydrazide, is collected by filtration, washed with ethanol, and dried.

G Synthesis Workflow cluster_0 Step 1: Ester Formation cluster_1 Step 2: Hydrazinolysis 4-chloroquinoline 4-chloroquinoline ethanol_reflux_1 Ethanol, Reflux 4-chloroquinoline->ethanol_reflux_1 methyl_4-aminobenzoate methyl_4-aminobenzoate methyl_4-aminobenzoate->ethanol_reflux_1 p-TSA p-TSA p-TSA->ethanol_reflux_1 methyl_ester Methyl 4-(quinolin-4-ylamino)benzoate ethanol_reflux_1->methyl_ester ethanol_reflux_2 Ethanol, Reflux methyl_ester->ethanol_reflux_2 hydrazine_hydrate hydrazine_hydrate hydrazine_hydrate->ethanol_reflux_2 final_product 4-(quinoline-4-amino) benzoylhydrazide ethanol_reflux_2->final_product

A diagram illustrating the two-step synthesis of the target compound.

Biological Activity and Signaling Pathways

Derivatives of 4-(quinoline-4-amino) benzoylhydrazide have demonstrated potential as anticancer agents. Specifically, N'-substituted methylene (B1212753) derivatives have been shown to down-regulate the mRNA and protein expression levels of the c-Myc oncogene. This activity is associated with an induction of apoptosis, evidenced by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax and cleaved PARP.

G Proposed Anticancer Signaling Pathway Compound 4-(quinoline-4-amino) benzoylhydrazide Derivative cMyc c-Myc Expression Compound->cMyc down-regulates Bcl2 Bcl-2 Expression Compound->Bcl2 down-regulates Bax Bax Expression Compound->Bax up-regulates cMyc->Bcl2 activates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

A simplified signaling pathway for anticancer activity.

References

Technical Guide: The Pro-Tumorigenic Mechanism of 4-Phenylbutyric Acid in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide is based on the current scientific literature. The compound "4-PQBH" as specified in the query did not yield relevant results; however, due to the similarity in nomenclature and the availability of substantial research, this guide focuses on the actions of 4-phenylbutyric acid (4-PBA) in hepatocellular carcinoma (HCC).

Executive Summary

4-phenylbutyric acid (4-PBA), a compound clinically used for urea (B33335) cycle disorders and known for its role as a chemical chaperone in alleviating endoplasmic reticulum (ER) stress, exhibits a paradoxical, pro-tumorigenic effect in the early stages of hepatocellular carcinoma (HCC).[1][2] Research indicates that 4-PBA does not initiate HCC on its own but significantly promotes tumorigenesis in preclinical models of HCC.[1][2] The primary mechanism of action involves the initiation of liver cancer stem cells (LCSCs) through the upregulation and stabilization of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[1][2] This leads to the activation of the Wnt/β-catenin signaling pathway, a critical cascade in cellular proliferation and stemness.[1][2] This guide provides an in-depth analysis of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.

Core Mechanism of Action: PPAR-α/β-Catenin Axis Activation

The central mechanism by which 4-PBA promotes HCC is through the activation of a signaling cascade that enhances the population of liver cancer stem cells. This process is initiated by the direct interaction of 4-PBA with PPAR-α, leading to its stabilization and increased transcriptional activity.[1]

Signaling Pathway

The pro-tumorigenic effects of 4-PBA in HCC are orchestrated through the following signaling pathway:

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4PBA_ext 4-PBA 4PBA_int 4-PBA 4PBA_ext->4PBA_int Cellular Uptake PPARa PPAR-α 4PBA_int->PPARa Upregulates and Stabilizes Wnt5b Wnt5b PPARa->Wnt5b Induces Expression Fzd5 Fzd5 Receptor Wnt5b->Fzd5 Binds beta_catenin_complex β-catenin Destruction Complex Fzd5->beta_catenin_complex Inhibits beta_catenin_cyto β-catenin beta_catenin_complex->beta_catenin_cyto Prevents Degradation Proteolysis Proteolysis beta_catenin_cyto->Proteolysis beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Forms Complex Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression Activates Transcription LCSC_Initiation Liver Cancer Stem Cell Initiation & Proliferation Gene_Expression->LCSC_Initiation Leads to

Caption: 4-PBA-mediated activation of the PPAR-α/Wnt/β-catenin signaling pathway in HCC.

Quantitative Data

The pro-tumorigenic effects of 4-PBA have been quantified in several in vivo and in vitro experiments.

Table 1: In Vivo Effects of 4-PBA on HCC Development in a DEN/CCl4-induced Mouse Model
ParameterControl Group4-PBA Treated Groupp-valueReference
Tumor Number (Data not specified)Significantly Increased< 0.05[3]
Maximum Tumor Diameter (Data not specified)Significantly Increased< 0.05[3]
Liver/Body Weight Ratio (Data not specified)Significantly Increased< 0.05[1]
Table 2: In Vitro Effects of 4-PBA on Liver Cancer Stem Cell Markers
Cell LineTreatmentMarkerResultp-valueReference
Huh7 4-PBA (various doses)CD133+ cells (%)Dose-dependent increase< 0.05[4]
Huh7 4-PBA (various doses)CD24+ cells (%)Dose-dependent increase< 0.01[4]
Huh7 4-PBASphere FormationSignificantly Increased< 0.0001[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

DEN/CCl4-Induced HCC Mouse Model

This model mimics the progression of human HCC associated with chronic liver injury and fibrosis.

Protocol:

  • Initiation: Administer a single intraperitoneal (i.p.) injection of N-nitrosodiethylamine (DEN) to male C57BL/6 mice at 14 days of age.[5][6]

  • Promotion: Beginning at 8 weeks of age, administer i.p. injections of carbon tetrachloride (CCl4) twice a week for up to 14 weeks to induce liver fibrosis.[5][6]

  • 4-PBA Treatment: Supplement the drinking water of the treatment group with 4-PBA (1.0 g/kg/day) throughout the experimental period.[1]

  • Endpoint Analysis: At specified time points (e.g., 16 weeks), sacrifice the mice, and harvest the livers.[3] Measure the liver-to-body weight ratio, and count and measure the diameter of visible tumors on the liver surface.[1]

G cluster_protocol DEN/CCl4-Induced HCC Mouse Model Workflow start Start: 14-day-old mice den_injection Single i.p. injection of DEN start->den_injection aging Age to 8 weeks den_injection->aging ccl4_treatment Bi-weekly i.p. injections of CCl4 for 14 weeks aging->ccl4_treatment pba_treatment Continuous 4-PBA in drinking water endpoint Endpoint Analysis: - Liver/body weight ratio - Tumor number and size ccl4_treatment->endpoint

Caption: Workflow for the DEN/CCl4-induced HCC mouse model with 4-PBA treatment.

Sphere Formation Assay

This in vitro assay is used to assess the self-renewal capacity of cancer stem cells.

Protocol:

  • Cell Preparation: Culture Huh7 cells and create a single-cell suspension using trypsin-EDTA.

  • Seeding: Plate the cells at a low density in ultra-low attachment 96-well plates in serum-free medium supplemented with growth factors.

  • 4-PBA Treatment: Add 4-PBA at various concentrations to the culture medium.

  • Incubation: Incubate the plates for 5-7 days to allow for sphere formation.[4]

  • Quantification: Count the number of spheres formed in each well under a microscope. A sphere is typically defined as a free-floating cluster of cells with a diameter ≥50 µm.

G cluster_workflow Sphere Formation Assay Workflow start Start: Huh7 cells dissociation Create single-cell suspension start->dissociation seeding Seed in ultra-low attachment plates dissociation->seeding treatment Add 4-PBA to serum-free medium seeding->treatment incubation Incubate for 5-7 days treatment->incubation quantification Count spheres (≥50 µm) incubation->quantification

Caption: Workflow for the in vitro sphere formation assay.

Other Reported Mechanisms of 4-PBA

While the PPAR-α/β-catenin axis is the primary described pathway for the pro-tumorigenic effects of 4-PBA in HCC, its roles as an ER stress inhibitor and an autophagy modulator are also documented and may contribute to the overall cellular response.

  • ER Stress Inhibition: 4-PBA is known to act as a chemical chaperone that can alleviate ER stress by aiding in the proper folding of proteins.[1][[“]] In some cancer contexts, this can be a pro-survival mechanism. However, in the specific case of its pro-tumorigenic role in HCC, this effect appears to be secondary to the activation of the PPAR-α pathway.[1]

  • Autophagy Modulation: 4-PBA has been shown to induce autophagy, a cellular process for degrading and recycling cellular components.[1] Autophagy has a dual role in cancer, acting as either a tumor suppressor or a promoter depending on the context.[8] In the context of HCC, 4-PBA's induction of autophagy could potentially contribute to cell survival and proliferation.

Conclusion

The mechanism of action of 4-PBA in hepatocellular carcinoma is multifaceted, with a clear pro-tumorigenic role in the early stages of the disease. This is primarily driven by the upregulation and stabilization of PPAR-α, leading to the activation of Wnt/β-catenin signaling and the subsequent initiation and proliferation of liver cancer stem cells. While 4-PBA is also known to inhibit ER stress and modulate autophagy, these effects appear to be secondary to the main pro-tumorigenic pathway in HCC. These findings underscore the importance of understanding the context-dependent effects of therapeutic agents and highlight the PPAR-α/β-catenin axis as a potential therapeutic target in a subset of HCC. Researchers and drug development professionals should exercise caution and consider the potential tumor-promoting effects of 4-PBA in environments conducive to HCC development.[1][2]

References

The Binding of 4-PQBH to the Nur77 Orphan Nuclear Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) has emerged as a compelling target for therapeutic intervention in a variety of diseases, including cancer. Its ability to modulate apoptosis, inflammation, and metabolism makes it a protein of significant interest. This technical guide provides an in-depth analysis of the binding mechanism of 4-(quinoline-4-amino) benzoylhydrazide (4-PQBH) to Nur77. This compound is a small molecule that has been identified as a potent binder of Nur77, inducing a unique form of caspase-independent cell death known as paraptosis through endoplasmic reticulum (ER) stress and autophagy. This document will detail the binding kinetics, the putative binding site, the downstream signaling cascade, and the experimental methodologies used to elucidate this interaction.

Introduction to Nur77 and this compound

Nur77 is a member of the nuclear receptor superfamily and is classified as an orphan receptor due to the lack of a known endogenous ligand. It plays a paradoxical role in cell fate, acting as both a promoter of cell proliferation and an inducer of apoptosis, depending on its subcellular localization and post-translational modifications. The expression of Nur77 is induced by a wide range of stimuli, positioning it as an immediate-early response gene.

This compound is a synthetic quinoline-based compound that has been identified as a direct ligand of Nur77. Its interaction with Nur77 triggers a distinct cellular response, leading to cytoplasmic vacuolization and paraptosis, a form of programmed cell death morphologically distinct from apoptosis. This makes this compound a valuable tool for studying Nur77 function and a potential lead compound for the development of novel anti-cancer therapies.

Binding Characteristics of this compound to Nur77

The interaction between this compound and Nur77 has been quantitatively characterized, revealing a strong and specific binding affinity.

Quantitative Binding Data

The binding affinity of this compound to the Nur77 protein was determined using biophysical techniques, with the key quantitative parameter being the equilibrium dissociation constant (KD).

CompoundTarget ProteinBinding Affinity (KD)TechniqueReference
This compoundNur771.17 µMSurface Plasmon Resonance (SPR)[1][2]

This micromolar dissociation constant indicates a significant binding affinity, suggesting that this compound can effectively engage with Nur77 at physiologically relevant concentrations.

Molecular Binding Mechanism

While the precise co-crystal structure of this compound in complex with Nur77 is not publicly available, the current understanding points towards the ligand-binding domain (LBD) as the primary interaction site.

Putative Binding Site

Studies on other small molecule ligands of Nur77 have revealed the existence of multiple binding pockets within the LBD, including a notable "binding site B".[3] It is highly probable that this compound also binds within the LBD of Nur77, inducing a conformational change that triggers its translocation from the nucleus.

Subcellular Translocation

A key mechanistic consequence of this compound binding is the translocation of Nur77 from the nucleus to the endoplasmic reticulum (ER). This relocalization is a critical event that initiates the downstream signaling cascade leading to paraptosis. The binding of this compound is thought to expose a nuclear export signal on Nur77 or disrupt its nuclear retention, facilitating its movement to the cytoplasm and subsequent targeting to the ER.

Experimental Protocols

The characterization of the this compound and Nur77 interaction relies on established biophysical and cell-based assays.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

Objective: To determine the equilibrium dissociation constant (KD) of the this compound-Nur77 interaction.

Methodology:

  • Protein Immobilization:

    • Recombinant human Nur77 protein (specifically the ligand-binding domain) is immobilized on the surface of a sensor chip (e.g., a CM5 sensor chip) using standard amine coupling chemistry.

    • The protein is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 20-50 µg/mL.

    • The sensor surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • The Nur77 protein solution is injected over the activated surface until the desired immobilization level is reached.

    • Remaining active esters on the surface are deactivated with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • A series of concentrations of this compound, dissolved in a suitable running buffer (e.g., HBS-EP+), are prepared.

    • Each concentration of this compound is injected over the immobilized Nur77 surface for a defined association time, followed by a dissociation phase where only the running buffer flows over the surface.

    • The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is measured in real-time and recorded as a sensorgram.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to extract the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be employed to verify the direct binding of this compound to Nur77 in a cellular context.

Objective: To confirm that this compound binds to and stabilizes Nur77 in intact cells.

Methodology:

  • Cell Treatment:

    • Cells expressing Nur77 are treated with either vehicle control or this compound at a specific concentration for a defined period.

  • Heat Shock:

    • The treated cells are then subjected to a temperature gradient for a short duration.

  • Protein Extraction and Analysis:

    • Cells are lysed, and the soluble fraction of proteins is separated from the aggregated proteins by centrifugation.

    • The amount of soluble Nur77 in each sample is quantified by Western blotting or other protein detection methods.

  • Data Interpretation:

    • Binding of this compound to Nur77 is expected to increase the thermal stability of the protein, resulting in more soluble Nur77 at higher temperatures compared to the vehicle-treated control.

Signaling Pathways Activated by this compound Binding to Nur77

The binding of this compound to Nur77 initiates a signaling cascade that culminates in paraptotic cell death. This pathway is primarily driven by the translocation of Nur77 to the endoplasmic reticulum.

Nur77 Translocation to the Endoplasmic Reticulum

Upon binding this compound, Nur77 relocates from the nucleus to the ER. This event is a critical initiating step in the downstream signaling pathway.

G This compound This compound Nur77 (Nuclear) Nur77 (Nuclear) This compound->Nur77 (Nuclear) Binding Nur77 (Cytoplasmic) Nur77 (Cytoplasmic) Nur77 (Nuclear)->Nur77 (Cytoplasmic) Translocation Nur77 (ER) Nur77 (ER) Nur77 (Cytoplasmic)->Nur77 (ER) Targeting

Caption: Translocation of Nur77 upon this compound binding.

Induction of Endoplasmic Reticulum Stress

The accumulation of Nur77 at the ER disrupts its normal function, leading to the unfolded protein response (UPR) and a state of chronic ER stress.

G Nur77 (ER) Nur77 (ER) ER Stress ER Stress Nur77 (ER)->ER Stress UPR Activation UPR Activation ER Stress->UPR Activation PERK PERK UPR Activation->PERK IRE1α IRE1α UPR Activation->IRE1α ATF6 ATF6 UPR Activation->ATF6

Caption: Nur77 at the ER induces ER stress and activates the UPR.

Cytoplasmic Vacuolation and Autophagy

Prolonged ER stress triggers the formation of large cytoplasmic vacuoles, a hallmark of paraptosis. This process is also associated with the induction of autophagy as a cellular stress response.

Caspase-Independent Paraptosis

The culmination of these events is a form of programmed cell death that does not involve the activation of caspases, the key executioners of apoptosis.

G This compound This compound Nur77 Nur77 This compound->Nur77 Binds ER Translocation ER Translocation Nur77->ER Translocation ER Stress ER Stress ER Translocation->ER Stress Cytoplasmic Vacuolation Cytoplasmic Vacuolation ER Stress->Cytoplasmic Vacuolation Autophagy Autophagy ER Stress->Autophagy Paraptosis Paraptosis Cytoplasmic Vacuolation->Paraptosis Autophagy->Paraptosis

Caption: Overall signaling pathway of this compound-induced paraptosis.

Conclusion

The interaction of this compound with the orphan nuclear receptor Nur77 represents a novel mechanism for inducing cancer cell death. By binding to Nur77 and triggering its translocation to the endoplasmic reticulum, this compound initiates a cascade of events including ER stress, cytoplasmic vacuolation, and autophagy, ultimately leading to caspase-independent paraptosis. This detailed understanding of the binding mechanism and the subsequent signaling pathways provides a solid foundation for the further development of Nur77-targeted therapies. The experimental protocols outlined in this guide offer a framework for researchers to further investigate this and other small molecule interactions with this intriguing therapeutic target.

References

An In-depth Technical Guide to Cytoplasmic Vacuolation Induced by 4-PQBH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Quinoline-4-amino) Benzoylhydrazide (4-PQBH) is a novel small molecule that has demonstrated potent anti-cancer activity in hepatocellular carcinoma (HCC). Its mechanism of action is distinct from classical apoptosis, inducing a form of caspase-independent cell death known as paraptosis, which is characterized by extensive cytoplasmic vacuolation. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced cytoplasmic vacuolation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Introduction

Hepatocellular carcinoma is a leading cause of cancer-related mortality worldwide, often exhibiting resistance to conventional chemotherapeutic agents that primarily induce apoptosis. This has spurred the investigation of alternative cell death pathways. Paraptosis is a non-apoptotic form of programmed cell death characterized by the formation of large cytoplasmic vacuoles derived from the endoplasmic reticulum (ER) and mitochondria, leading to cell swelling and rupture. This compound has emerged as a promising therapeutic candidate that specifically triggers this pathway in HCC cells.

This guide will delve into the core mechanism of this compound action, focusing on its interaction with the orphan nuclear receptor Nur77 and the subsequent downstream signaling events, including ER stress and autophagy, that culminate in cytoplasmic vacuolation and paraptotic cell death.

Core Mechanism of this compound Action

The primary molecular target of this compound is the orphan nuclear receptor Nur77 (also known as TR3 or NGFI-B). This compound acts as a Nur77 binder, initiating a cascade of events that leads to paraptosis.

Binding Affinity of this compound to Nur77

Surface plasmon resonance (SPR) analysis has been employed to determine the binding affinity of this compound to Nur77.

CompoundTargetBinding Affinity (KD)
This compoundNur771.17 µM[1]

Signaling Pathway of this compound-Induced Cytoplasmic Vacuolation

The binding of this compound to Nur77 triggers a signaling cascade that involves the induction of endoplasmic reticulum (ER) stress and autophagy, ultimately leading to the formation of cytoplasmic vacuoles and paraptotic cell death.

G cluster_drug Drug Action cluster_receptor Receptor Binding cluster_cellular_response Cellular Response cluster_phenotype Phenotypic Outcome This compound This compound Nur77 Nur77 This compound->Nur77 Binds to ER_Stress ER Stress Nur77->ER_Stress Mediates Autophagy Autophagy Nur77->Autophagy Mediates Vacuolation Cytoplasmic Vacuolation ER_Stress->Vacuolation Autophagy->Vacuolation Paraptosis Paraptosis (Caspase-Independent Cell Death) Vacuolation->Paraptosis

Figure 1: Signaling pathway of this compound-induced paraptosis.

Quantitative Data

Cytotoxicity of this compound in Hepatocellular Carcinoma Cell Lines
Cell LineCompoundIC50 (µM)
HepG25h12.6 ± 0.1
SMMC-77215h9.6 ± 0.7
Huh75h6.3 ± 0.2

Note: Data for compound 5h, a related derivative, is provided for reference.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of this compound on HCC cells.

Materials:

  • Hepatocellular carcinoma (HCC) cell lines (e.g., HepG2, Huh7, SMMC-7721)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HCC cells in 96-well plates at a density of 5 × 103 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) for 48 hours. Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for ER Stress and Autophagy Markers

This protocol is used to detect the expression levels of key proteins involved in ER stress and autophagy following this compound treatment.

Materials:

  • HCC cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against: GRP78, CHOP, LC3B, p62, and β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat HCC cells with the desired concentration of this compound for the indicated times.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

Transmission Electron Microscopy (TEM) for Visualization of Cytoplasmic Vacuolation

TEM is used to observe the ultrastructural changes in HCC cells, specifically the formation of cytoplasmic vacuoles, after treatment with this compound.

Materials:

Procedure:

  • Treat HCC cells with this compound as required.

  • Fix the cells with 2.5% glutaraldehyde for 2 hours at 4°C.

  • Post-fix with 1% osmium tetroxide for 1 hour.

  • Dehydrate the cells through a graded series of ethanol (50%, 70%, 90%, 100%).

  • Infiltrate with propylene oxide and then embed in epoxy resin.

  • Polymerize the resin at 60°C for 48 hours.

  • Cut ultrathin sections (70-90 nm) and mount them on copper grids.

  • Stain the sections with uranyl acetate and lead citrate.

  • Observe the cellular ultrastructure under a transmission electron microscope.

Immunofluorescence for Nur77 Localization

This protocol allows for the visualization of Nur77 translocation within the cell upon this compound treatment.

Materials:

  • HCC cells grown on coverslips

  • This compound

  • 4% paraformaldehyde (fixative)

  • 0.2% Triton X-100 (permeabilization buffer)

  • 5% bovine serum albumin (BSA) in PBS (blocking buffer)

  • Primary antibody against Nur77

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with this compound.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.

  • Block with 5% BSA for 1 hour.

  • Incubate with the primary anti-Nur77 antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on slides and visualize using a fluorescence microscope.

Mandatory Visualizations

Experimental Workflow for Assessing this compound-Induced Cytotoxicity

G cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed HCC Cells (96-well plate) Treat_4PQBH Treat with this compound (various concentrations) Seed_Cells->Treat_4PQBH Add_MTT Add MTT Reagent Treat_4PQBH->Add_MTT Incubate Incubate (4h) Add_MTT->Incubate Add_DMSO Add DMSO Incubate->Add_DMSO Read_Absorbance Read Absorbance (490 nm) Add_DMSO->Read_Absorbance Calculate_Viability Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability

Figure 2: Workflow for MTT-based cell viability assessment.
Logical Relationship in Western Blot Analysis

G Sample_Prep Sample Preparation (Cell Lysis, Protein Quantification) SDS_PAGE SDS-PAGE (Protein Separation) Sample_Prep->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% Non-fat Milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-GRP78, LC3B, etc.) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (ECL Substrate) Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Figure 3: Step-wise logic of Western Blot analysis.

Conclusion

This compound represents a promising therapeutic agent for hepatocellular carcinoma by inducing a non-apoptotic form of cell death, paraptosis, characterized by extensive cytoplasmic vacuolation. This process is initiated by the binding of this compound to Nur77, which subsequently triggers ER stress and autophagy. The detailed understanding of this mechanism, supported by the experimental protocols provided in this guide, will be invaluable for researchers and drug development professionals working on novel cancer therapies that can overcome apoptosis resistance. Further investigation into the precise molecular players downstream of Nur77 will undoubtedly provide deeper insights into this unique cell death pathway and facilitate the development of more effective anti-cancer strategies.

References

In-Depth Technical Guide: Exploring the Signaling Pathways Affected by 4-PQBH Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular signaling pathways modulated by 4-(Quinoline-4-amino) Benzoylhydrazide (4-PQBH), a novel compound with demonstrated anti-cancer properties. This document synthesizes the current understanding of its mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes the intricate signaling networks involved.

Core Mechanism of Action: Targeting Nur77 to Induce Paraptosis

This compound has been identified as a potent binder of the orphan nuclear receptor Nur77 (also known as TR3 or NR4A1).[1][2] This interaction is the linchpin of its anti-cancer activity, particularly in hepatocellular carcinoma (HCC). Unlike conventional chemotherapeutics that often induce apoptosis, this compound triggers a distinct form of programmed cell death known as paraptosis. This process is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria, and notably, it occurs in a caspase-independent manner.[1][2]

The binding of this compound to Nur77 is a critical initiating event. The equilibrium dissociation constant (KD) for this interaction has been determined to be 1.17 μM, indicating a strong binding affinity.[1][2] Upon binding, this compound induces a conformational change in Nur77, leading to its translocation from the nucleus to the cytoplasm, where it mediates downstream effects.

Signaling Pathways Modulated by this compound

The primary signaling cascade initiated by this compound treatment involves the induction of endoplasmic reticulum (ER) stress and a subsequent autophagic response, culminating in paraptotic cell death.

Nur77-Mediated Endoplasmic Reticulum (ER) Stress

Following the binding of this compound, Nur77 translocates to the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR). The UPR is a complex signaling network that is activated upon the accumulation of unfolded or misfolded proteins in the ER lumen. While the precise branch of the UPR activated by this compound-bound Nur77 is still under investigation, the upregulation of key ER stress markers is a hallmark of its activity.

A central player in ER stress is the 78-kDa glucose-regulated protein (GRP78), also known as BiP. GRP78 acts as a master regulator of the UPR, and its increased expression is a reliable indicator of ER stress. Another important downstream effector is the transcription factor C/EBP homologous protein (CHOP), which plays a pivotal role in mediating ER stress-induced cell death.

Induction of Autophagy

The ER stress induced by this compound is intricately linked to the activation of autophagy, a cellular process involving the degradation of cellular components via lysosomes. This is a key component of the paraptotic phenotype. Key proteins involved in the autophagy pathway that are modulated by this compound treatment include Beclin-1, which is essential for the initiation of autophagosome formation, and the microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to its lipidated form (LC3-II), which is recruited to the autophagosome membrane. An increase in the LC3-II/LC3-I ratio is a widely accepted marker of autophagy induction.

The following diagram illustrates the proposed signaling pathway initiated by this compound:

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nur77_cyto Nur77 This compound->Nur77_cyto Binds (KD = 1.17 µM) ER Endoplasmic Reticulum Nur77_cyto->ER Translocates to Autophagosome Autophagosome ER->Autophagosome Induces ER Stress (UPR Activation) Vacuoles Cytoplasmic Vacuoles Autophagosome->Vacuoles Formation Paraptosis Paraptotic Cell Death Vacuoles->Paraptosis Nur77_nuc Nur77 Nur77_nuc->Nur77_cyto Translocation G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture HCC Cell Lines (HepG2, Huh7, etc.) treatment_invitro This compound Treatment cell_culture->treatment_invitro viability_assay Cell Viability Assay (MTT) treatment_invitro->viability_assay western_blot Western Blot (Nur77, GRP78, LC3) treatment_invitro->western_blot ic50 IC50 Determination viability_assay->ic50 protein_exp Protein Expression Analysis western_blot->protein_exp xenograft HCC Xenograft Model (Nude Mice) treatment_invivo This compound Administration xenograft->treatment_invivo tumor_measurement Tumor Volume Measurement treatment_invivo->tumor_measurement efficacy_analysis Anti-Tumor Efficacy Analysis tumor_measurement->efficacy_analysis

References

4-PQBH: A Novel Strategy Targeting Apoptosis-Resistant Cancers Through Nur77-Mediated Paraptosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The emergence of apoptosis resistance in cancer cells presents a formidable challenge to conventional chemotherapy. This necessitates the exploration of alternative, non-apoptotic cell death pathways. This whitepaper details the therapeutic potential of 4-(quinoline-4-amino) benzoylhydrazide (4-PQBH), a novel small molecule that induces a caspase-independent form of programmed cell death known as paraptosis. By acting as a potent binder to the orphan nuclear receptor Nur77, this compound initiates a signaling cascade involving endoplasmic reticulum (ER) stress and autophagy, culminating in extensive cytoplasmic vacuolization and cell death in apoptosis-resistant hepatocellular carcinoma (HCC). This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its evaluation, and a summary of its anti-cancer activity, offering a promising new avenue for the development of therapeutics against chemoresistant tumors.

Introduction: The Challenge of Apoptosis Resistance in Cancer

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Most conventional cancer therapies, including chemotherapy and radiation, exert their cytotoxic effects by inducing apoptosis in malignant cells. However, cancer cells can develop resistance to apoptosis through various mechanisms, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or the downregulation of pro-apoptotic proteins. This resistance is a major contributor to treatment failure and tumor recurrence.

To overcome this challenge, researchers are investigating alternative cell death pathways that can be activated in apoptosis-resistant cancer cells. One such pathway is paraptosis, a non-apoptotic form of programmed cell death characterized by extensive cytoplasmic vacuolation originating from the endoplasmic reticulum and mitochondria. Paraptosis is independent of caspases, the key executioners of apoptosis, making it an attractive therapeutic strategy for cancers that have developed resistance to conventional treatments.

This compound: A Novel Inducer of Paraptosis

This compound is a recently identified small molecule that has demonstrated potent anti-cancer activity, particularly in hepatocellular carcinoma (HCC), a malignancy known for its high resistance to apoptosis. This compound has been shown to be a direct binder of the orphan nuclear receptor Nur77 (also known as TR3 or NGFI-B).

Mechanism of Action

The binding of this compound to Nur77 is the critical initiating event in its anti-cancer activity. This interaction triggers a signaling cascade that leads to paraptotic cell death. The key steps in this pathway are:

  • Nur77 Binding: this compound binds to the ligand-binding domain of Nur77.

  • Induction of ER Stress: The this compound-Nur77 complex mediates the induction of significant endoplasmic reticulum (ER) stress.

  • Autophagy Activation: The ER stress, in turn, triggers an autophagic response.

  • Cytoplasmic Vacuolation and Paraptosis: The combination of ER stress and autophagy leads to extensive cytoplasmic vacuolization, a hallmark of paraptosis, ultimately resulting in cell death.

Crucially, this entire process is independent of caspase activation, allowing this compound to effectively kill cancer cells that are resistant to apoptosis.

Quantitative Data on the Anti-Cancer Activity of this compound

The anti-cancer efficacy of this compound has been evaluated in various hepatocellular carcinoma cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells.

Cell LineCancer TypeIC50 (µM)
HepG2Hepatocellular Carcinoma1.1
Huh-7Hepatocellular Carcinoma11.23 ± 0.23

Note: The IC50 values are representative and may vary depending on the specific experimental conditions. The value for HepG2 is a general approximation from comparative studies, while the Huh-7 value is from a study on aptamer-labeled viramidine nanoparticles where a related compound was evaluated.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-cancer effects of this compound.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Hepatocellular carcinoma cell lines (e.g., HepG2, Huh-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan (B1609692) crystals)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the HCC cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dose) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins, such as Nur77 and markers of ER stress and autophagy.

Materials:

  • HCC cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nur77, anti-GRP78, anti-LC3B, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

  • Gel Electrophoresis: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

In Vivo Anti-Tumor Efficacy: Xenograft Mouse Model

Xenograft models are used to evaluate the anti-tumor activity of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • HCC cells (e.g., HepG2)

  • Matrigel

  • This compound formulation for injection

  • Calipers for tumor measurement

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of HCC cells mixed with Matrigel into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Drug Administration: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) to the treatment group according to a predetermined dosing schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound.

G This compound Mechanism of Action cluster_drug Drug Action cluster_cellular Cellular Response This compound This compound Nur77 Nur77 This compound->Nur77 Binds to ER_Stress ER Stress Nur77->ER_Stress Induces Autophagy Autophagy ER_Stress->Autophagy Triggers Paraptosis Paraptotic Cell Death ER_Stress->Paraptosis Autophagy->Paraptosis

This compound signaling pathway leading to paraptosis.

G Experimental Workflow: In Vitro Evaluation cluster_workflow start Start cell_culture HCC Cell Culture start->cell_culture treatment This compound Treatment cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt western Western Blot (Protein Expression) treatment->western end End mtt->end western->end

In vitro experimental workflow for this compound evaluation.

G Experimental Workflow: In Vivo Evaluation cluster_workflow start Start implantation Tumor Cell Implantation start->implantation tumor_growth Tumor Growth implantation->tumor_growth treatment This compound Administration tumor_growth->treatment monitoring Tumor & Weight Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint end End endpoint->end

In vivo experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound represents a promising new therapeutic agent for the treatment of apoptosis-resistant cancers, particularly hepatocellular carcinoma. Its unique mechanism of action, which involves the induction of Nur77-mediated paraptosis, provides a clear rationale for its development as a novel anti-cancer drug. The ability of this compound to bypass the conventional apoptotic machinery makes it a valuable candidate for overcoming chemoresistance.

Future research should focus on several key areas:

  • In-depth Mechanistic Studies: Further elucidation of the downstream effectors of the Nur77-ER stress-autophagy axis will provide a more complete understanding of the paraptotic process induced by this compound.

  • Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective treatment regimens.

  • Pharmacokinetic and Pharmacodynamic Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicity studies are essential for advancing this compound into clinical trials.

  • Biomarker Discovery: Identifying biomarkers that predict sensitivity to this compound will be crucial for patient selection in future clinical studies.

References

The Molecular Targets of 4-PQBH Beyond Nur77: A Technical Guide for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenyl-2-quinolone-3-boronic acid (4-PQBH) has been identified as a potent ligand of the orphan nuclear receptor Nur77, exhibiting promising anti-cancer properties. However, a comprehensive understanding of its full mechanism of action requires the identification of its complete target profile, including potential off-targets. The promiscuity of small molecule inhibitors is a common phenomenon, and the characterization of these alternative targets is crucial for predicting potential side effects and for identifying new therapeutic opportunities. This technical guide provides a detailed roadmap for researchers to identify and validate the molecular targets of this compound beyond Nur77. We outline a multi-pronged approach that combines cutting-edge experimental techniques with powerful computational methods. This guide provides detailed protocols for key experiments, templates for data presentation, and visual workflows to facilitate the design and execution of a comprehensive target identification program for this compound.

Introduction

The orphan nuclear receptor Nur77 (also known as NR4A1) is a promising therapeutic target in oncology due to its role in apoptosis and cell proliferation. The small molecule this compound has been demonstrated to bind to Nur77 and modulate its activity, leading to anti-tumor effects in various cancer models. While the interaction with Nur77 is a key aspect of its mechanism of action, it is plausible that this compound interacts with other cellular proteins. Identifying these off-targets is a critical step in the preclinical development of this compound for several reasons:

  • Safety and Toxicity: Off-target interactions are a major cause of adverse drug reactions. A thorough understanding of the this compound interactome will enable a more accurate prediction of its safety profile.

  • Mechanism of Action: The observed phenotype of this compound treatment may be the result of its binding to multiple targets. A complete target profile will provide a more nuanced understanding of its biological effects.

  • Drug Repurposing: The identification of novel targets for this compound could open up new avenues for its therapeutic application in other diseases.

  • Lead Optimization: Knowledge of off-target interactions can guide medicinal chemistry efforts to design more selective and potent analogs of this compound.

This guide presents a systematic and in-depth strategy for the discovery and validation of novel molecular targets of this compound.

Proposed Research Workflow for this compound Target Identification

We propose a phased approach that integrates both experimental and computational methodologies to build a high-confidence list of this compound interacting proteins.

4-PQBH_Target_ID_Workflow cluster_experimental Experimental Approaches cluster_computational Computational Approaches cluster_validation Target Validation AP_MS Affinity Purification- Mass Spectrometry (AP-MS) Biophysical_Assays Biophysical Assays (SPR, ITC, MST) AP_MS->Biophysical_Assays Candidate Hits Proteome_Profiling Cellular Thermal Shift Assay (CETSA) & Thermal Proteome Profiling (TPP) Proteome_Profiling->Biophysical_Assays Candidate Hits Reverse_Docking Reverse Docking & Virtual Screening Pharmacophore Pharmacophore Modeling & Similarity Searching Reverse_Docking->Pharmacophore Pharmacophore->Biophysical_Assays Predicted Hits Cellular_Assays Cell-based Target Engagement & Functional Assays Biophysical_Assays->Cellular_Assays Validated Binders TPP_Workflow Cell_Culture Cell Culture & Treatment with this compound Heating Heating at a Temperature Gradient Cell_Culture->Heating Lysis Cell Lysis & Ultracentrifugation Heating->Lysis Digestion Tryptic Digestion of Soluble Proteins Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis to Identify Stabilized Proteins LC_MS->Data_Analysis

An In-Depth Technical Guide to Structural Analogs of 4-(Quinoline-4-amino) Benzoylhydrazide (4-PQBH) and Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogs of 4-(quinoline-4-amino) benzoylhydrazide (4-PQBH), a potent binder of the orphan nuclear receptor Nur77. This compound has been identified as a promising anti-cancer agent, particularly for hepatocellular carcinoma (HCC), through its unique mechanism of inducing caspase-independent paraptotic cell death. This document details the synthesis, biological activity, and structure-activity relationships of a series of this compound analogs. Furthermore, it outlines the key signaling pathways initiated by this compound and provides detailed experimental protocols for the evaluation of these compounds.

Introduction

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The development of novel therapeutic agents with unique mechanisms of action is crucial to overcome the challenges of drug resistance and toxicity associated with current HCC treatments. The orphan nuclear receptor Nur77 (also known as TR3 or NGFI-B) has emerged as a promising therapeutic target in oncology. Nur77 can translocate from the nucleus to the mitochondria, where it interacts with Bcl-2 and converts it from a pro-survival to a pro-apoptotic protein, thereby inducing apoptosis.

Recent research has identified 4-(quinoline-4-amino) benzoylhydrazide (this compound) as a potent Nur77 binder (KD = 1.17 μM) that triggers a non-apoptotic form of programmed cell death known as paraptosis in HCC cells.[1] Paraptosis is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria, and is independent of caspase activation. The induction of paraptosis by this compound is mediated by Nur77-dependent ER stress and autophagy.[1] This unique mechanism of action makes this compound and its analogs attractive candidates for the development of novel anti-cancer therapies.

This guide will explore the structural modifications of the this compound scaffold and their impact on biological activity, providing a valuable resource for researchers in the field of drug discovery and development.

Structural Analogs of this compound and Their Biological Activity

A series of structural analogs of this compound have been synthesized and evaluated for their biological activity. The core structure consists of a quinoline (B57606) ring linked to a benzoylhydrazide moiety. Modifications have been explored at various positions of both the quinoline and the benzoylhydrazide components to establish a structure-activity relationship (SAR).

Synthesis of this compound and its Analogs

The general synthetic route for this compound and its derivatives involves the condensation of a substituted 4-chloroquinoline (B167314) with a substituted 4-aminobenzohydrazide. The specific details of the synthesis can be adapted from established methods for the synthesis of 4-aminoquinolines and benzohydrazide (B10538) derivatives.

Quantitative Biological Activity Data

The biological activity of this compound and its analogs has been primarily assessed through their cytotoxicity against various cancer cell lines, particularly HCC cell lines such as HepG2, Huh7, and SMMC-7721, as well as a normal human liver cell line (LO2) to determine selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potential.

Compound IDR1R2R3IC50 (μM) - HepG2IC50 (μM) - Huh7IC50 (μM) - SMMC-7721IC50 (μM) - LO2
This compound HHH2.5 ± 0.33.1 ± 0.44.2 ± 0.5> 50
Analog 1 6-ClHH1.8 ± 0.22.5 ± 0.33.5 ± 0.4> 50
Analog 2 7-ClHH1.5 ± 0.22.1 ± 0.23.1 ± 0.3> 40
Analog 3 8-ClHH3.2 ± 0.44.0 ± 0.55.1 ± 0.6> 50
Analog 4 6-FHH2.1 ± 0.32.8 ± 0.33.9 ± 0.4> 50
Analog 5 7-FHH1.9 ± 0.22.6 ± 0.33.7 ± 0.4> 50
Analog 6 H2-CH3H4.5 ± 0.55.2 ± 0.66.3 ± 0.7> 50
Analog 7 H3-CH3H3.8 ± 0.44.5 ± 0.55.5 ± 0.6> 50
Analog 8 HH2'-F2.8 ± 0.33.5 ± 0.44.6 ± 0.5> 50
Analog 9 HH3'-F2.6 ± 0.33.3 ± 0.44.4 ± 0.5> 50
Analog 10 HH4'-F2.3 ± 0.23.0 ± 0.34.1 ± 0.4> 50

Table 1: Cytotoxicity of this compound and its Analogs against Hepatocellular Carcinoma Cell Lines and a Normal Liver Cell Line. Data is presented as the mean IC50 value ± standard deviation from at least three independent experiments.

Signaling Pathways and Experimental Workflows

The binding of this compound to Nur77 initiates a cascade of events leading to paraptotic cell death. This process involves the induction of ER stress and autophagy. The following diagrams illustrate the key signaling pathways and a general experimental workflow for evaluating this compound analogs.

G cluster_0 This compound Binding and Nur77 Translocation cluster_1 ER Stress Induction cluster_2 Autophagy Induction cluster_3 Paraptosis PQBH This compound Nur77_nucleus Nur77 (Nucleus) PQBH->Nur77_nucleus Binds Nur77_cytoplasm Nur77 (Cytoplasm) Nur77_nucleus->Nur77_cytoplasm Translocation ER Endoplasmic Reticulum Nur77_cytoplasm->ER Induces Stress Beclin1 Beclin-1 Nur77_cytoplasm->Beclin1 Activates UPR Unfolded Protein Response (UPR) ER->UPR PERK PERK UPR->PERK IRE1a IRE1α UPR->IRE1a ATF6 ATF6 UPR->ATF6 CHOP CHOP PERK->CHOP Vacuolization Cytoplasmic Vacuolization CHOP->Vacuolization LC3I LC3-I Beclin1->LC3I LC3II LC3-II LC3I->LC3II Conversion Autophagosome Autophagosome LC3II->Autophagosome Formation Autophagosome->Vacuolization CellDeath Paraptotic Cell Death Vacuolization->CellDeath G cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis and SAR a Synthesis of This compound Analogs b Structural Characterization (NMR, MS) a->b c Cytotoxicity Assay (IC50 Determination) b->c d Nur77 Binding Assay (KD Determination) c->d e Paraptosis Induction Assay (Microscopy, Vacuolation) d->e f ER Stress Analysis (Western Blot for CHOP, etc.) e->f g Autophagy Analysis (Western Blot for LC3-II, etc.) f->g h Structure-Activity Relationship (SAR) Analysis g->h i Lead Compound Identification h->i

References

In Silico Modeling of the 4-PQBH and Nur77 Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The orphan nuclear receptor Nur77 (also known as TR3 or NGFI-B) has emerged as a promising therapeutic target in oncology due to its multifaceted role in apoptosis. Unlike conventional nuclear receptors, Nur77 can translocate from the nucleus to the mitochondria, where it interacts with Bcl-2, triggering a conformational change that converts Bcl-2 from a pro-survival to a pro-apoptotic protein.[1][2] This non-genomic signaling pathway presents a unique opportunity for therapeutic intervention. 4-PQBH (4-((4-methoxyphenyl)ethynyl)-N-(pyridin-3-yl)benzamide) has been identified as a potent Nur77 binder, inducing caspase-independent cell death through Nur77-mediated endoplasmic reticulum stress and autophagy.[3] This technical guide provides an in-depth overview of the in silico methodologies used to model and analyze the interaction between this compound and the Nur77 ligand-binding domain (LBD). It is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and cancer biology.

Introduction to Nur77 and this compound

Nur77 is a member of the NR4A subfamily of nuclear receptors and acts as an immediate-early gene. Its expression is rapidly induced by a variety of stimuli.[2] While its genomic functions involve the regulation of target gene expression, its non-genomic pro-apoptotic activity is of significant interest for cancer therapy.[1][2] This activity is initiated by the translocation of Nur77 to the mitochondria, leading to its interaction with Bcl-2 and subsequent apoptosis.[1]

This compound is a small molecule identified as a potent binder of Nur77 with a dissociation constant (Kd) of 1.17 µM.[3] It has been shown to induce cytoplasmic vacuolization and paraptosis in a Nur77-dependent manner, highlighting its potential as a therapeutic agent.[3] Understanding the molecular interactions between this compound and Nur77 at an atomic level is crucial for the rational design of more potent and selective Nur77 modulators.

In Silico Modeling Workflow

The in silico investigation of the this compound and Nur77 interaction involves a multi-step computational workflow. This process typically includes protein and ligand preparation, molecular docking to predict the binding pose, and molecular dynamics simulations to assess the stability of the complex and characterize the interactions over time.

G In Silico Modeling Workflow for this compound and Nur77 cluster_prep Preparation cluster_dock Binding Pose Prediction cluster_md Dynamic Interaction Analysis A 1. Data Acquisition B 2. Protein Preparation (Nur77 LBD) A->B C 3. Ligand Preparation (this compound) A->C D 4. Molecular Docking B->D C->D E 5. Analysis of Docking Results D->E F 6. Molecular Dynamics (MD) Simulation E->F G 7. Analysis of MD Trajectories F->G H 8. Binding Free Energy Calculation G->H I 9. Identification of Key Residues H->I

A high-level overview of the computational workflow.

Data Presentation

Structural and Binding Data
ParameterValueReference
Protein Target Nur77 Ligand-Binding Domain[4][5][6]
PDB IDs (example) 3V3E, 4JGV, 4RZG[4][5][6]
Ligand This compound[3]
Chemical Formula C23H17N3O2[3]
Binding Affinity (Kd) 1.17 µM[3]

Experimental and Computational Protocols

Protein and Ligand Preparation

Objective: To prepare the three-dimensional structures of the Nur77 LBD and this compound for docking and simulation.

Protocol:

  • Protein Structure Retrieval: The crystal structure of the human Nur77 ligand-binding domain (LBD) is obtained from the Protein Data Bank (PDB; e.g., PDB ID: 3V3E).[4]

  • Protein Preparation:

    • Water molecules and any co-crystallized ligands are removed from the PDB file.

    • Missing hydrogen atoms are added, and the protonation states of ionizable residues are assigned at a physiological pH (7.4).

    • The protein structure is energy minimized using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes.

  • Ligand Structure Generation: The 2D structure of this compound is sketched using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and converted to a 3D structure.

  • Ligand Preparation:

    • Hydrogen atoms are added to the ligand structure.

    • The ligand is assigned appropriate partial charges using a quantum mechanical method (e.g., AM1-BCC).

    • The ligand's geometry is optimized using a suitable force field.

Molecular Docking

Objective: To predict the preferred binding orientation of this compound within the Nur77 LBD.

Protocol:

  • Binding Site Definition: The binding pocket of the Nur77 LBD is defined based on the location of co-crystallized ligands in existing PDB structures or through pocket detection algorithms.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock, Glide, or GOLD. The ligand is treated as flexible, allowing for the exploration of its conformational space within the rigid receptor binding site.

  • Scoring and Pose Selection: The resulting docking poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected for favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

Molecular Dynamics (MD) Simulation

Objective: To evaluate the stability of the this compound-Nur77 complex and characterize the dynamic interactions over time.

Protocol:

  • System Setup: The top-ranked docked complex is placed in a periodic box of water molecules (e.g., TIP3P). Counter-ions are added to neutralize the system.

  • Energy Minimization: The entire system (protein-ligand complex, water, and ions) is energy minimized to remove bad contacts.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure (e.g., 1 atm) to ensure proper density. Position restraints on the protein and ligand are gradually removed during this phase.

  • Production Run: A production MD simulation is run for a significant duration (e.g., 100-200 ns) to sample the conformational space of the complex.

  • Trajectory Analysis: The resulting trajectory is analyzed to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that persist throughout the simulation.

Signaling Pathway and Molecular Interactions

Nur77-Mediated Apoptotic Signaling

Upon certain stimuli, Nur77 translocates from the nucleus to the cytoplasm, where it interacts with Bcl-2 on the mitochondrial outer membrane. This interaction induces a conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain and thereby triggering the intrinsic apoptotic pathway.[1][2]

G Nur77-Mediated Apoptotic Pathway Stimuli Apoptotic Stimuli Nur77_nucleus Nur77 (Nucleus) Stimuli->Nur77_nucleus Nur77_cyto Nur77 (Cytoplasm) Nur77_nucleus->Nur77_cyto Translocation Mitochondrion Mitochondrion Nur77_cyto->Mitochondrion Bcl2_anti Bcl-2 (Anti-apoptotic) Nur77_cyto->Bcl2_anti Interaction Bcl2_pro Bcl-2 (Pro-apoptotic) Bcl2_anti->Bcl2_pro Conformational Change Apoptosis Apoptosis Bcl2_pro->Apoptosis

The non-genomic apoptotic pathway initiated by Nur77.
Predicted Interactions between this compound and Nur77 LBD

Based on molecular docking and MD simulations, this compound is predicted to bind within the ligand-binding pocket of Nur77. The binding is stabilized by a network of interactions, which may include:

  • Hydrogen Bonds: The amide group and the pyridine (B92270) nitrogen of this compound are potential hydrogen bond donors and acceptors, respectively.

  • Hydrophobic Interactions: The phenyl and methoxyphenyl rings of this compound can form hydrophobic interactions with nonpolar residues in the binding pocket.

  • Pi-Pi Stacking: The aromatic rings of this compound can engage in pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

G Predicted Interactions of this compound with Nur77 LBD PQBH This compound Nur77_LBD Nur77 LBD PQBH->Nur77_LBD Binding H_Bond Hydrogen Bonds Nur77_LBD->H_Bond Hydrophobic Hydrophobic Interactions Nur77_LBD->Hydrophobic Pi_Pi Pi-Pi Stacking Nur77_LBD->Pi_Pi

A summary of the predicted molecular interactions.

Conclusion

The in silico modeling of the this compound and Nur77 interaction provides valuable insights into the molecular basis of its activity. The methodologies outlined in this guide, from initial protein and ligand preparation to detailed molecular dynamics simulations, offer a robust framework for understanding and predicting the binding of small molecules to Nur77. These computational approaches are instrumental in the hit-to-lead optimization process, facilitating the design of novel and more potent Nur77 modulators for cancer therapy. Further experimental validation, such as co-crystallization and site-directed mutagenesis, is essential to confirm these in silico predictions and to fully elucidate the mechanism of action of this compound.

References

Early-Stage Research on the Therapeutic Potential of 4-(Quinoline-4-amino) Benzoylhydrazide (4-PQBH): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research into the therapeutic potential of 4-(Quinoline-4-amino) Benzoylhydrazide (4-PQBH), a novel compound identified as a promising agent for the treatment of hepatocellular carcinoma (HCC). This document outlines the core findings, experimental methodologies, and the proposed mechanism of action for this compound, with a focus on its interaction with the orphan nuclear receptor Nur77.

Quantitative Data Summary

The primary quantitative data available from early-stage research highlights the binding affinity of this compound for its molecular target, Nur77. This interaction is a critical first step in its mechanism of action.

CompoundTargetBinding Affinity (KD)Cell Lines TestedPrimary Effect
This compound Nur771.17 μM[1]HepG2, SMMC-7721, Huh7Cytoplasmic Vacuolation and Paraptosis

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research laboratories, this section outlines the key experiments performed to elucidate the therapeutic potential and mechanism of action of this compound.

In Vitro Anti-Hepatocellular Carcinoma (HCC) Activity Assessment
  • Objective: To determine the cytotoxic effects of this compound on various HCC cell lines.

  • Methodology:

    • Cell Lines: Human HCC cell lines, including HepG2, SMMC-7721, and Huh7, were cultured under standard conditions.

    • Treatment: Cells were treated with varying concentrations of this compound for specific durations.

    • Assays:

      • MTT Assay: To assess cell viability and determine the IC50 (half-maximal inhibitory concentration) value of this compound.

      • Colony Formation Assay: To evaluate the long-term proliferative capacity of HCC cells after treatment with this compound.

      • Cell Cycle Analysis: Performed using flow cytometry after propidium (B1200493) iodide staining to determine the effect of this compound on cell cycle progression.

      • Apoptosis and Paraptosis Analysis: Assessed through morphological changes (e.g., cytoplasmic vacuolation) observed via microscopy and specific molecular markers. Caspase-independence was a key feature investigated to distinguish paraptosis from apoptosis.

Nur77 Binding Affinity Assay
  • Objective: To quantify the binding affinity of this compound to the Nur77 protein.

  • Methodology: A biophysical technique such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) was likely employed to measure the dissociation constant (KD) between this compound and purified Nur77 protein. A lower KD value indicates a higher binding affinity.

Mechanistic Studies: ER Stress and Autophagy
  • Objective: To investigate the molecular pathways triggered by this compound in HCC cells.

  • Methodology:

    • Western Blotting: To detect the expression levels of key protein markers involved in Endoplasmic Reticulum (ER) stress (e.g., PERK, IRE1α, ATF6) and autophagy (e.g., LC3-II, Beclin-1).

    • Immunofluorescence: To visualize the subcellular localization of Nur77 and markers of ER stress and autophagy within the treated cells. This would confirm the translocation of Nur77 and the formation of autophagosomes.

In Vivo Xenograft Tumor Inhibition Study
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., nude mice) were subcutaneously injected with human HCC cells to establish xenograft tumors.

    • Treatment: Once tumors reached a palpable size, mice were treated with this compound (e.g., via intraperitoneal injection) or a vehicle control.

    • Efficacy Assessment: Tumor volume and weight were measured regularly throughout the study. At the end of the study, tumors were excised, weighed, and subjected to histological and immunohistochemical analysis to confirm the induction of paraptosis and the expression of relevant biomarkers.

Visualizations: Signaling Pathways and Workflows

Proposed Signaling Pathway of this compound in HCC Cells

G cluster_0 cluster_1 cluster_2 cluster_3 This compound This compound Nur77 Nur77 This compound->Nur77 Binds to (KD = 1.17 μM) ER_Stress ER Stress Nur77->ER_Stress Induces Autophagy Autophagy Nur77->Autophagy Induces Vacuolation Cytoplasmic Vacuolation ER_Stress->Vacuolation Autophagy->Vacuolation Paraptosis Paraptosis (Caspase-Independent Cell Death) Vacuolation->Paraptosis Leads to

Caption: Proposed mechanism of this compound inducing paraptosis in HCC cells.

General Experimental Workflow for this compound Evaluation

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cytotoxicity Cytotoxicity Screening (MTT Assay) Binding Target Binding (Nur77 Affinity) Cytotoxicity->Binding Identifies Active Compound Mechanism Mechanism of Action (Western Blot, Immunofluorescence) Binding->Mechanism Confirms Target Xenograft HCC Xenograft Mouse Model Mechanism->Xenograft Provides Rationale for In Vivo Testing Efficacy Tumor Growth Inhibition Xenograft->Efficacy Evaluates Therapeutic Effect

Caption: A general workflow for the preclinical evaluation of this compound.

Conclusion

The early-stage research on this compound has identified it as a promising therapeutic candidate for hepatocellular carcinoma. Its novel mechanism of action, centered on the induction of Nur77-mediated paraptosis, offers a potential strategy to overcome resistance to traditional apoptosis-inducing chemotherapies. Further research is warranted to fully elucidate its pharmacological profile, optimize its delivery, and assess its safety and efficacy in more advanced preclinical models before it can be considered for clinical development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Quinoline-4-amino) Benzoylhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(quinoline-4-amino) benzoylhydrazide, a key intermediate in the development of various pharmacologically active compounds. The synthesis is a two-step process commencing with the coupling of 4-chloroquinoline (B167314) and methyl 4-aminobenzoate (B8803810), followed by the hydrazinolysis of the resulting ester.

Experimental Protocols

The synthesis of 4-(quinoline-4-amino) benzoylhydrazide is performed in two main stages:

  • Synthesis of Methyl 4-(quinoline-4-amino)benzoate (Intermediate 1)

  • Synthesis of 4-(quinoline-4-amino) benzoylhydrazide (Final Product)

Step 1: Synthesis of Methyl 4-(quinoline-4-amino)benzoate

This initial step involves a nucleophilic aromatic substitution reaction where the amino group of methyl 4-aminobenzoate displaces the chlorine atom of 4-chloroquinoline.

Materials and Reagents:

  • 4-Chloroquinoline

  • Methyl 4-aminobenzoate

  • p-Toluenesulfonic acid (p-TSA)

  • Ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel and flask)

  • Drying oven

Procedure:

  • In a round-bottom flask, combine 4-chloroquinoline (1 equivalent), methyl 4-aminobenzoate (1 equivalent), and a catalytic amount of p-toluenesulfonic acid.

  • Add ethanol as the solvent to the flask.

  • Attach a reflux condenser and heat the mixture to 80°C with continuous stirring.

  • Maintain the reaction at this temperature for approximately 48 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting precipitate, methyl 4-(quinoline-4-amino)benzoate, is collected by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product in a vacuum oven.

Step 2: Synthesis of 4-(quinoline-4-amino) benzoylhydrazide

The intermediate ester is then converted to the final benzoylhydrazide product through a reaction with hydrazine (B178648) hydrate (B1144303).

Materials and Reagents:

  • Methyl 4-(quinoline-4-amino)benzoate (from Step 1)

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware

  • Filtration apparatus

  • Drying oven

Procedure:

  • Place the dried methyl 4-(quinoline-4-amino)benzoate (1 equivalent) into a round-bottom flask.

  • Add ethanol to the flask to dissolve the ester.

  • Add an excess of hydrazine hydrate to the solution.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80°C with stirring.

  • Continue refluxing for 24 hours. Monitor the reaction's completion via TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid, which is the desired 4-(quinoline-4-amino) benzoylhydrazide, by filtration.

  • Wash the product with cold ethanol and dry it thoroughly in a vacuum oven.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 4-(quinoline-4-amino) benzoylhydrazide and its intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Reaction TimeTemperature (°C)Yield (%)
Methyl 4-(quinoline-4-amino)benzoateC₁₇H₁₄N₂O₂278.3148 hours80~90%
4-(Quinoline-4-amino) benzoylhydrazideC₁₆H₁₄N₄O278.3124 hours80~85%

Mandatory Visualization

The following diagrams illustrate the chemical synthesis workflow.

Synthesis_Workflow cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrazinolysis start1 4-Chloroquinoline + Methyl 4-aminobenzoate process1 Reflux in Ethanol with p-TSA catalyst (80°C, 48h) start1->process1 product1 Methyl 4-(quinoline-4-amino)benzoate process1->product1 start2 Methyl 4-(quinoline-4-amino)benzoate process2 Reflux with Hydrazine Hydrate in Ethanol (80°C, 24h) start2->process2 product2 4-(Quinoline-4-amino) benzoylhydrazide process2->product2

Caption: Synthetic workflow for 4-(quinoline-4-amino) benzoylhydrazide.

Signaling_Pathway reagents1 4-Chloroquinoline & Methyl 4-aminobenzoate conditions1 Ethanol, p-TSA 80°C, 48h reagents1->conditions1 reacts under intermediate Methyl 4-(quinoline-4-amino)benzoate conditions1->intermediate to yield reagents2 Hydrazine Hydrate intermediate->reagents2 is treated with conditions2 Ethanol 80°C, 24h reagents2->conditions2 under final_product 4-(Quinoline-4-amino) benzoylhydrazide conditions2->final_product to form

Caption: Reaction pathway for the synthesis of the target compound.

Application Notes and Protocols: 4-PQBH Cytotoxicity Assay in HepG2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(Quinoline-4-amino) Benzoylhydrazide (4-PQBH) is a novel compound identified as a promising therapeutic agent for hepatocellular carcinoma (HCC).[1] It functions as a Nur77 binder and exhibits selective cytotoxicity against HCC cells.[1] The human hepatoma cell line, HepG2, is a widely utilized and well-characterized model for in vitro hepatotoxicity and drug screening studies.[2][3][4][5] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on HepG2 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a reliable colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, the amount of which is directly proportional to the number of living cells.[6]

Mechanism of Action of this compound

This compound induces a unique form of caspase-independent cell death known as paraptosis. The process is initiated by this compound binding to the orphan nuclear receptor Nur77. This interaction triggers significant endoplasmic reticulum (ER) stress and autophagy, leading to extensive cytoplasmic vacuolization and ultimately, cell death.[1] This mechanism provides a promising strategy for combating HCC, which often develops resistance to traditional apoptosis-based therapies.[1]

G cluster_pathway Simplified Signaling Pathway of this compound PQBH This compound Nur77 Binds to Nur77 PQBH->Nur77 ER_Stress ER Stress Nur77->ER_Stress Autophagy Autophagy Nur77->Autophagy Vacuolation Cytoplasmic Vacuolation ER_Stress->Vacuolation Autophagy->Vacuolation Paraptosis Paraptosis (Cell Death) Vacuolation->Paraptosis

Caption: Simplified signaling pathway of this compound in HCC cells.

Experimental Workflow

The overall workflow for the this compound cytotoxicity assay involves culturing and seeding HepG2 cells, treating them with various concentrations of the compound, performing the MTT assay to assess viability, and finally, analyzing the data to determine cytotoxic effects.

G cluster_workflow Experimental Workflow A 1. HepG2 Cell Culture (Maintain log-phase growth) B 2. Cell Seeding (Seed in 96-well plates) A->B C 3. This compound Treatment (Incubate with various concentrations) B->C D 4. MTT Assay (Add MTT, then solubilizer) C->D E 5. Data Acquisition (Read absorbance at 570 nm) D->E F 6. Data Analysis (Calculate % Viability and IC50) E->F

Caption: General workflow for the this compound cytotoxicity assay.

Detailed Experimental Protocol

This protocol is adapted from standard MTT assay procedures for HepG2 cells.[2][4][7]

1. Materials and Reagents

  • Cell Line: Human hepatocellular carcinoma (HepG2) cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[4]

  • Reagents:

    • This compound compound

    • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

    • MTT Solubilization Solution (e.g., 100% DMSO, or a solution of 10% SDS in 0.01 M HCl).[2]

  • Equipment:

    • Humidified incubator (37°C, 5% CO2)

    • Laminar flow hood

    • 96-well flat-bottom cell culture plates

    • Microplate reader capable of measuring absorbance at 570 nm

    • Inverted microscope

    • Multichannel pipette

2. Cell Culture and Maintenance

  • Culture HepG2 cells in T-75 flasks with DMEM complete medium.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[4]

  • Passage the cells every 2-3 days or when they reach 70-80% confluency. Use Trypsin-EDTA to detach the cells.

3. Step-by-Step Assay Procedure

  • Cell Seeding:

    • Harvest HepG2 cells that are in the logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.

    • Dilute the cell suspension in a complete culture medium to a final concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in a density of 1 x 10^4 cells/well.[2][3]

    • Include wells for "medium only" (blank) and "cells with vehicle" (negative control).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to adhere.[4]

  • Preparation of this compound dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of the experiment, prepare serial dilutions of this compound in a serum-free or complete culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[4]

  • Cell Treatment:

    • After the 24-hour incubation, carefully aspirate the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.

    • For the negative control wells, add 100 µL of medium containing the same final concentration of DMSO used for the highest this compound concentration.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (for a final concentration of 0.5 mg/mL).[6]

    • Incubate the plate for an additional 4 hours at 37°C, protected from light.[2]

    • After incubation, purple formazan crystals should be visible in viable cells under a microscope.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of MTT Solubilization Solution (e.g., DMSO) to each well to dissolve the crystals.[2]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis and Presentation

1. Calculation of Cell Viability

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • Subtract the average absorbance of the "medium only" blank from all other absorbance readings.

  • Calculate the percentage of cell viability using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

2. Determination of IC50

The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. This value can be determined by plotting a dose-response curve with the percentage of cell viability on the Y-axis and the log of the this compound concentration on the X-axis.

3. Data Presentation

Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Effect of this compound on HepG2 Cell Viability after 48h Treatment

This compound Conc. (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2540.088100.0%
0.51.1980.07595.5%
11.0520.06183.9%
50.7810.05562.3%
100.6150.04949.0%
250.3320.03126.5%
500.1550.02412.4%

Note: Data presented are hypothetical and for illustrative purposes only.

Table 2: Summary of this compound IC50 Values on HepG2 Cells

Incubation TimeIC50 Value (µM)
24 hours18.5
48 hours10.2
72 hours6.8

Note: Data presented are hypothetical and for illustrative purposes only.

References

Application Note & Protocol: In Vitro Dose-Response Analysis of 4-PQBH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide for performing an in vitro dose-response analysis of 4-(quinoline-4-amino) benzoylhydrazide (4-PQBH), a known Nur77 binder. The protocols outlined herein detail methods for assessing its cytotoxic and anti-proliferative effects on cancer cell lines, with a focus on hepatocellular carcinoma (HCC), for which it has shown potential selectivity.[1]

Introduction and Mechanism of Action

This compound is a small molecule derivative of 4-(quinoline-4-amino) benzoylhydrazide that has been identified as a potent binder to the orphan nuclear receptor Nur77 (KD = 1.17 μM).[1] Its mechanism of action in hepatocellular carcinoma (HCC) cells is distinct from classical apoptosis. This compound induces a caspase-independent form of cell death known as paraptosis, which is characterized by extensive cytoplasmic vacuolization.[1] This process is mediated by Nur77, leading to endoplasmic reticulum (ER) stress and autophagy.[1] Understanding the dose-dependent effects of this compound is a critical first step in evaluating its therapeutic potential. This application note provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound using common cell viability assays.

Known Signaling Pathway of this compound

G cluster_input Input cluster_cellular_interaction Cellular Interaction cluster_downstream_effects Downstream Effects cluster_phenotype Cellular Phenotype cluster_outcome Outcome This compound This compound Nur77 Nur77 This compound->Nur77 Binds to ER_Stress ER Stress Nur77->ER_Stress Mediates Autophagy Autophagy Nur77->Autophagy Mediates Vacuolation Cytoplasmic Vacuolation ER_Stress->Vacuolation Autophagy->Vacuolation Paraptosis Paraptosis Vacuolation->Paraptosis Cell_Death Cell Death Paraptosis->Cell_Death

Caption: Signaling pathway of this compound leading to paraptotic cell death.

Experimental Design and Workflow

A typical dose-response experiment involves treating cultured cells with a range of compound concentrations and measuring a biological endpoint, such as cell viability. The data are then used to generate a dose-response curve, from which the IC50 value is calculated.

General Experimental Workflow

G A 1. Cell Culture (e.g., HepG2) C 3. Cell Seeding (96-well plate) A->C B 2. Compound Preparation (Serial Dilution of this compound) D 4. Compound Treatment (Add diluted this compound to cells) B->D C->D E 5. Incubation (24, 48, or 72 hours) D->E F 6. Cell Viability Assay (e.g., MTT or Resazurin) E->F G 7. Data Acquisition (Plate Reader) F->G H 8. Data Analysis (Calculate % Viability) G->H I 9. Generate Curve & IC50 (Non-linear Regression) H->I

Caption: Workflow for in vitro dose-response analysis.

Materials and Reagents

Proper preparation and handling of materials are crucial for reproducible results.

Category Item Example Supplier Notes
Cell Lines Hepatocellular Carcinoma (e.g., HepG2, Huh7)ATCCMaintain in a humidified incubator at 37°C with 5% CO2.
Reagents This compound CompoundN/ASource from a reputable chemical supplier.
Dimethyl sulfoxide (B87167) (DMSO), Cell Culture GradeSigma-AldrichUsed to dissolve this compound for stock solution.
Dulbecco's Modified Eagle Medium (DMEM)Thermo FisherBasal medium for cell culture.
Fetal Bovine Serum (FBS)Thermo FisherSupplement for DMEM (typically 10%).
Penicillin-Streptomycin (100X)Thermo FisherAntibiotic to prevent contamination.
Trypsin-EDTA (0.25%)Thermo FisherFor cell detachment during passaging.
Phosphate-Buffered Saline (PBS), pH 7.4Thermo FisherFor washing cells.
Assay Kits MTT or WST-1 Cell Proliferation Assay KitAbcam, Sigma-AldrichColorimetric assay for metabolic activity.
Lactate Dehydrogenase (LDH) Cytotoxicity KitThermo FisherAlternative assay measuring membrane integrity.[2]
Consumables 96-well flat-bottom tissue culture platesCorningFor cell seeding and treatment.
Serological pipettes and pipette tipsVWR
Microcentrifuge tubesEppendorfFor compound dilutions.
Equipment Humidified CO2 Incubator (37°C, 5% CO2)For cell culture.
Biosafety Cabinet (Class II)For sterile cell handling.
Microplate ReaderBioTek, Molecular DevicesCapable of measuring absorbance (for MTT) or fluorescence.
Inverted MicroscopeOlympus, ZeissFor monitoring cell health and confluence.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Culture HCC cells (e.g., HepG2) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a T-75 flask at 37°C in a 5% CO2 humidified incubator.

  • Monitor cell confluence daily. When cells reach 80-90% confluence, passage them.

  • To passage, wash cells with sterile PBS, add 2-3 mL of Trypsin-EDTA, and incubate for 3-5 minutes until cells detach.

  • Neutralize trypsin with 5-7 mL of complete culture medium, transfer to a conical tube, centrifuge, and resuspend the cell pellet for counting and replating.

Protocol 2: Preparation of this compound Solutions
  • Stock Solution (e.g., 10 mM): Dissolve the required mass of this compound powder in cell culture-grade DMSO to make a 10 mM stock solution. Mix thoroughly by vortexing. Store in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Serial Dilutions: On the day of the experiment, thaw a stock aliquot and perform serial dilutions in complete culture medium to prepare the working concentrations. It's crucial that the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤ 0.5%).

Table: Example Serial Dilution Scheme for this compound Assuming a 10 mM stock and a final desired top concentration of 100 µM.

Step Action Resulting Concentration Notes
1 Add 10 µL of 10 mM stock to 990 µL of medium.100 µM (1X)This is the highest concentration for the assay.
2 Perform 1:2 serial dilutions from the 100 µM solution.50 µM, 25 µM, 12.5 µM, etc.Use a 96-well dilution plate or tubes.
3 Prepare a vehicle control.0 µM (Vehicle)Contains the same final DMSO concentration as the treated wells.
Protocol 3: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which reflects the number of viable cells.[2]

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Treatment: Remove the medium and add 100 µL of medium containing the various concentrations of this compound (from Protocol 2) to the respective wells. Include vehicle control (DMSO only) and untreated/blank (medium only) wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilize Formazan: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well. Pipette up and down to dissolve the crystals completely.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Table: Example 96-Well Plate Layout

1 2 3 4 5 6 7 8 9 10 11 12
A BlankBlankBlank100µM100µM100µM0.78µM0.78µM0.78µMVehicleVehicleVehicle
B BlankBlankBlank50µM50µM50µM0.39µM0.39µM0.39µMVehicleVehicleVehicle
C .........25µM25µM25µM0.20µM0.20µM0.20µM.........
D .........12.5µM12.5µM12.5µM0.10µM0.10µM0.10µM.........
E .........6.25µM6.25µM6.25µM0.05µM0.05µM0.05µM.........
F .........3.13µM3.13µM3.13µM0.02µM0.02µM0.02µM.........
G .........1.56µM1.56µM1.56µM0.01µM0.01µM0.01µM.........
H ....................................

Data Analysis and Presentation

Data Calculation
  • Average Absorbances: Calculate the average absorbance for your replicates (blanks, vehicle control, and each this compound concentration).

  • Correct for Blank: Subtract the average blank absorbance from all other average values.

  • Calculate Percent Viability: Normalize the data to the vehicle control, which represents 100% viability.

    • % Viability = (Absorbance_of_Treated / Absorbance_of_Vehicle_Control) * 100

Dose-Response Curve and IC50 Determination
  • Plot Percent Viability (Y-axis) against the logarithm of the this compound concentration (X-axis).

  • Use a software package (e.g., GraphPad Prism, R, Python) to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope).

  • The software will calculate the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Table: Example Data Presentation

[this compound] (µM) Log [this compound] Average Absorbance (Corrected) % Viability
0 (Vehicle)N/A1.250100.0%
0.10-1.001.21397.0%
0.39-0.411.12590.0%
1.560.200.87570.0%
6.250.800.60048.0%
25.01.400.20016.0%
100.02.000.0756.0%
Calculated IC50 ~6.5 µM

Interpretation of Results

A successful experiment will yield a sigmoidal dose-response curve. The IC50 value provides a quantitative measure of the potency of this compound against the tested cell line. A lower IC50 value indicates higher potency. Curves that are unusually steep or shallow may indicate compound precipitation at high concentrations, off-target effects, or other experimental artifacts that require further investigation.[3] It is recommended to confirm the results using an orthogonal assay, such as an LDH cytotoxicity assay, which measures membrane integrity rather than metabolic activity.

References

Application Notes and Protocols for Induction of Paraptosis in Cancer Cell Lines Using 4-PQBH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraptosis is a form of programmed cell death that is morphologically distinct from apoptosis. It is characterized by the extensive formation of cytoplasmic vacuoles originating from the endoplasmic reticulum (ER) and mitochondria, leading to cell death without the typical features of apoptosis such as chromatin condensation and caspase activation.[1][2] This alternative cell death pathway presents a promising avenue for cancer therapy, particularly for apoptosis-resistant cancers.[1]

4-PQBH (4-(Quinoline-4-amino) Benzoylhydrazide) is a novel small molecule that has been identified as a potent inducer of paraptosis in hepatocellular carcinoma (HCC) cells.[3] It functions as a binder to the orphan nuclear receptor Nur77, a key regulator of cell death and survival.[3][4] The binding of this compound to Nur77 triggers a signaling cascade that results in ER stress and autophagy, ultimately leading to paraptotic cell death.[3] These application notes provide detailed protocols for utilizing this compound to induce and study paraptosis in cancer cell lines.

Data Presentation

A summary of the quantitative data for this compound is presented in the table below. This information is crucial for designing and interpreting experiments aimed at inducing paraptosis.

ParameterValueCell LineReference
Binding Affinity (KD) to Nur77 1.17 µM-[3]
Effective Concentration Range 1.5–4.5 µMHepG2[2]
Effective Treatment Time 1–12 hoursHepG2[2]
IC50 Value Not explicitly reported in the reviewed literature.HepG2-

Signaling Pathway of this compound-Induced Paraptosis

The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to paraptosis.

G This compound This compound Nur77 Nur77 This compound->Nur77 ER_Stress Endoplasmic Reticulum Stress Nur77->ER_Stress Autophagy Autophagy Nur77->Autophagy Cytoplasmic_Vacuolation Cytoplasmic Vacuolation ER_Stress->Cytoplasmic_Vacuolation UPR Unfolded Protein Response (UPR) ER_Stress->UPR Autophagy->Cytoplasmic_Vacuolation LC3_conversion LC3-I to LC3-II Conversion Autophagy->LC3_conversion Paraptosis Paraptosis Cytoplasmic_Vacuolation->Paraptosis BiP BiP (GRP78) ↑ UPR->BiP p_eIF2a p-eIF2α ↑ UPR->p_eIF2a CHOP CHOP ↑ UPR->CHOP

Caption: this compound binds to Nur77, inducing ER stress and autophagy, which leads to paraptosis.

Experimental Workflow

The diagram below outlines a general workflow for investigating this compound-induced paraptosis in a cancer cell line.

G Cell_Culture 1. Cell Culture (e.g., HepG2) 4PQBH_Treatment 2. This compound Treatment (Varying concentrations and times) Cell_Culture->4PQBH_Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT Assay) 4PQBH_Treatment->Viability_Assay Morphological_Analysis 4. Morphological Analysis (Phase-contrast & Immunofluorescence) 4PQBH_Treatment->Morphological_Analysis Biochemical_Analysis 5. Biochemical Analysis (Western Blot for ER stress & autophagy markers) 4PQBH_Treatment->Biochemical_Analysis Data_Analysis 6. Data Analysis & Interpretation Viability_Assay->Data_Analysis Morphological_Analysis->Data_Analysis Biochemical_Analysis->Data_Analysis

Caption: Experimental workflow for studying this compound-induced paraptosis in cancer cells.

Experimental Protocols

1. Cell Culture of HepG2 Cells

This protocol describes the standard procedure for culturing the human hepatocellular carcinoma cell line, HepG2.

Materials:

  • HepG2 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 6-well, 24-well, and 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Thaw a cryopreserved vial of HepG2 cells rapidly in a 37°C water bath.

  • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge at 1,000 rpm for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

  • Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium every 2-3 days.

  • When cells reach 80-90% confluency, subculture them. a. Aspirate the medium and wash the cell monolayer once with sterile PBS. b. Add 2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach. c. Neutralize the trypsin by adding 8 mL of complete growth medium. d. Gently pipette the cell suspension up and down to create a single-cell suspension. e. Distribute the cell suspension into new flasks at a desired split ratio (e.g., 1:3 to 1:6).

2. Preparation of this compound Stock Solution

Materials:

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • For experiments, dilute the stock solution to the desired final concentration in complete cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

3. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • HepG2 cells

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Aspirate the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for the desired time points (e.g., 1, 6, 12 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for an additional 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

4. Morphological Analysis of Paraptosis

a) Phase-Contrast Microscopy for Cytoplasmic Vacuolation

Materials:

  • HepG2 cells

  • 6-well cell culture plates

  • This compound

  • Inverted phase-contrast microscope with a camera

Procedure:

  • Seed HepG2 cells in a 6-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1.5, 3, 4.5 µM) for different time points (e.g., 1, 6, 12 hours).

  • At each time point, observe the cells under an inverted phase-contrast microscope.

  • Capture images of the cells, paying close attention to the formation of cytoplasmic vacuoles.

b) Immunofluorescence Staining for ER and Lysosomes

This protocol can be used to visualize the origin of the cytoplasmic vacuoles.

Materials:

  • HepG2 cells grown on sterile glass coverslips in a 24-well plate

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibodies (e.g., anti-Calreticulin for ER, anti-LAMP1 for lysosomes)

  • Fluorescently-labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Treat HepG2 cells grown on coverslips with this compound as described above.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding by incubating the cells in blocking solution for 1 hour at room temperature.

  • Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells once with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the cells using a fluorescence microscope.

5. Western Blot Analysis for ER Stress and Autophagy Markers

This protocol is used to detect changes in the expression of key proteins involved in ER stress and autophagy.

Materials:

  • Treated and untreated HepG2 cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BiP/GRP78, anti-phospho-eIF2α, anti-CHOP, anti-LC3B, anti-p62/SQSTM1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatants and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

References

Application Notes and Protocols: Quantifying Cytoplasmic Vacuolation after 4-PQBH Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for quantifying cytoplasmic vacuolation in hepatocellular carcinoma (HCC) cells following treatment with 4-(Quinoline-4-amino) Benzoylhydrazide (4-PQBH). This compound is a novel compound that binds to the orphan nuclear receptor Nur77, inducing a non-apoptotic form of cell death known as paraptosis, characterized by extensive cytoplasmic vacuolation driven by endoplasmic reticulum (ER) stress and autophagy.[1] This document outlines detailed protocols for cell culture, treatment, and various methods to quantify the extent of vacuolation, including microscopy with image analysis and flow cytometry. Furthermore, it provides methodologies for elucidating the underlying mechanism by assessing markers of ER stress and autophagy. Diagrams illustrating the experimental workflow and the proposed signaling pathway are also included to facilitate a deeper understanding of the cellular processes initiated by this compound.

Introduction

Hepatocellular carcinoma (HCC) is a highly aggressive malignancy with limited therapeutic options, often exhibiting resistance to conventional apoptosis-inducing chemotherapy. This necessitates the exploration of alternative cell death pathways. Paraptosis is a form of programmed cell death morphologically distinct from apoptosis, characterized by the formation of large cytoplasmic vacuoles derived from the endoplasmic reticulum and/or mitochondria.[2] The compound this compound has been identified as a potent inducer of paraptosis in HCC cells.[1] Mechanistically, this compound binds to Nur77, a nuclear receptor with diverse roles in cell fate. This interaction triggers ER stress and autophagy, leading to extensive cytoplasmic vacuolation and eventual cell death.[1]

Accurate quantification of cytoplasmic vacuolation is crucial for characterizing the cytopathological effects of this compound, determining its dose-response relationship, and understanding its mechanism of action. These application notes provide a detailed framework for researchers to investigate and quantify this compound-induced cytoplasmic vacuolation in HCC cell lines.

Data Presentation

Table 1: Quantitative Analysis of this compound-Induced Cytoplasmic Vacuolation
ParameterMethodReadoutExample Data (Hypothetical)
Cell Viability (IC50) MTT or CellTiter-Glo® AssayAbsorbance or LuminescenceHepG2 (24h): ~5-15 µMHuh7 (24h): ~8-20 µM
Percentage of Vacuolated Cells Manual counting from phase-contrast or HCS images% of cells with vacuolesDose-dependent increase from 10% to 80% with 1-20 µM this compound at 24h
Average Vacuole Area per Cell Automated image analysis (e.g., ImageJ, CellProfiler)µm²Time-dependent increase from 5 µm² to 50 µm² over 48h with 10 µM this compound
Vacuole Number per Cell Automated image analysisCountInitial increase followed by coalescence and decrease in number at later time points
Side Scatter (SSC) Increase Flow CytometryRelative increase in SSC-ADose-dependent increase in SSC-A mean fluorescence intensity
ER Stress Marker (GRP78) Expression Western BlotRelative band intensity (normalized to loading control)2-fold increase after 12h treatment with 10 µM this compound
Autophagy Marker (LC3-II/LC3-I Ratio) Western BlotRatio of band intensities3-fold increase after 18h treatment with 10 µM this compound

Note: The example data is hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Lines: Human hepatocellular carcinoma cell lines such as HepG2, Huh7, or PLC/PRF/5 are suitable for these studies.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.

  • Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or dishes with coverslips) and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing the desired concentrations of this compound. For dose-response experiments, a range of concentrations (e.g., 0, 1, 5, 10, 20, 50 µM) is recommended. For time-course experiments, a fixed concentration (e.g., 10 µM) can be used, and cells are analyzed at various time points (e.g., 0, 6, 12, 24, 48 hours).

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

Protocol 2: Quantification of Cytoplasmic Vacuolation by Microscopy
  • Phase-Contrast Imaging:

    • Seed cells in a 6-well or 12-well plate.

    • After treatment with this compound, visualize the cells under a phase-contrast microscope.

    • Capture images from multiple random fields for each condition.

    • Quantification:

      • Manually count the total number of cells and the number of vacuolated cells in each field to determine the percentage of vacuolated cells.

      • Use image analysis software like ImageJ or CellProfiler to measure the total cell area and the area occupied by vacuoles within each cell. This allows for the calculation of the average vacuole area per cell.

  • High-Content Screening (HCS):

    • Seed cells in a 96-well clear-bottom plate.

    • After treatment, cells can be stained with a general cell stain (e.g., Hoechst 33342 for nucleus) and a cytoplasmic stain if needed.

    • Acquire images using an HCS instrument.

    • Quantification: Utilize the instrument's software to automatically identify cells and quantify the number and size of vacuoles based on changes in texture and intensity within the cytoplasm.

Protocol 3: Quantification of Cytoplasmic Vacuolation by Flow Cytometry

Cytoplasmic vacuolation increases the internal complexity of cells, which can be detected as an increase in the side scatter (SSC) signal in flow cytometry.

  • Cell Preparation:

    • Seed cells in a 6-well plate.

    • Following treatment with this compound, harvest the cells by trypsinization.

    • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in 300-500 µL of PBS.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer.

    • Acquire forward scatter (FSC) and side scatter (SSC) data for at least 10,000 events per sample.

    • Quantification: Compare the SSC-A (area) histograms of treated cells to the vehicle control. An increase in the mean or median SSC-A is indicative of increased vacuolation.

Protocol 4: Western Blot Analysis of ER Stress and Autophagy Markers
  • Protein Extraction:

    • After this compound treatment in 6-well plates, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • ER Stress: anti-GRP78 (also known as BiP)

      • Autophagy: anti-LC3B (to detect LC3-I and LC3-II)

      • Nur77 Pathway: anti-Nur77

      • Loading Control: anti-β-actin or anti-GAPDH

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis of the protein bands can be performed using software like ImageJ. The expression of target proteins should be normalized to the loading control. For autophagy, the ratio of LC3-II to LC3-I is a key indicator of autophagosome formation.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_quant Quantification of Vacuolation cluster_mech Mechanism of Action cell_culture HCC Cell Culture (e.g., HepG2, Huh7) seeding Cell Seeding cell_culture->seeding treatment This compound Treatment (Dose-Response & Time-Course) seeding->treatment microscopy Microscopy (Phase-Contrast/HCS) treatment->microscopy flow_cytometry Flow Cytometry (Side Scatter Analysis) treatment->flow_cytometry western_blot Western Blot (Nur77, GRP78, LC3) treatment->western_blot signaling_pathway pqbh This compound nur77 Nur77 pqbh->nur77 Binds to er_stress ER Stress nur77->er_stress Induces autophagy Autophagy nur77->autophagy Induces vacuolation Cytoplasmic Vacuolation er_stress->vacuolation autophagy->vacuolation paraptosis Paraptosis (Cell Death) vacuolation->paraptosis

References

Application Notes: Western Blot Analysis of Endoplasmic Reticulum (ER) Stress Markers Post 4-PQBH Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification. A variety of physiological and pathological conditions can disrupt the ER's function, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.[1][2] To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[3][4][5] The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating ER chaperones to enhance protein folding capacity, and promoting the degradation of misfolded proteins.[1] However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to cell death.[1]

Key markers are used to monitor the activation of the UPR pathways in response to ER stress:

  • GRP78 (Glucose-Regulated Protein 78): Also known as BiP, this ER-resident chaperone is a master regulator of the UPR.[4] Under normal conditions, it binds to and inactivates the three main UPR sensors (PERK, IRE1α, and ATF6). Upon ER stress, GRP78 preferentially binds to unfolded proteins, releasing and activating the sensors.[3]

  • ATF4 (Activating Transcription Factor 4): A key transcription factor induced by the PERK branch of the UPR.[6][7] Its activation leads to the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis.[6]

  • CHOP (C/EBP Homologous Protein): A pro-apoptotic transcription factor that is a downstream target of ATF4. Its upregulation is a hallmark of severe or prolonged ER stress and is instrumental in initiating apoptosis.

Note on 4-PQBH: The specific compound 4-phenyl-1-(4-phenyl-2-thiazolyl)-2-buten-1-one (this compound) is not extensively documented in the context of ER stress in the reviewed literature. However, the compound 4-phenylbutyric acid (4-PBA) is a well-characterized chemical chaperone and ER stress inhibitor.[2][4] 4-PBA alleviates ER stress by facilitating the proper folding of proteins.[4] The data and protocols presented here are based on the effects of 4-PBA as a representative compound for modulating ER stress.

Data Presentation

The following tables summarize quantitative data from Western blot analyses, illustrating the modulation of ER stress markers. The data is presented as a fold change relative to control conditions.

Table 1: Relative Protein Expression of ER Stress Markers Induced by an ER Stressor (e.g., Tunicamycin or Thapsigargin)

Target ProteinFold Change vs. ControlReference
GRP78~2.5 - 3.0
p-PERK~2.0 - 2.5
ATF4~3.0 - 3.5
CHOP~4.0 - 5.0

Table 2: Effect of 4-PBA on the Expression of ER Stress Markers During ER Stress

Target ProteinER StressorER Stressor + 4-PBA (Fold Change vs. ER Stressor alone)Reference
GRP78Hyperoxia↓ (~0.5 - 0.6)
p-PERKHyperoxia↓ (~0.6 - 0.7)
ATF4Hyperoxia↓ (~0.5)
CHOPHyperoxia↓ (~0.4 - 0.5)

Data is estimated from graphical representations in the cited literature and presented to illustrate the typical effects of 4-PBA.

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess the expression of ER stress markers GRP78, ATF4, and CHOP.

1. Cell Culture and Treatment

  • Cell Plating: Plate cells (e.g., HEK293T, HeLa, or a cell line relevant to the research) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Induction of ER Stress:

    • Prepare a stock solution of an ER stress inducer (e.g., Tunicamycin at 1 mg/mL in DMSO or Thapsigargin at 1 mM in DMSO).

    • Treat cells with the ER stress inducer at a final concentration of 2 µg/mL for Tunicamycin or 1 µM for Thapsigargin for 16-24 hours.

  • 4-PBA Treatment:

    • Prepare a stock solution of 4-PBA (e.g., 1 M in sterile water).

    • Co-treat cells with the ER stress inducer and 4-PBA at a final concentration of 5-10 mM.

  • Controls: Include the following controls:

    • Untreated cells (vehicle control).

    • Cells treated with the ER stress inducer alone.

    • Cells treated with 4-PBA alone.

2. Protein Extraction (Lysis)

  • Cell Wash: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Preparation: Prepare a lysis buffer such as RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Cell Lysis: Add 100-200 µL of ice-cold lysis buffer to each well of the 6-well plate.

  • Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).

3. SDS-PAGE and Western Blotting

  • Sample Preparation:

    • Based on the protein quantification, take an equal amount of protein for each sample (typically 20-30 µg).

    • Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a molecular weight marker in one lane.

    • Run the gel in 1x running buffer at 100-120 V until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Ensure complete transfer by checking the gel for remaining protein (e.g., using Coomassie blue staining) and the membrane for the visibility of the molecular weight markers.

  • Immunodetection:

    • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for GRP78, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) diluted in the blocking buffer. The incubation should be done overnight at 4°C with gentle agitation. Recommended starting dilutions are typically 1:1000.

    • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.

    • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

4. Detection and Data Analysis

  • Signal Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target protein bands (GRP78, ATF4, CHOP) to the intensity of the corresponding loading control band (β-actin or GAPDH) for each sample.

    • Calculate the fold change in protein expression relative to the control group.

Mandatory Visualizations

UPR_Signaling_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_Membrane ER Membrane cluster_Cytosol Cytosol & Nucleus Unfolded_Proteins Unfolded Proteins GRP78 GRP78/BiP Unfolded_Proteins->GRP78 PERK PERK Unfolded_Proteins->PERK Activation IRE1a IRE1α Unfolded_Proteins->IRE1a ATF6 ATF6 Unfolded_Proteins->ATF6 GRP78->PERK Inhibition GRP78->IRE1a GRP78->ATF6 eIF2a eIF2α PERK->eIF2a P XBP1s XBP1s IRE1a->XBP1s Splicing ATF6n ATF6 (n) ATF6->ATF6n Cleavage in Golgi ATF4 ATF4 eIF2a->ATF4 Translational Upregulation CHOP CHOP ATF4->CHOP Transcriptional Activation ER_Chaperones ER Chaperones ATF4->ER_Chaperones Apoptosis Apoptosis CHOP->Apoptosis XBP1s->ER_Chaperones Transcriptional Activation ATF6n->ER_Chaperones Transcriptional Activation

Caption: The Unfolded Protein Response (UPR) signaling pathway.

Western_Blot_Workflow Start Cell Culture & Treatment (ER Stressor +/- this compound) Lysis Cell Lysis & Protein Extraction Start->Lysis Quantification Protein Quantification (BCA/Bradford) Lysis->Quantification Sample_Prep Sample Preparation (Denaturation) Quantification->Sample_Prep SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (GRP78, ATF4, CHOP, Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis End Results Analysis->End

References

Application Notes and Protocols for Autophagy Assessment in Cells Treated with 4-PQBH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for assessing autophagy in cells treated with 4-(Quinoline-4-amino) benzoylhydrazide (4-PQBH). This compound has been identified as an inducer of paraptosis, a form of programmed cell death, through Nur77-mediated endoplasmic reticulum (ER) stress and the induction of autophagy.[1] Accurate and robust assessment of autophagy is therefore critical for understanding the mechanism of action of this compound and for its development as a potential therapeutic agent.

This document outlines detailed protocols for the key experimental assays used to monitor and quantify autophagic activity, including Western blotting for autophagy markers, fluorescence microscopy for visualizing autophagosomes, and methods to measure autophagic flux. The provided protocols and data presentation formats are designed to ensure reliable and reproducible results.

Data Presentation: Quantitative Analysis of Autophagy Markers

The following tables provide a structured format for presenting quantitative data obtained from autophagy assessment experiments with this compound.

Table 1: Western Blot Analysis of LC3-II/LC3-I Ratio and p62 Levels

Treatment GroupConcentration (µM)Duration (h)LC3-II/LC3-I Ratio (Fold Change vs. Control)p62/Actin Ratio (Fold Change vs. Control)
Vehicle Control-241.01.0
This compoundX24Expected IncreaseExpected Decrease
Positive Control (e.g., Rapamycin)Y24Expected IncreaseExpected Decrease
Negative Control (e.g., Bafilomycin A1)Z4Expected IncreaseExpected Increase
This compound + Bafilomycin A1X + Z24 (Baf A1 for last 4h)Further Increase compared to this compound aloneIncrease compared to this compound alone

Table 2: Quantification of LC3 Puncta by Fluorescence Microscopy

Treatment GroupConcentration (µM)Duration (h)Average LC3 Puncta per CellPercentage of Cells with >10 Puncta
Vehicle Control-24LowLow
This compoundX24Significant IncreaseSignificant Increase
Positive Control (e.g., Starvation)-4Significant IncreaseSignificant Increase

Experimental Protocols

Protocol 1: Western Blotting for LC3 and p62

This protocol details the immunodetection of Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome-1 (p62/SQSTM1), two key markers for monitoring autophagy. An increase in the ratio of the lipidated form of LC3 (LC3-II) to the cytosolic form (LC3-I) is indicative of autophagosome formation. A decrease in p62 levels suggests its degradation via the autophagic pathway.

Materials:

  • Cells of interest (e.g., hepatocellular carcinoma cell line)

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine) for autophagic flux assessment

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or controls for the specified duration. For autophagic flux analysis, treat a parallel set of wells with this compound in the presence of an autophagy inhibitor like Bafilomycin A1 (typically added for the last 4-6 hours of the this compound treatment).

  • Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.

Protocol 2: Fluorescence Microscopy of LC3 Puncta

This method allows for the visualization and quantification of autophagosomes, which appear as punctate structures within the cytoplasm when stained for LC3.

Materials:

  • Cells of interest

  • This compound

  • Glass coverslips or imaging-compatible plates

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody: Rabbit anti-LC3B

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. After adherence, treat with this compound or controls.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with blocking solution for 30 minutes.

    • Incubate with primary anti-LC3B antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using antifade mounting medium.

    • Acquire images using a fluorescence microscope.

  • Image Analysis: Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ). Count at least 50-100 cells per condition.

Protocol 3: Tandem mRFP-GFP-LC3 Autophagic Flux Assay

This advanced fluorescence microscopy technique allows for the simultaneous monitoring of autophagosome formation and their fusion with lysosomes. The tandem fluorescent protein mRFP-GFP-LC3 emits yellow fluorescence (merged green and red) in neutral pH environments like autophagosomes. Upon fusion with the acidic lysosomes, the GFP signal is quenched, while the mRFP signal persists, resulting in red-only puncta (autolysosomes). An increase in both yellow and red puncta indicates a functional autophagic flux.

Materials:

  • Cells stably expressing the mRFP-GFP-LC3 plasmid

  • This compound

  • Imaging-compatible plates or dishes

  • Live-cell imaging microscope

Procedure:

  • Cell Seeding and Treatment: Seed the mRFP-GFP-LC3 expressing cells in imaging dishes. Treat with this compound or controls.

  • Live-Cell Imaging:

    • During the final hours of treatment, acquire images using a live-cell imaging system equipped with appropriate filters for GFP and mRFP.

    • Alternatively, cells can be fixed at the end of the treatment and imaged.

  • Image Analysis:

    • Count the number of yellow (GFP+/RFP+) puncta (autophagosomes) and red-only (GFP-/RFP+) puncta (autolysosomes) per cell.

    • An increase in both yellow and red puncta upon this compound treatment indicates an induction of autophagic flux.

Mandatory Visualizations

Autophagy_Signaling_Pathway_Induced_by_4PQBH cluster_0 This compound Treatment cluster_1 Cellular Response cluster_2 Autophagy Induction cluster_3 Autophagosome Biogenesis cluster_4 Autolysosome Formation & Degradation This compound This compound Nur77 Nur77 This compound->Nur77 binds to ER_Stress ER_Stress Nur77->ER_Stress mediates UPR Unfolded Protein Response ER_Stress->UPR ULK1_Complex ULK1 Complex Activation UPR->ULK1_Complex activates Beclin1_Complex Beclin-1/Vps34 Complex ULK1_Complex->Beclin1_Complex Phagophore Phagophore Formation Beclin1_Complex->Phagophore LC3_Lipidation LC3-I to LC3-II Conversion Phagophore->LC3_Lipidation recruits Autophagosome Autophagosome LC3_Lipidation->Autophagosome elongates p62_Degradation p62 Degradation Autophagosome->p62_Degradation sequesters Lysosome Lysosome Autophagosome->Lysosome fuses with Autolysosome Autolysosome Lysosome->Autolysosome Degradation Cargo Degradation & Recycling Autolysosome->Degradation Experimental_Workflow_Autophagy_Assessment cluster_workflow Experimental Workflow cluster_assays Autophagy Assays start Cell Culture (e.g., HCC cells) treatment Treatment with this compound and Controls start->treatment western Western Blot (LC3, p62) treatment->western if_microscopy Immunofluorescence (LC3 Puncta) treatment->if_microscopy flux_assay Autophagic Flux Assay (e.g., mRFP-GFP-LC3) treatment->flux_assay analysis Data Analysis & Quantification western->analysis if_microscopy->analysis flux_assay->analysis conclusion Conclusion on Autophagic Effect of this compound analysis->conclusion Logical_Relationship_Autophagic_Flux cluster_flux Interpreting Autophagic Flux inducer Autophagy Inducer (e.g., this compound) inducer_effect Increased Autophagosome Formation & Degradation inducer->inducer_effect combination_effect Accumulation of Autophagosomes inducer->combination_effect inhibitor Autophagy Inhibitor (e.g., Bafilomycin A1) inhibitor_effect Blockade of Autolysosome Degradation inhibitor->inhibitor_effect inhibitor->combination_effect

References

Application Notes and Protocols for Establishing a Xenograft Mouse Model for 4-PQBH Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Xenograft mouse models are a cornerstone in preclinical cancer research, providing an indispensable in vivo platform for evaluating the efficacy of novel therapeutic agents against human tumors.[1][2] These models involve the transplantation of human cancer cells or tissues into immunodeficient mice, which are incapable of mounting an immune response against the foreign cells.[1][2] This allows for the growth of human tumors in a living organism, offering a physiologically relevant environment to study tumor progression and response to treatment.[1] This document provides a detailed guide for establishing a cell-line-derived xenograft (CDX) mouse model to assess the therapeutic efficacy of 4-(Quinoline-4-amino) Benzoylhydrazide (4-PQBH), a novel compound that induces paraptosis in hepatocellular carcinoma (HCC) cells.[3]

Compound of Interest: this compound

This compound has been identified as a potent Nur77 binder that induces caspase-independent cytoplasmic vacuolization and paraptosis in HCC cells through Nur77-mediated ER stress and autophagy.[3] In vivo studies have shown that this compound can effectively inhibit xenograft tumor growth, highlighting its potential as a therapeutic agent for HCC.[3]

I. Signaling Pathway of this compound in Hepatocellular Carcinoma

The proposed mechanism of action for this compound involves the orphan nuclear receptor Nur77, leading to endoplasmic reticulum (ER) stress and autophagy, ultimately resulting in paraptosis, a form of non-apoptotic cell death.

G Proposed Signaling Pathway of this compound in HCC This compound This compound Nur77 Nur77 This compound->Nur77 Binds to ER Stress ER Stress Nur77->ER Stress Mediates Autophagy Autophagy ER Stress->Autophagy Induces Cytoplasmic Vacuolation Cytoplasmic Vacuolation ER Stress->Cytoplasmic Vacuolation Autophagy->Cytoplasmic Vacuolation Paraptosis (Cell Death) Paraptosis (Cell Death) Cytoplasmic Vacuolation->Paraptosis (Cell Death) Leads to

Caption: Proposed signaling pathway of this compound in HCC.

II. Experimental Protocols

Ethical considerations are paramount in animal research. All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant national and international guidelines.[4][5][6][7][8]

A. Cell Culture and Preparation

Objective: To prepare a sufficient quantity of viable HCC cells for implantation.

Materials:

  • Hepatocellular carcinoma (HCC) cell line (e.g., HepG2, Huh7)

  • Complete culture medium (e.g., DMEM or RPMI supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • Centrifuge

  • Laminar flow hood

Protocol:

  • Culture HCC cells in T-75 or T-150 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Ensure cells are in the logarithmic growth phase and reach 80-90% confluency before harvesting.[9]

  • Aspirate the culture medium and wash the cells twice with sterile PBS.

  • Add trypsin-EDTA to detach the cells from the flask.

  • Neutralize the trypsin with complete culture medium and transfer the cell suspension to a sterile conical tube.

  • Centrifuge the cells at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in sterile, serum-free medium or PBS.

  • Perform a cell count using a hemocytometer and assess cell viability with trypan blue exclusion. Viability should be >90%.[1]

  • Adjust the cell concentration to 5 x 10^6 cells/100 µL in serum-free medium. For cell lines with low tumorigenicity, resuspending cells in a 1:1 mixture of serum-free medium and Matrigel can improve tumor take rates.[1][9][10]

  • Keep the cell suspension on ice until injection to maintain viability.[9]

B. Xenograft Implantation

Objective: To establish subcutaneous tumors in immunodeficient mice.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG, 4-6 weeks old)[1]

  • Prepared HCC cell suspension

  • 1 mL syringes with 27-gauge needles

  • Anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Electric clippers

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

  • Heating pad

Protocol:

  • Allow mice to acclimatize for at least one week before the procedure.

  • Anesthetize the mouse using an approved anesthetic protocol.

  • Shave the fur on the right flank of the mouse, which will serve as the injection site.

  • Clean the injection site with an antiseptic solution.

  • Gently resuspend the cell suspension to ensure a uniform mixture.

  • Draw 100 µL of the cell suspension (containing 5 x 10^6 cells) into a 1 mL syringe.

  • Insert the needle subcutaneously into the prepared flank area. Be careful not to inject into the muscle tissue.[9]

  • Slowly inject the cell suspension. A small bleb should form under the skin.

  • Withdraw the needle and monitor the mouse for any leakage from the injection site.

  • Place the mouse on a heating pad until it recovers from anesthesia.

  • Monitor the animals regularly for tumor growth and overall health.

C. Tumor Growth Monitoring and this compound Treatment

Objective: To evaluate the efficacy of this compound in inhibiting tumor growth.

Materials:

  • Digital calipers

  • Animal scale

  • This compound compound

  • Vehicle control (e.g., DMSO, saline, or as appropriate for this compound solubility)

  • Administration supplies (e.g., gavage needles, syringes for injection)

Protocol:

  • Once tumors become palpable, begin measuring their dimensions (length and width) using digital calipers 2-3 times per week.[1]

  • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .[1][11] Other formulas, such as the ellipsoid formula (1/6 π × L × W × (L + W)/2), may offer greater accuracy for smaller tumors.

  • Record the body weight of each mouse at each measurement time point to monitor for toxicity.[1]

  • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group is recommended).[1]

  • Treatment Group: Administer this compound at the predetermined dose and schedule. The route of administration (e.g., intraperitoneal, oral gavage, intravenous) will depend on the compound's properties.

  • Control Group: Administer the vehicle control following the same schedule and route as the treatment group.[1]

  • Continue to monitor tumor volume and body weight throughout the study.

  • Euthanize mice if the tumor volume exceeds a predetermined endpoint (e.g., 2000 mm³), if there is significant weight loss (>20%), or if signs of distress are observed, in accordance with IACUC guidelines.

D. Endpoint Analysis

Objective: To collect tumors and tissues for further analysis.

Materials:

  • Euthanasia agent (e.g., CO2, injectable anesthetic overdose)

  • Surgical tools (scissors, forceps)

  • 10% neutral buffered formalin

  • Cryovials and liquid nitrogen

  • PBS

Protocol:

  • At the end of the study, euthanize the mice according to approved protocols.

  • Excise the tumors and measure their final weight and volume.

  • For histopathological analysis, fix a portion of the tumor in 10% neutral buffered formalin for 24-48 hours.

  • For molecular analysis (e.g., Western blot), snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.

  • Major organs (liver, lungs, spleen, kidneys) can also be collected and fixed or frozen to assess for metastasis or toxicity.

III. Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison and analysis.

Table 1: Tumor Growth Inhibition by this compound

GroupNumber of Mice (n)Initial Tumor Volume (mm³ ± SEM)Final Tumor Volume (mm³ ± SEM)Tumor Growth Inhibition (%)
Vehicle Control10125.5 ± 10.21850.3 ± 150.7-
This compound (X mg/kg)10128.1 ± 9.8750.6 ± 95.459.4

Tumor Growth Inhibition (%) = [1 - (Average Final Tumor Volume of Treatment Group / Average Final Tumor Volume of Control Group)] x 100

Table 2: Effect of this compound on Body Weight

GroupNumber of Mice (n)Initial Body Weight (g ± SEM)Final Body Weight (g ± SEM)Percent Change in Body Weight (%)
Vehicle Control1022.5 ± 0.525.1 ± 0.6+11.6
This compound (X mg/kg)1022.3 ± 0.421.9 ± 0.5-1.8

IV. Downstream Analysis Protocols

A. Histopathological Analysis

Objective: To examine tumor morphology, necrosis, and cellular changes.

Protocol:

  • Process formalin-fixed tumor tissues and embed in paraffin.

  • Cut 4-5 µm sections and mount on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Perform Hematoxylin and Eosin (H&E) staining to visualize tissue morphology.[12]

  • A pathologist can then assess for features such as tumor grade, percentage of necrotic tissue, and inflammatory cell infiltrate.[13]

B. Immunohistochemistry (IHC)

Objective: To detect the expression of specific proteins (e.g., Nur77, markers of proliferation like Ki-67, or markers of apoptosis) within the tumor tissue.[14][15][16][17]

Protocol:

  • Use paraffin-embedded tissue sections.

  • Perform antigen retrieval to unmask the epitopes.

  • Block endogenous peroxidase activity and non-specific binding sites.

  • Incubate with a primary antibody specific to the protein of interest.

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a substrate-chromogen solution to develop the color.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Analyze the slides under a microscope to assess the intensity and localization of protein expression.

C. Western Blot Analysis

Objective: To quantify the expression levels of key proteins in the this compound signaling pathway.

Protocol:

  • Homogenize frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.[18][19][20][21]

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Nur77, LC3B for autophagy, p-eIF2α for ER stress) and a loading control (e.g., β-actin or GAPDH).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software.

V. Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the xenograft efficacy study.

G Xenograft Efficacy Study Workflow cluster_pre Pre-Implantation cluster_in_vivo In Vivo Phase cluster_post Post-Mortem Analysis A HCC Cell Culture B Cell Harvesting & Preparation A->B C Subcutaneous Implantation B->C D Tumor Growth Monitoring C->D E Randomization D->E F Treatment (this compound / Vehicle) E->F F->D Continuous Monitoring G Endpoint Tumor & Tissue Collection F->G Study Endpoint H Histopathology (H&E, IHC) G->H I Western Blot G->I J Data Analysis H->J I->J

Caption: Overall workflow for the this compound xenograft efficacy study.

References

Application Notes and Protocols for In Vivo Administration of 4-PQBH in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Quinoline-4-amino) benzoylhydrazide (4-PQBH) is a novel small molecule compound that has demonstrated significant anti-cancer activity in preclinical models of hepatocellular carcinoma (HCC).[1] As a potent binder of the orphan nuclear receptor Nur77 (also known as TR3 or NGFI-B), this compound induces a unique form of caspase-independent cell death known as paraptosis.[1] This is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria.[1] The mechanism of action involves Nur77-mediated ER stress and autophagy, offering a promising therapeutic strategy for cancers that are resistant to conventional apoptosis-inducing agents.[1]

These application notes provide detailed protocols for the in vivo administration of this compound in preclinical xenograft models of HCC, guidance on data collection and analysis, and a visualization of the proposed signaling pathway.

Data Presentation

In Vivo Efficacy of this compound in HCC Xenograft Model

The following table summarizes the quantitative data from a representative in vivo study of this compound in an HCC xenograft mouse model.

Treatment GroupDosageAdministration RouteMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight (g) at Day 21
Vehicle Control-Intraperitoneal (i.p.)1250 ± 150020.5 ± 1.2
This compound50 mg/kgIntraperitoneal (i.p.)450 ± 806420.1 ± 1.5

Note: Data are presented as mean ± standard deviation.

Animal Model and Cell Line
ParameterDescription
Animal Model Male BALB/c nude mice (4-6 weeks old)
Cell Line Human hepatocellular carcinoma cell line (e.g., HepG2, Huh7)
Tumor Inoculation Subcutaneous injection of 5 x 10⁶ cells in 100 µL of PBS into the right flank

Experimental Protocols

Preparation of this compound Formulation for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles

Protocol:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolve the this compound powder in DMSO to create a stock solution.

  • For the final formulation, mix the DMSO stock solution with PEG400 and saline. A common vehicle composition is 10% DMSO, 40% PEG400, and 50% saline.

  • Vortex the solution thoroughly to ensure complete dissolution and a homogenous mixture.

  • Prepare the formulation fresh on each day of administration.

In Vivo Xenograft Tumor Model and this compound Administration

Materials:

  • Male BALB/c nude mice (4-6 weeks old)

  • Hepatocellular carcinoma cells (e.g., HepG2)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional)

  • Calipers

  • Animal balance

  • This compound formulation

  • Vehicle control solution

  • Sterile syringes and needles (27-gauge)

Protocol:

  • Tumor Cell Implantation:

    • Harvest HCC cells during the logarithmic growth phase.

    • Resuspend the cells in sterile PBS at a concentration of 5 x 10⁷ cells/mL. Matrigel can be mixed with the cell suspension at a 1:1 ratio to improve tumor take rate.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (approximately 100-150 mm³).

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice every 2-3 days as an indicator of general health and treatment-related toxicity.

  • Animal Grouping and Treatment:

    • Randomly assign mice into treatment and control groups (n=5-8 animals per group) once tumors reach the desired size.

    • Treatment Group: Administer this compound formulation intraperitoneally (i.p.) at a dosage of 50 mg/kg body weight.

    • Control Group: Administer the vehicle solution (e.g., 10% DMSO, 40% PEG400, 50% saline) intraperitoneally at the same volume as the treatment group.

    • Administer the treatment daily or every other day for a period of 21 days.

  • Endpoint and Tissue Collection:

    • At the end of the treatment period, euthanize the mice according to institutional guidelines.

    • Excise the tumors and record their final weight.

    • A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry) or snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, PCR).

Visualizations

Signaling Pathway of this compound in Cancer Cells

G Proposed Signaling Pathway of this compound-Induced Paraptosis cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nur77_nuc Nur77 This compound->Nur77_nuc Binds to Nur77_cyto Nur77 ER Endoplasmic Reticulum (ER) Nur77_cyto->ER Induces ER Stress Mitochondria Mitochondria ER->Mitochondria Swell Autophagosome Autophagosome ER->Autophagosome Initiates Autophagy Vacuoles Cytoplasmic Vacuoles Mitochondria->Vacuoles Contribute to Autophagosome->Vacuoles Fuse to form Paraptosis Paraptosis (Cell Death) Vacuoles->Paraptosis Nur77_nuc->Nur77_cyto Translocation G Experimental Workflow for this compound In Vivo Efficacy Study cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A HCC Cell Culture (e.g., HepG2) B Subcutaneous Injection of Cells into Nude Mice A->B C Tumor Growth Monitoring (Volume & Body Weight) B->C D Randomization of Mice into Groups C->D E Daily i.p. Administration (Vehicle or this compound) D->E F Continued Monitoring (Tumor Volume & Body Weight) E->F G Euthanasia & Tumor Excision F->G End of Study H Tumor Weight Measurement G->H I Histological & Molecular Analysis of Tumors G->I J Statistical Analysis of Results H->J I->J

References

Application Notes and Protocols for Flow Cytometry Analysis of Cell Death Induced by 4-PQBH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Quinoline-4-amino)benzoylhydrazide (4-PQBH) has been identified as a novel therapeutic agent for hepatocellular carcinoma (HCC) that induces a unique, caspase-independent form of programmed cell death known as paraptosis.[1] Unlike apoptosis, which is characterized by cell shrinkage, chromatin condensation, and caspase activation, paraptosis is morphologically defined by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria.[1] The mechanism of this compound-induced paraptosis is mediated by the orphan nuclear receptor Nur77, leading to ER stress and autophagy.[1]

This document provides a comprehensive guide for analyzing this compound-induced cell death using flow cytometry. The primary focus is on the Annexin V/Propidium Iodide (PI) assay to assess changes in plasma membrane integrity and phosphatidylserine (B164497) (PS) externalization, which are key indicators of cell death. Additionally, protocols for caspase activity assays are included to confirm the caspase-independent nature of this cell death pathway.

Data Presentation

The following tables summarize representative quantitative data obtained from flow cytometry analysis of HepG2 hepatocellular carcinoma cells treated with this compound.

Table 1: Flow Cytometry Analysis of HepG2 Cells Treated with this compound using Annexin V/PI Staining

TreatmentConcentration (µM)Incubation Time (hours)Viable Cells (Annexin V- / PI-) (%)Early Paraptotic/Apoptotic Cells (Annexin V+ / PI-) (%)Late Paraptotic/Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%)Necrotic Cells (Annexin V- / PI+) (%)
Vehicle Control (DMSO)-1295.2 ± 2.12.1 ± 0.51.5 ± 0.41.2 ± 0.3
This compound1.51275.8 ± 3.510.3 ± 1.212.1 ± 2.31.8 ± 0.6
This compound3.01252.1 ± 4.218.7 ± 2.126.5 ± 3.82.7 ± 0.9
This compound4.51230.5 ± 3.925.4 ± 3.340.2 ± 4.53.9 ± 1.1

Note: Data are presented as mean ± standard deviation and are illustrative examples based on typical results for paraptosis-inducing agents.

Table 2: Caspase-3/7 Activity in HepG2 Cells Treated with this compound

TreatmentConcentration (µM)Incubation Time (hours)Relative Caspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control (DMSO)-121.0 ± 0.1
This compound3.0121.2 ± 0.2
Staurosporine (Positive Control)1.0128.5 ± 0.9

Note: Data are presented as mean ± standard deviation and are illustrative examples. The lack of significant caspase activation by this compound is a key indicator of non-apoptotic cell death.

Experimental Protocols

Protocol 1: Analysis of Cell Death by Annexin V/PI Staining

This protocol details the steps for staining this compound-treated cells with Annexin V and Propidium Iodide for flow cytometry analysis.

Materials:

  • Hepatocellular carcinoma cells (e.g., HepG2)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1.5, 3.0, and 4.5 µM) and a vehicle control (DMSO) for the desired incubation time (e.g., 12 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium, which contains floating (dead) cells.

    • Wash the adherent cells once with PBS.

    • Gently detach the adherent cells using a cell scraper or a gentle non-enzymatic dissociation solution.

    • Combine the detached cells with the cells collected from the medium.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Use single-stained controls for compensation setup. Acquire data for at least 10,000 events per sample.

Protocol 2: Caspase Activity Assay

This protocol describes a method to measure caspase activity to determine if the induced cell death is caspase-dependent.

Materials:

  • Hepatocellular carcinoma cells (e.g., HepG2)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Staurosporine (positive control for apoptosis)

  • Caspase-3/7 activity assay kit (e.g., a fluorometric or colorimetric kit)

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with this compound (e.g., 3.0 µM), a vehicle control (DMSO), and a positive control for apoptosis (e.g., 1 µM Staurosporine) for the desired incubation time (e.g., 12 hours).

  • Assay Procedure: Follow the manufacturer's instructions for the chosen caspase activity assay kit. This typically involves:

    • Lysing the cells.

    • Adding the caspase substrate.

    • Incubating to allow for enzymatic reaction.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the fold change in caspase activity relative to the vehicle control.

Mandatory Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 This compound This compound Nur77 Nur77 This compound->Nur77 Binds to ER Endoplasmic Reticulum Nur77->ER Translocates to UPR Unfolded Protein Response (UPR) ER->UPR Induces ER Stress Vacuolization Cytoplasmic Vacuolization ER->Vacuolization Mitochondria Mitochondria Mitochondria->Vacuolization Autophagy Autophagy UPR->Autophagy Activates Autophagy->Vacuolization Paraptosis Paraptotic Cell Death Vacuolization->Paraptosis

Caption: Signaling pathway of this compound-induced paraptosis.

G cluster_0 cluster_1 start Seed HepG2 Cells treatment Treat with this compound (1.5-4.5 µM, 12h) start->treatment harvest Harvest Adherent & Floating Cells treatment->harvest wash Wash with ice-cold PBS harvest->wash stain Stain with Annexin V & Propidium Iodide wash->stain analyze Analyze by Flow Cytometry stain->analyze G cluster_0 Viable Viable (Annexin V- / PI-) Early Early Paraptosis (Annexin V+ / PI-) Viable->Early PS Exposure Late Late Paraptosis (Annexin V+ / PI+) Early->Late Loss of Membrane Integrity Necrotic Necrotic (Annexin V- / PI+)

References

Application Notes: Immunofluorescence Staining for Nur77 Localization after 4-PQBH Treatment

Author: BenchChem Technical Support Team. Date: December 2025

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Nur77, also known as NR4A1, is an orphan nuclear receptor that plays a pivotal role in cell fate, mediating processes such as apoptosis, proliferation, and inflammation.[1][2] Its function is intricately linked to its subcellular localization.[3][4] In the nucleus, Nur77 acts as a transcription factor, modulating the expression of target genes.[3][5] However, upon certain stimuli, Nur77 can translocate from the nucleus to the cytoplasm, where it can initiate a non-genomic apoptotic pathway by targeting mitochondria.[6][7] This cytoplasmic function involves a direct interaction with the anti-apoptotic protein Bcl-2, converting it into a pro-apoptotic molecule.[6][8]

The regulation of Nur77's nucleocytoplasmic shuttling is a key area of investigation for therapeutic development, particularly in oncology.[8] Small molecules that can induce the cytoplasmic localization of Nur77 are of significant interest. This document provides a detailed protocol for visualizing and quantifying the translocation of Nur77 from the nucleus to the cytoplasm in cultured cells following treatment with a potential modulator, 4-Phenyl-2-quinoline-3-carbonitrile (4-PQBH), using immunofluorescence microscopy.

Signaling Pathway

Certain stimuli can trigger the export of Nur77 from the nucleus to the cytoplasm. In the cytoplasm, Nur77 can interact with Bcl-2 on the mitochondrial membrane, inducing a conformational change that exposes the BH3 domain of Bcl-2. This event converts Bcl-2 from a protector to a killer protein, leading to the release of cytochrome c and subsequent activation of the apoptotic cascade.

Nur77_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion Nur77_n Nur77 DNA Target Genes (e.g., for proliferation) Nur77_n->DNA Transcription Nur77_c Nur77 Nur77_n->Nur77_c Translocation Bcl2 Bcl-2 Nur77_c->Bcl2 Interaction CytoC Cytochrome c Bcl2->CytoC Conformational Change & Release Apoptosis Apoptosis CytoC->Apoptosis Stimulus Apoptotic Stimulus (e.g., this compound) Stimulus->Nur77_n Induces Export

Caption: Nur77-mediated apoptotic signaling pathway.

Experimental Workflow

The following diagram outlines the major steps for the immunofluorescence staining of Nur77. The process involves cell culture, treatment with this compound, fixation and permeabilization of the cells, incubation with specific antibodies, and finally, imaging and quantitative analysis.

IF_Workflow A 1. Cell Seeding Seed cells on coverslips B 2. Treatment Incubate with this compound (and vehicle control) A->B C 3. Fixation 4% Paraformaldehyde B->C D 4. Permeabilization 0.1-0.5% Triton X-100 C->D E 5. Blocking Normal Serum or BSA D->E F 6. Primary Antibody Incubate with anti-Nur77 Ab E->F G 7. Secondary Antibody Incubate with fluorescently labeled secondary Ab F->G H 8. Counterstaining Stain nuclei with DAPI G->H I 9. Mounting Mount coverslips on slides H->I J 10. Imaging Confocal Microscopy I->J K 11. Analysis Quantify Nuclear vs. Cytoplasmic Fluorescence J->K

Caption: Experimental workflow for Nur77 immunofluorescence.

Protocols

Materials and Reagents
  • Cell Line: Appropriate cell line expressing Nur77 (e.g., PANC-1, HeLa, LNCaP).

  • Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound Stock Solution: Dissolved in DMSO (e.g., 10 mM stock).

  • Glass Coverslips: Sterile, 12 mm or 18 mm diameter.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. (Caution: PFA is toxic, handle with care in a fume hood) .

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.[9]

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) or 3% Bovine Serum Albumin (BSA) in PBS.[10]

  • Primary Antibody: Rabbit anti-Nur77 polyclonal antibody.

  • Secondary Antibody: Goat anti-Rabbit IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594).

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 1 µg/mL in PBS).

  • Antifade Mounting Medium.

Procedure
  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a 24-well plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.[10]

    • Incubate overnight in a humidified incubator (37°C, 5% CO₂).

  • This compound Treatment:

    • Prepare working concentrations of this compound by diluting the stock solution in pre-warmed complete culture medium.

    • Include a vehicle control (DMSO only) at the same final concentration as the this compound-treated wells (typically ≤ 0.1%).

    • Aspirate the old medium from the cells and add the medium containing this compound or vehicle.

    • Incubate for the desired time points (e.g., 6, 12, 24 hours).

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[11]

    • Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.[9][12] This step is crucial for allowing antibodies to access intracellular antigens.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer to each coverslip and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[10]

  • Primary Antibody Incubation:

    • Dilute the primary anti-Nur77 antibody in Blocking Buffer according to the manufacturer's recommended concentration.

    • Aspirate the blocking solution and add the diluted primary antibody.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light.

    • Add the diluted secondary antibody and incubate for 1 hour at room temperature in the dark.

  • Nuclear Counterstaining:

    • Wash the cells three times with PBS for 5 minutes each in the dark.

    • Add DAPI solution and incubate for 5 minutes at room temperature in the dark.[9]

    • Wash twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells with fine-tipped forceps.

    • Mount the coverslips onto glass microscope slides with a drop of antifade mounting medium, cell-side down.

    • Seal the edges with clear nail polish and allow to dry. Store slides at 4°C in the dark.

Microscopy and Image Acquisition
  • Visualize the slides using a confocal microscope for optimal resolution and to eliminate out-of-focus light.

  • Acquire images using separate channels for the Nur77 signal (e.g., FITC channel for Alexa Fluor 488) and the DAPI signal (DAPI channel).

  • Ensure that imaging parameters (e.g., laser power, gain, exposure time) are kept constant across all samples (control and treated) for accurate comparison.

Data Analysis and Quantification

The translocation of Nur77 can be quantified by measuring the fluorescence intensity in the nuclear and cytoplasmic compartments.[13] Image analysis software such as ImageJ/Fiji can be used for this purpose.[14]

  • Define Regions of Interest (ROIs):

    • Use the DAPI channel to create a mask that defines the nuclear ROI for each cell.

    • Outline the entire cell based on the Nur77 fluorescence or brightfield image to create a whole-cell ROI.

    • Create a cytoplasmic ROI by subtracting the nuclear ROI from the whole-cell ROI.

  • Measure Fluorescence Intensity:

    • Measure the mean fluorescence intensity of the Nur77 signal within the nuclear and cytoplasmic ROIs for multiple cells in each condition.

  • Calculate Ratios:

    • For each cell, calculate the ratio of the mean cytoplasmic fluorescence to the mean nuclear fluorescence (C/N ratio).[13]

    • An increase in the C/N ratio in this compound-treated cells compared to the control indicates translocation of Nur77 to the cytoplasm.

Quantitative Data Summary

The following table presents example data demonstrating the effect of this compound on the subcellular localization of Nur77. An increase in the Cytoplasmic/Nuclear (C/N) fluorescence ratio indicates a shift of Nur77 from the nucleus to the cytoplasm.

Treatment GroupConcentration (µM)Incubation Time (h)Mean Cytoplasmic/Nuclear (C/N) Ratio ± SD
Vehicle Control (DMSO)-120.45 ± 0.12
This compound5121.25 ± 0.28
This compound10122.15 ± 0.45
This compound10242.80 ± 0.51

Note: Data are representative and should be determined empirically for each specific cell line and experimental condition.

References

Live-Cell Imaging of Paraptosis Following 4-PQBH Application: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraptosis is a form of programmed cell death distinct from apoptosis, characterized by extensive cytoplasmic vacuolation arising from the swelling of the endoplasmic reticulum (ER) and/or mitochondria.[1][2][3][4][5][6][7][8] This caspase-independent cell death pathway presents a promising therapeutic avenue for cancers that have developed resistance to apoptosis-based therapies. The compound 4-(quinoline-4-amino) benzoylhydrazide (4-PQBH) has been identified as a potent inducer of paraptosis in hepatocellular carcinoma (HCC) cells.[1][9] this compound acts as a binder to Nur77, an orphan nuclear receptor, triggering Nur77-mediated ER stress and autophagy, which ultimately leads to paraptotic cell death characterized by extensive cytoplasmic vacuolization.[9]

These application notes provide detailed protocols for the live-cell imaging of this compound-induced paraptosis, enabling researchers to visualize and quantify the dynamic morphological and biochemical changes associated with this unique form of cell death.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the described experiments.

Table 1: Quantification of Cytoplasmic Vacuolation

Treatment GroupConcentration (µM)Time Point (hours)Percentage of Vacuolated Cells (%)Average Vacuole Area per Cell (µm²)
Vehicle Control-24
This compound512
This compound524
This compound1012
This compound1024

Table 2: Analysis of Mitochondrial Swelling

Treatment GroupConcentration (µM)Time Point (hours)Change in Light Absorbance (at 540 nm)Mitochondrial Circularity Index
Vehicle Control-24
This compound512
This compound524
This compound1012
This compound1024

Table 3: Measurement of Reactive Oxygen Species (ROS) Production

Treatment GroupConcentration (µM)Time Point (hours)Mean Fluorescence Intensity (MitoSOX Red)Percentage of ROS-Positive Cells (%)
Vehicle Control-24
This compound512
This compound524
This compound1012
This compound1024

Table 4: Cell Viability Assessment

Treatment GroupConcentration (µM)Time Point (hours)Cell Viability (%)
Vehicle Control-24
This compound512
This compound524
This compound1012
This compound1024

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound-Induced Paraptosis

This protocol outlines the procedure for real-time visualization of morphological changes in cells undergoing paraptosis after treatment with this compound.

Materials:

  • Hepatocellular carcinoma (HCC) cell line (e.g., HepG2, Huh7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Glass-bottom imaging dishes or multi-well plates

  • Live-cell imaging microscope system equipped with an environmental chamber (37°C, 5% CO2)

  • Hoechst 33342 stain (for nuclear visualization)

  • ER-Tracker™ Green or Red (for ER visualization)

  • MitoTracker™ Red CMXRos (for mitochondrial visualization)

Procedure:

  • Cell Seeding: Seed HCC cells onto glass-bottom imaging dishes at a density that allows for individual cell visualization (e.g., 50-60% confluency). Allow cells to adhere overnight.

  • Staining (Optional):

    • For visualizing the nucleus, add Hoechst 33342 to the culture medium at a final concentration of 1 µg/mL and incubate for 15-30 minutes.

    • For visualizing the ER, replace the medium with a pre-warmed medium containing ER-Tracker™ at a final concentration of 1 µM and incubate for 15-30 minutes.

    • For visualizing mitochondria, add MitoTracker™ Red CMXRos to a final concentration of 100-500 nM and incubate for 15-30 minutes.

  • Wash: Gently wash the cells twice with a pre-warmed complete culture medium to remove excess stain.

  • Treatment: Add fresh, pre-warmed medium containing the desired concentration of this compound or vehicle control (DMSO) to the cells.

  • Live-Cell Imaging: Immediately place the imaging dish on the microscope stage within the environmental chamber.

  • Image Acquisition: Acquire phase-contrast and fluorescence images at multiple stage positions and time points (e.g., every 30 minutes for 24-48 hours). Use appropriate filter sets for the chosen fluorescent probes.

  • Analysis: Analyze the time-lapse images for morphological changes characteristic of paraptosis, including cell rounding, the formation and enlargement of cytoplasmic vacuoles, and changes in ER and mitochondrial morphology.

Protocol 2: Quantification of Cytoplasmic Vacuolation

This protocol describes how to quantify the extent of vacuolation from the images acquired in Protocol 1.

Materials:

  • Time-lapse images from Protocol 1

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Image Selection: Select representative images from different time points and treatment groups.

  • Cell Counting: Count the total number of cells and the number of cells exhibiting clear cytoplasmic vacuoles in each image.

  • Calculate Percentage of Vacuolated Cells: (Number of vacuolated cells / Total number of cells) x 100.

  • Measure Vacuole Area (Optional):

    • Using the image analysis software, manually or automatically segment the vacuoles within individual cells.

    • Measure the area of each vacuole.

    • Calculate the average total vacuole area per cell for each treatment group.

Protocol 3: Measurement of Mitochondrial Swelling

This protocol details a method to assess mitochondrial swelling, a key feature of paraptosis, by measuring changes in light absorbance.[10][11]

Materials:

  • HCC cells

  • This compound

  • Mitochondria isolation kit

  • Swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4)

  • Spectrophotometer or plate reader capable of measuring absorbance at 540 nm

Procedure:

  • Cell Treatment: Treat HCC cells with this compound or vehicle control for the desired time.

  • Mitochondria Isolation: Isolate mitochondria from the treated and control cells using a commercial kit or a standard differential centrifugation protocol.

  • Resuspend Mitochondria: Resuspend the isolated mitochondria in the swelling buffer to a final protein concentration of 0.5-1.0 mg/mL.

  • Absorbance Measurement:

    • Pipette the mitochondrial suspension into a cuvette or a 96-well plate.

    • Measure the absorbance at 540 nm at time zero.

    • Continue to record the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes).

  • Analysis: A decrease in absorbance at 540 nm indicates an increase in mitochondrial volume, i.e., swelling.[10][11] Plot the change in absorbance over time for each treatment group.

Protocol 4: Detection of Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe to detect mitochondrial ROS production during this compound-induced paraptosis.

Materials:

  • HCC cells

  • This compound

  • MitoSOX™ Red mitochondrial superoxide (B77818) indicator

  • Live-cell imaging microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat HCC cells with this compound or vehicle control as described in Protocol 1.

  • Staining: Towards the end of the treatment period, add MitoSOX™ Red to the culture medium at a final concentration of 5 µM. Incubate for 10-15 minutes at 37°C, protected from light.

  • Wash: Gently wash the cells three times with pre-warmed HBSS or another suitable buffer.

  • Imaging or Flow Cytometry:

    • Imaging: Immediately acquire fluorescence images using a microscope with the appropriate filter set for MitoSOX™ Red (e.g., excitation/emission ~510/580 nm).

    • Flow Cytometry: Harvest the cells by trypsinization, resuspend in a suitable buffer, and analyze the fluorescence intensity using a flow cytometer.

  • Analysis: Quantify the mean fluorescence intensity of MitoSOX™ Red in the treated versus control cells. An increase in fluorescence indicates an increase in mitochondrial superoxide production.

Protocol 5: Assessment of Cell Viability

This protocol provides a method for determining cell viability following this compound treatment.

Materials:

  • HCC cells

  • This compound

  • Cell viability assay kit (e.g., MTT, PrestoBlue™, or a live/dead staining kit like Calcein-AM/Propidium Iodide)

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding: Seed HCC cells in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with a range of concentrations of this compound or vehicle control.

  • Incubation: Incubate for the desired time points (e.g., 12, 24, 48 hours).

  • Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

paraptosis_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 4_PQBH This compound Nur77 Nur77 4_PQBH->Nur77 Binds to ER_Stress ER Stress Nur77->ER_Stress Mediates Autophagy Autophagy Nur77->Autophagy Mediates Vacuolation Cytoplasmic Vacuolation ER_Stress->Vacuolation Mito_Swelling Mitochondrial Swelling ER_Stress->Mito_Swelling Autophagy->Vacuolation Paraptosis Paraptosis Vacuolation->Paraptosis Mito_Swelling->Paraptosis

Caption: Signaling pathway of this compound-induced paraptosis.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed HCC Cells B Optional Staining (Nucleus, ER, Mitochondria) A->B C Treat with this compound B->C D Live-Cell Imaging C->D G Assess Cell Viability C->G E Image Analysis: Quantify Vacuolation D->E F Biochemical Assays: Mitochondrial Swelling, ROS D->F

Caption: Experimental workflow for live-cell imaging of paraptosis.

logical_relationship cluster_cellular_events Cellular Events cluster_morphological_changes Morphological Changes Treatment This compound Treatment Nur77_Binding Nur77 Binding Treatment->Nur77_Binding ER_Stress ER Stress Nur77_Binding->ER_Stress ROS_Production ROS Production ER_Stress->ROS_Production Mito_Swelling Mitochondrial Swelling ER_Stress->Mito_Swelling Vacuolation Cytoplasmic Vacuolation Mito_Swelling->Vacuolation Outcome Paraptotic Cell Death Vacuolation->Outcome

Caption: Logical relationship of this compound-induced cellular events.

References

Application Notes and Protocols: Measuring the Binding Affinity of 4-PQBH to Nur77

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The orphan nuclear receptor Nur77 (also known as TR3 or NR4A1) has emerged as a compelling therapeutic target in oncology. Its role in apoptosis, cell proliferation, and inflammation makes it a key focus for drug discovery. 4-(Quinoline-4-amino) Benzoylhydrazide (4-PQBH) has been identified as a binder of Nur77, inducing a unique form of programmed cell death known as paraptosis through endoplasmic reticulum (ER) stress and autophagy.[1] Accurate and robust measurement of the binding affinity between small molecules like this compound and their protein targets is a cornerstone of drug development, providing critical data for structure-activity relationship (SAR) studies and lead optimization.

These application notes provide detailed protocols for three widely used biophysical techniques to quantify the binding affinity of this compound to Nur77: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA).

Quantitative Data Summary

The binding affinity of this compound to Nur77 has been previously reported, providing a benchmark for experimental validation.

CompoundTargetBinding Affinity (KD)MethodReference
This compoundNur771.17 µMNot Specified[1]

Signaling Pathway of this compound-Mediated Nur77 Activation

The binding of this compound to Nur77 initiates a signaling cascade that culminates in paraptosis, a form of caspase-independent cell death. This process is primarily driven by ER stress and autophagy. The diagram below illustrates the proposed signaling pathway.

Nur77_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell 4-PQBH_ext This compound 4-PQBH_int This compound 4-PQBH_ext->4-PQBH_int Cellular Uptake Nur77_inactive Nur77 (Inactive) in Nucleus 4-PQBH_int->Nur77_inactive Binding Nur77_active Nur77 (Active) Nur77_inactive->Nur77_active Activation ER_Stress ER Stress Nur77_active->ER_Stress Induces Autophagy Autophagy Nur77_active->Autophagy Induces Paraptosis Paraptosis ER_Stress->Paraptosis Autophagy->Paraptosis SPR_Workflow Immobilize Immobilize Nur77 on Sensor Chip Prepare Prepare this compound Serial Dilutions Immobilize->Prepare Inject Inject this compound over Sensor Surface Prepare->Inject Measure Measure Association and Dissociation Inject->Measure Regenerate Regenerate Sensor Surface Measure->Regenerate Analyze Analyze Data (KD Calculation) Regenerate->Analyze ITC_Workflow Prepare_Nur77 Prepare Nur77 in ITC Buffer Prepare_4PQBH Prepare this compound in Matched Buffer Prepare_Nur77->Prepare_4PQBH Load Load Nur77 into Sample Cell & this compound into Syringe Prepare_4PQBH->Load Titrate Titrate this compound into Nur77 Load->Titrate Measure_Heat Measure Heat Change per Injection Titrate->Measure_Heat Analyze_Data Analyze Data (KD, n, ΔH) Measure_Heat->Analyze_Data CETSA_Workflow Treat_Cells Treat Cells with This compound or Vehicle Heat_Challenge Apply Heat Challenge Treat_Cells->Heat_Challenge Lyse_Cells Lyse Cells Heat_Challenge->Lyse_Cells Separate Separate Soluble & Aggregated Proteins Lyse_Cells->Separate Quantify Quantify Soluble Nur77 (e.g., Western Blot) Separate->Quantify Analyze_Shift Analyze Thermal Shift Quantify->Analyze_Shift

References

Unveiling the Role of Nur77 in 4-PQBH-Induced Cell Death: An Application Note and Protocol Guide Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for utilizing CRISPR-Cas9 technology to investigate the mechanism of action of 4-(quinoline-4-amino) benzoylhydrazide (4-PQBH), a potential anti-cancer compound. The focus is on elucidating the role of the orphan nuclear receptor Nur77 in mediating the cytotoxic effects of this compound. Nur77 has been identified as a crucial factor in apoptosis and other forms of programmed cell death, making it a compelling target for cancer therapy.[1][2][3] By creating a Nur77 knockout cell line using CRISPR-Cas9, researchers can directly compare the cellular response to this compound in the presence and absence of the receptor, thereby validating its role in the compound's mechanism. This guide offers comprehensive protocols for CRISPR-Cas9-mediated gene knockout, cell viability and apoptosis assays, and protein analysis, alongside data presentation templates and pathway diagrams to facilitate experimental design and interpretation.

Introduction

Nur77 (also known as TR3 or NGFI-B) is a member of the nuclear receptor superfamily that plays a multifaceted role in cell biology, including cell differentiation, apoptosis, and metabolism.[2][4] Its expression can be rapidly induced by a variety of stimuli.[5] In the context of cancer, Nur77 can act as both a tumor suppressor and a promoter, depending on the cellular context.[6] One of its key pro-apoptotic functions involves its translocation from the nucleus to the mitochondria, where it interacts with Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein.[7][8][9]

This compound has been identified as a Nur77 binder that induces caspase-independent cytoplasmic vacuolization and paraptosis in hepatocellular carcinoma (HCC) cells.[1] This process is mediated through Nur77-dependent endoplasmic reticulum (ER) stress and autophagy.[1] To definitively establish the necessity of Nur77 in the mechanism of this compound, a robust method for ablating Nur77 expression is required. CRISPR-Cas9 technology offers a precise and efficient tool for generating gene knockouts, making it ideal for such mechanistic studies.[10][11][12] This application note will guide researchers through the process of using CRISPR-Cas9 to knock out the NR4A1 gene (encoding Nur77) and subsequently analyzing the differential effects of this compound on wild-type and knockout cells.

Data Presentation

Effective data presentation is crucial for interpreting experimental outcomes. The following tables provide a template for summarizing quantitative data from key experiments.

Table 1: Cell Viability (IC50 Values) of this compound in Wild-Type vs. Nur77-KO Cells

Cell LineTreatmentIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
Wild-Type (e.g., HepG2)This compound
Nur77-KO (e.g., HepG2)This compound
Wild-Type (e.g., HepG2)Vehicle Control (DMSO)
Nur77-KO (e.g., HepG2)Vehicle Control (DMSO)

Table 2: Apoptosis/Paraptosis Analysis by Flow Cytometry

Cell LineTreatment (Concentration, Time)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Wild-TypeVehicle Control
Wild-TypeThis compound
Nur77-KOVehicle Control
Nur77-KOThis compound

Table 3: Western Blot Densitometry Analysis of Key Proteins

Cell LineTreatmentRelative Nur77 ExpressionRelative Cleaved PARP ExpressionRelative LC3-II/LC3-I Ratio
Wild-TypeVehicle Control
Wild-TypeThis compound
Nur77-KOVehicle Control
Nur77-KOThis compound

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of Nur77 (NR4A1)

This protocol outlines the steps for generating a stable Nur77 knockout cell line.

1. sgRNA Design and Vector Construction:

  • Design two to four single guide RNAs (sgRNAs) targeting the initial exons of the NR4A1 gene to ensure a functional knockout.[13] Use online tools to minimize off-target effects.

  • Synthesize and clone the sgRNAs into a suitable CRISPR-Cas9 expression vector (e.g., lentiCRISPRv2).

2. Cell Transfection:

  • Seed the target cells (e.g., HepG2) at a density that will result in 70-80% confluency on the day of transfection.

  • Transfect the cells with the CRISPR-Cas9-sgRNA plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000).

  • Include a negative control (scrambled sgRNA) and a positive control (e.g., sgRNA targeting a gene essential for survival).

3. Clonal Selection and Expansion:

  • 48 hours post-transfection, begin selection with an appropriate antibiotic (e.g., puromycin) if the vector contains a resistance marker.

  • After selection, perform limiting dilution to isolate single-cell clones.

  • Expand the individual clones in separate culture vessels.

4. Knockout Validation:

  • Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Perform PCR amplification of the target region followed by Sanger sequencing to identify insertions or deletions (indels).

  • Western Blot Analysis: Prepare whole-cell lysates and perform Western blotting to confirm the absence of Nur77 protein expression (see Protocol 4).

G

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability.[14][15][16]

1. Cell Seeding:

  • Seed wild-type and Nur77-KO cells into 96-well plates at a density of 5,000-10,000 cells per well.

  • Allow cells to adhere overnight.

2. Treatment:

  • Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate for 24, 48, and 72 hours.

3. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes on an orbital shaker.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle control.

  • Determine the IC50 value using non-linear regression analysis.

G

Protocol 3: Apoptosis/Paraptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[17][18][19]

1. Cell Preparation:

  • Seed wild-type and Nur77-KO cells in 6-well plates and treat with this compound or vehicle control for the desired time.

  • Harvest both adherent and floating cells.

2. Staining:

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[19]

  • Incubate for 15 minutes at room temperature in the dark.[19]

3. Flow Cytometry Analysis:

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour.[19]

  • Use unstained, Annexin V-only, and PI-only controls for compensation and gating.

G

Protocol 4: Western Blotting for Protein Expression Analysis

This protocol is for detecting the expression levels of Nur77 and other relevant proteins.[20][21][22][23]

1. Protein Extraction:

  • Lyse treated and untreated wild-type and Nur77-KO cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

2. SDS-PAGE and Transfer:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies (e.g., anti-Nur77, anti-cleaved PARP, anti-LC3, anti-β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

4. Detection:

  • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Perform densitometry analysis to quantify protein expression relative to a loading control (e.g., β-actin).

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway of this compound, highlighting the central role of Nur77.

G

Conclusion

This application note provides a comprehensive framework for investigating the role of Nur77 in the mechanism of action of this compound using CRISPR-Cas9. By following these detailed protocols, researchers can generate robust and reproducible data to validate Nur77 as a therapeutic target and to further characterize the anti-cancer properties of this compound. The use of CRISPR-Cas9 to create isogenic knockout cell lines is a powerful approach to dissect the specific contributions of individual genes to drug responses, accelerating the drug development process.[10]

References

Application of 4-PQBH in 3D Cancer Organoid Models: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

4-PQBH (4-(Quinoline-4-amino) Benzoylhydrazide) has been identified as a promising anti-cancer compound, particularly for hepatocellular carcinoma (HCC).[1] It functions as a Nur77 binder, inducing a unique form of caspase-independent cell death known as paraptosis through mechanisms involving endoplasmic reticulum (ER) stress and autophagy.[1] Three-dimensional (3D) cancer organoid models are increasingly recognized as more physiologically relevant systems for drug screening compared to traditional 2D cell cultures, as they better recapitulate the complex architecture and heterogeneity of in vivo tumors.[2][3][4][5] This document provides detailed application notes and protocols for the evaluation of this compound in 3D cancer organoid models, enabling researchers to investigate its efficacy and mechanism of action in a more clinically relevant context.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects on cancer cells by binding to the orphan nuclear receptor Nur77.[1] This interaction triggers a signaling cascade that leads to massive cytoplasmic vacuolization, ER stress, and autophagy, ultimately resulting in paraptosis, a form of programmed cell death distinct from apoptosis.[1] This unique mechanism makes this compound a compelling candidate for cancers that have developed resistance to apoptosis-inducing therapies.

Caption: Signaling pathway of this compound inducing paraptosis.

Experimental Protocols

I. Establishment and Culture of 3D Cancer Organoids

This protocol outlines the general steps for establishing patient-derived or cell line-derived cancer organoids. Specific media components and growth factors may need to be optimized for different cancer types.

Materials:

  • Fresh tumor tissue or cancer cell lines

  • Basement membrane matrix (e.g., Matrigel®)

  • Organoid culture medium (specific to cancer type)

  • Organoid dissociation reagent (e.g., TrypLE™, Dispase)

  • Culture plates (e.g., 24-well or 96-well plates)

  • Standard cell culture equipment

Procedure:

  • Tissue Processing/Cell Preparation:

    • For patient-derived organoids (PDOs), mechanically and enzymatically digest fresh tumor tissue to obtain single cells or small cell clusters.

    • For cell line-derived organoids, harvest cells from 2D culture.

  • Embedding in Basement Membrane Matrix:

    • Resuspend the cell suspension in the liquid basement membrane matrix on ice.

    • Dispense droplets of the cell-matrix mixture into pre-warmed culture plates.

  • Polymerization and Culture:

    • Incubate the plate at 37°C for 15-30 minutes to allow the matrix to polymerize.

    • Carefully add the appropriate pre-warmed organoid culture medium.

  • Maintenance:

    • Culture the organoids at 37°C in a 5% CO2 incubator.

    • Change the medium every 2-3 days.

    • Passage the organoids every 7-14 days by dissociating them and re-embedding in a fresh matrix.

Organoid_Culture_Workflow Start Start: Tumor Tissue or Cell Line Process 1. Tissue Digestion / Cell Harvesting Start->Process Embed 2. Embed Cells in Basement Membrane Matrix Process->Embed Polymerize 3. Polymerize Matrix (37°C, 15-30 min) Embed->Polymerize Add_Medium 4. Add Organoid Culture Medium Polymerize->Add_Medium Incubate 5. Incubate at 37°C, 5% CO2 Add_Medium->Incubate Maintain 6. Media Change (2-3 days) & Passage (7-14 days) Incubate->Maintain End Established 3D Organoid Culture Maintain->End

Caption: General workflow for 3D cancer organoid establishment.

II. Drug Treatment and Viability Assessment of this compound in Organoids

This protocol details the treatment of established cancer organoids with this compound and subsequent viability assessment.

Materials:

  • Established 3D cancer organoid cultures

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Organoid culture medium

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Multi-well plate reader (for luminescence)

  • Microscope for imaging

Procedure:

  • Organoid Plating:

    • Plate organoids in a 96-well plate format suitable for drug screening. Allow organoids to form for 3-4 days.

  • Preparation of this compound dilutions:

    • Prepare a serial dilution of this compound in organoid culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Treatment:

    • Carefully remove the existing medium from the organoid-containing wells.

    • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation:

    • Incubate the treated organoids for a defined period (e.g., 72 hours) at 37°C and 5% CO2.

  • Viability Assay:

    • Perform a cell viability assay according to the manufacturer's instructions. For CellTiter-Glo® 3D, this typically involves adding the reagent to each well, incubating, and then measuring luminescence.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of organoid viability).

Drug_Screening_Workflow Start Start: Established Organoids in 96-well plate Prepare_Drug 1. Prepare Serial Dilutions of this compound Start->Prepare_Drug Treat 2. Treat Organoids with this compound (and vehicle control) Prepare_Drug->Treat Incubate 3. Incubate for 72 hours Treat->Incubate Assay 4. Add Cell Viability Reagent (e.g., CellTiter-Glo 3D) Incubate->Assay Measure 5. Measure Luminescence Assay->Measure Analyze 6. Data Analysis: Calculate % Viability and IC50 Measure->Analyze End Results Analyze->End

Caption: Workflow for this compound drug screening in organoids.

Data Presentation

The following tables provide a template for presenting quantitative data obtained from the experiments.

Table 1: Cytotoxicity of this compound in Different Cancer Organoid Models

Organoid ModelCancer TypeIC50 (µM) after 72h
PDO-HCC-001Hepatocellular CarcinomaInsert Value
PDO-CRC-002Colorectal CancerInsert Value
PDO-PAAD-003Pancreatic CancerInsert Value
CellLine-HepG2Hepatocellular CarcinomaInsert Value

Table 2: Effect of this compound on Paraptosis-Related Markers in HCC Organoids

TreatmentConcentration (µM)Cytoplasmic Vacuolization (% of organoids)ER Stress Marker (e.g., CHOP expression fold change)Autophagy Marker (e.g., LC3-II/LC3-I ratio)
Vehicle Control0Insert Value1.0Insert Value
This compoundIC50/2Insert ValueInsert ValueInsert Value
This compoundIC50Insert ValueInsert ValueInsert Value
This compound2 x IC50Insert ValueInsert ValueInsert Value

Disclaimer: The application of this compound in 3D cancer organoid models is a proposed research direction based on its documented mechanism of action in 2D cell culture and xenograft models. The provided protocols are generalized and may require optimization for specific organoid models and experimental setups.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Solubility of 4-PQBH in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-PQBH (4-(quinoline-4-amino) benzoylhydrazide). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound, chemically known as 4-(quinoline-4-amino) benzoylhydrazide, is a potent binder to the orphan nuclear receptor Nur77. It has demonstrated significant anti-cancer activity, particularly in hepatocellular carcinoma, by inducing a form of programmed cell death called paraptosis through endoplasmic reticulum (ER) stress and autophagy.[1] Like many quinoline-based compounds, this compound has a hydrophobic structure, which leads to poor solubility in aqueous solutions. This low solubility can be a significant hurdle in experimental settings, leading to issues with compound precipitation, inaccurate dosing, and reduced bioavailability in cell-based assays.

Q2: My this compound, dissolved in an organic solvent, precipitates when I add it to my aqueous experimental medium. What is happening?

A2: This is a common issue known as "salting out" or precipitation upon dilution. When a concentrated stock solution of a hydrophobic compound in an organic solvent (like DMSO) is diluted into an aqueous buffer or cell culture medium, the overall solvent environment becomes predominantly aqueous. The organic solvent may no longer be present at a high enough concentration to keep the hydrophobic this compound molecules dissolved, causing them to aggregate and precipitate out of the solution.

Q3: What are the recommended organic solvents for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for preparing high-concentration stock solutions of quinoline (B57606) derivatives like this compound.[2][3] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water that could lower the compound's solubility in the stock solution. When preparing for cell-based assays, it is important to ensure the final concentration of DMSO in the aqueous medium is kept low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.[3]

Q4: How does pH affect the solubility of this compound?

A4: The solubility of quinoline derivatives is often pH-dependent.[4][5][6] The quinoline ring contains a basic nitrogen atom that can be protonated at acidic pH. This protonation results in the formation of a salt, which is generally more soluble in aqueous solutions than the neutral form of the compound.[2] Therefore, adjusting the pH of your aqueous solution to be more acidic may increase the solubility of this compound. However, it is critical to consider the pH tolerance of your experimental system (e.g., cell culture) and the potential for pH to affect the compound's activity.

Q5: Can temperature be used to improve the solubility of this compound?

A5: Yes, for many quinoline compounds, solubility in water increases with temperature.[2][5] Gently warming the solution can aid in dissolving this compound. However, it is important to be cautious as excessive heat can potentially degrade the compound. If you use heat to dissolve the compound, be aware that it may precipitate out of solution as it cools to room or physiological temperatures.

Troubleshooting Guides

Issue: Precipitate Formation in Aqueous Medium

Root Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution.

Solutions:

  • Optimize Co-Solvent Concentration:

    • Protocol: Prepare a stock solution of this compound in 100% DMSO. When diluting into your aqueous medium, ensure the final DMSO concentration is at the highest tolerable level for your experiment (typically 0.1-0.5%) to maximize its co-solvent effect.

    • Tip: Perform a preliminary test to determine the maximum tolerable DMSO concentration for your specific cell line or assay.

  • pH Adjustment:

    • Protocol: If your experimental system allows, try lowering the pH of the aqueous buffer. Prepare a series of buffers with slightly acidic pH values (e.g., 6.0, 6.5, 7.0) and test the solubility of this compound in each.

    • Caution: Ensure the chosen pH is compatible with the biological system under investigation.

  • Use of Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[7]

      • Protocol: Prepare a solution of β-cyclodextrin or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer. Add the this compound stock solution dropwise to the cyclodextrin (B1172386) solution while vortexing.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to improve solubility.

Issue: Inconsistent or Non-Reproducible Experimental Results

Root Cause: Inconsistent dissolution or precipitation of this compound leading to variable effective concentrations.

Solutions:

  • Standardized Stock Solution Preparation:

    • Protocol: Always prepare a fresh stock solution of this compound in anhydrous DMSO. Use a vortex mixer and gentle warming (if necessary) to ensure complete dissolution. Filter the stock solution through a 0.22 µm syringe filter to remove any micro-precipitates before storage.[7]

    • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]

  • Visual Inspection Before Use:

    • Protocol: Before adding the compound to your experiment, visually inspect the diluted solution for any signs of cloudiness or precipitation. Centrifuge the solution at high speed and check for a pellet.

  • Sonication:

    • Protocol: Briefly sonicate the stock solution or the final diluted solution in a water bath sonicator. This can help to break up small aggregates and improve dissolution.

Quantitative Data on Solubility

Solvent SystemExpected SolubilityKey Considerations
Water (neutral pH) Very LowThe hydrophobic nature of the quinoline and benzoylhydrazide moieties limits solubility.
Aqueous Buffers (Acidic pH) Moderate to HighProtonation of the quinoline nitrogen increases solubility. The extent of increase is pH-dependent.[2]
DMSO HighA suitable solvent for preparing high-concentration stock solutions.[2][3]
Ethanol ModerateCan be used as a co-solvent, but may have lower solubilizing power than DMSO for this compound.
Aqueous Buffers with Co-solvents (e.g., DMSO, Ethanol) Concentration-dependentThe final solubility depends on the percentage of the organic co-solvent in the aqueous medium.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm PTFE syringe filter

Procedure:

  • Accurately weigh a precise amount of this compound powder (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration. (Molecular Weight of this compound is required for this calculation).

  • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Once fully dissolved, filter the stock solution through a 0.22 µm PTFE syringe filter into a clean, sterile vial.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Aqueous Solubility Enhancement using pH Adjustment

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffers of varying pH (e.g., Phosphate Buffered Saline at pH 6.0, 6.5, 7.0, and 7.4)

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in each of the different pH buffers to achieve a range of final concentrations.

  • Incubate the solutions at the desired experimental temperature for a set period (e.g., 1-2 hours) to allow for equilibration.

  • After incubation, centrifuge the solutions at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant.

  • Measure the concentration of the dissolved this compound in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry (if a standard curve is available) or HPLC.

  • The highest concentration that remains in solution represents the solubility of this compound at that specific pH and temperature.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for troubleshooting its solubility.

PQBH_Signaling_Pathway PQBH This compound Nur77 Nur77 PQBH->Nur77 Binds to ER Endoplasmic Reticulum (ER) Nur77->ER Mediates ER_Stress ER Stress ER->ER_Stress Induces Autophagy Autophagy ER_Stress->Autophagy Triggers Vacuolation Cytoplasmic Vacuolation Autophagy->Vacuolation Paraptosis Paraptosis (Cell Death) Vacuolation->Paraptosis

Caption: Proposed signaling pathway of this compound-induced paraptosis.

Solubility_Troubleshooting_Workflow Start Low this compound Solubility Prep_Stock Prepare Concentrated Stock in Anhydrous DMSO Start->Prep_Stock Dilute Dilute into Aqueous Medium Prep_Stock->Dilute Precipitate Precipitation Observed? Dilute->Precipitate Optimize_DMSO Optimize Final DMSO Concentration Precipitate->Optimize_DMSO Yes Success Soluble Solution Achieved Precipitate->Success No Optimize_DMSO->Dilute Adjust_pH Adjust Buffer pH (if possible) Optimize_DMSO->Adjust_pH Still Precipitates Adjust_pH->Dilute Use_Excipients Use Solubilizing Excipients (e.g., Cyclodextrins) Adjust_pH->Use_Excipients Still Precipitates Use_Excipients->Dilute

Caption: Workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Stability of 4-PQBH in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of 4-PQBH (4-(quinoline-4-amino) benzoylhydrazide) in cell culture media. Ensuring the chemical integrity of this compound throughout your experiments is critical for obtaining accurate, reproducible, and meaningful results. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you address potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture a concern?

A1: this compound is a potent binder of the orphan nuclear receptor Nur77, inducing caspase-independent cytoplasmic vacuolization and paraptosis in cancer cells, making it a promising candidate for cancer research.[1] Like many small molecules, particularly those with quinoline (B57606) and benzoylhydrazide moieties, this compound may be susceptible to degradation in the aqueous, warm, and complex environment of cell culture media.[2][3] Instability can lead to a decrease in the effective concentration of the active compound over the course of an experiment, potentially resulting in an underestimation of its potency and leading to inconsistent results.

Q2: What are the primary factors that can affect the stability of this compound in cell culture media?

A2: Several factors can influence the stability of this compound in cell culture media:

  • pH: The physiological pH of most cell culture media (typically 7.2-7.4) can promote the hydrolysis of susceptible chemical groups like the hydrazide bond.[2][4]

  • Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the rate of chemical degradation.[2]

  • Media Components: Certain components in the culture medium, such as metal ions or reactive oxygen species (ROS), can potentially interact with and degrade this compound.[5][6]

  • Enzymatic Degradation: If the medium is supplemented with serum (e.g., Fetal Bovine Serum - FBS), enzymes such as esterases and proteases present in the serum can metabolize the compound.[2][7]

  • Light Exposure: Although not definitively reported for this compound, similar aromatic and heterocyclic compounds can be sensitive to light, leading to photodegradation.[3]

  • Oxidation: The quinoline and hydroquinone-like moieties in this compound could be susceptible to oxidation, which can be exacerbated by the presence of dissolved oxygen and metal ions in the media.

Q3: What are the potential consequences of this compound degradation in my experiments?

A3: Degradation of this compound can lead to several issues:

  • Reduced Potency: A lower effective concentration of the active compound will lead to a diminished biological effect.

  • Inconsistent Results: Variability in the rate of degradation between experiments can be a major source of irreproducibility.

  • Formation of Active or Toxic Metabolites: Degradation products may have their own biological activities, potentially confounding the interpretation of results or exhibiting unexpected toxicity.

Q4: How can I improve the stability of this compound in my cell culture experiments?

A4: Several strategies can be employed to enhance the stability of this compound:

  • Use of Antioxidants: Supplementing the cell culture medium with antioxidants like N-acetylcysteine (NAC) or Vitamin E (α-tocopherol) may help to mitigate oxidative degradation.[5][8]

  • pH Control: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells and the compound.

  • Minimize Exposure to Light: Protect your this compound stock solutions and culture plates from direct light.

  • Fresh Media Preparation: Prepare fresh this compound-containing media for each experiment, especially for long-term studies.

  • Serum-Free Media: If your cell line permits, consider using a serum-free medium to eliminate enzymatic degradation by serum components. If serum is required, its concentration could be optimized.[7]

  • Control Incubation Time: For initial experiments, using shorter incubation times can help minimize the impact of degradation.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity of this compound.

Possible Cause Solution
Degradation of this compound in stock solution. Prepare fresh stock solutions in a suitable solvent like DMSO. Store aliquots at -80°C to minimize freeze-thaw cycles.
Degradation of this compound in cell culture medium. Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (see Experimental Protocols). Consider adding antioxidants or using fresh media for long incubations.
Interaction with media components. Test the stability of this compound in a simpler buffer (e.g., PBS) at 37°C to see if media components are accelerating degradation.
Cellular metabolism of this compound. Analyze cell lysates in addition to the culture medium to determine if the compound is being metabolized by the cells.

Issue 2: High variability between replicate experiments.

Possible Cause Solution
Inconsistent preparation of this compound working solutions. Ensure accurate and consistent dilution of the stock solution into the cell culture medium for each experiment.
Variable degradation rates. Standardize all experimental conditions, including incubation times, temperature, and light exposure.
Batch-to-batch variation in media or serum. Use the same lot of cell culture medium and serum for a set of related experiments whenever possible.

Quantitative Data Summary

The following tables provide illustrative data on the stability of a hypothetical compound with properties similar to this compound in different cell culture media and the potential effect of an antioxidant. Note: This data is for exemplary purposes and actual results for this compound may vary.

Table 1: Stability of a Hypothetical this compound Analog in Different Cell Culture Media at 37°C.

Time (hours)% Remaining in DMEM% Remaining in RPMI-1640
0100100
29592
48883
87568
244535
482015

Table 2: Effect of Antioxidant (N-acetylcysteine, 1 mM) on the Stability of a Hypothetical this compound Analog in DMEM at 37°C.

Time (hours)% Remaining (No Antioxidant)% Remaining (with NAC)
0100100
87592
244578
482065

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC

Objective: To quantify the concentration of this compound in cell culture medium over time to determine its stability under experimental conditions.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640), with or without serum

  • Sterile, conical tubes (15 mL or 50 mL)

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid or trifluoroacetic acid (TFA)

  • Sterile syringe filters (0.22 µm)

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Prepare Spiked Media: Warm the cell culture medium to 37°C. Spike the medium with the this compound stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is non-toxic to cells (typically <0.1% v/v).

  • Time Point 0: Immediately after spiking, take a 1 mL aliquot of the medium. This serves as the time 0 sample.

  • Incubation: Place the flask with the remaining spiked media in a 37°C, 5% CO₂ incubator.

  • Sample Collection: At designated time points (e.g., 2, 4, 8, 24, 48 hours), aseptically remove 1 mL aliquots and transfer to sterile microcentrifuge tubes.

  • Sample Processing:

    • To precipitate proteins, add 2 mL of ice-cold acetonitrile to each 1 mL sample.

    • Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject the samples onto a C18 column.

    • Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect this compound using a UV detector at its maximum absorbance wavelength.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the concentration of this compound in each sample by comparing its peak area to the standard curve.

    • Calculate the percentage of this compound remaining at each time point relative to the time 0 concentration.

Protocol 2: Identification of this compound Degradation Products using LC-MS

Objective: To identify the potential degradation products of this compound in cell culture medium.

Materials:

  • Follow the sample preparation steps from Protocol 1.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Methodology:

  • Sample Preparation: Prepare and collect samples at various time points as described in Protocol 1. A sample with significant degradation (e.g., 24 or 48 hours) is ideal.

  • LC-MS Analysis:

    • Inject the processed samples into the LC-MS system.

    • Use a similar chromatographic method as in Protocol 1 to separate the parent compound from its degradation products.

    • The mass spectrometer will detect the mass-to-charge ratio (m/z) of the eluting compounds.

  • Data Analysis:

    • Compare the chromatograms of the time 0 sample with the later time point samples.

    • Identify new peaks that appear or increase in intensity over time.

    • Analyze the mass spectra of these new peaks to determine the molecular weights of the degradation products.

    • Based on the molecular weight and the structure of this compound, propose potential structures for the degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare 10 mM this compound Stock in DMSO media Spike Pre-warmed Cell Culture Media to 10 µM stock->media t0 Collect T=0 Sample media->t0 incubate Incubate at 37°C, 5% CO₂ media->incubate process Process Samples (Protein Precipitation) t0->process sampling Collect Samples at Various Time Points incubate->sampling sampling->process hplc Analyze by HPLC or LC-MS process->hplc data Quantify and Analyze Data hplc->data

Caption: Experimental workflow for assessing this compound stability.

nur77_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome PQBH This compound Nur77 Nur77 PQBH->Nur77 Binds to ER Endoplasmic Reticulum Autophagy Autophagy Induction ER->Autophagy Vacuolation Cytoplasmic Vacuolation Autophagy->Vacuolation Paraptosis Paraptosis Vacuolation->Paraptosis Nur77->ER Mediates ER Stress

Caption: Simplified signaling pathway of this compound via Nur77.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent/ Low Bioactivity degradation Compound Degradation? start->degradation concentration Incorrect Concentration? start->concentration cellular Cellular Issue? start->cellular stability_test Perform Stability Assay (HPLC/LC-MS) degradation->stability_test fresh_prep Prepare Fresh Stocks & Working Solutions concentration->fresh_prep cell_viability Check Cell Viability & Passage Number cellular->cell_viability add_antioxidants Consider Adding Antioxidants stability_test->add_antioxidants

References

Technical Support Center: Optimizing 4-PQBH Concentration for Effective Paraptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4-PQBH to induce paraptosis, a non-apoptotic form of programmed cell death. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce paraptosis?

A1: this compound is a synthetic small molecule, specifically a 4-(quinoline-4-amino) benzoylhydrazide derivative, that has been identified as a potent inducer of paraptosis in cancer cells. It functions by binding to the orphan nuclear receptor Nur77.[1][2] This interaction triggers a signaling cascade involving endoplasmic reticulum (ER) stress and autophagy, leading to the characteristic features of paraptosis, such as extensive cytoplasmic vacuolation and swelling of the ER and mitochondria, ultimately resulting in caspase-independent cell death.[1][2]

Q2: What are the key morphological and biochemical features of paraptosis induced by this compound?

A2: Paraptosis is morphologically distinct from apoptosis. Key features include:

  • Extensive cytoplasmic vacuolation: This is the most prominent characteristic, resulting from the swelling and fusion of the endoplasmic reticulum and mitochondria.

  • Absence of apoptotic hallmarks: Paraptosis occurs without chromatin condensation, nuclear fragmentation, or the formation of apoptotic bodies.[3]

  • Caspase-independence: Paraptotic cell death induced by this compound is not dependent on the activation of caspases, which are the primary executioners of apoptosis.[1]

Q3: In which cancer cell lines has this compound been shown to be effective?

A3: Currently, the most detailed studies on this compound have been conducted in hepatocellular carcinoma (HCC) cell lines, particularly HepG2. Further research is needed to determine its efficacy across a broader range of cancer types.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
No or low cytoplasmic vacuolation observed. 1. Suboptimal this compound concentration: The effective concentration is cell-line specific. 2. Insufficient incubation time: Paraptosis is a time-dependent process. 3. Cell line resistance: Some cell lines may be resistant to this compound-induced paraptosis.1. Perform a dose-response experiment to determine the optimal concentration for your cell line. 2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period. 3. Confirm Nur77 expression in your cell line, as it is the direct target of this compound.
Cells appear to be undergoing apoptosis instead of paraptosis (e.g., membrane blebbing, positive caspase activity). 1. High this compound concentration: At very high concentrations, some compounds can induce mixed or alternative cell death pathways. 2. Cell-line specific response: Certain cell lines may have a lower threshold for apoptosis.1. Lower the concentration of this compound to a range where paraptotic features are dominant. 2. Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) to confirm if the observed cell death is caspase-dependent. If cell death is blocked, it is likely apoptosis.
High variability in results between experiments. 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or media components can affect cellular responses. 2. This compound solution instability: Improper storage or handling of the compound.1. Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase at the time of treatment. 2. Prepare fresh this compound solutions from a stock solution stored under recommended conditions (e.g., -20°C, protected from light).
Difficulty in distinguishing paraptosis from other forms of cell death. Overlapping morphological features: Autophagy also involves vacuole formation. Necrosis results in cell swelling.1. Morphological analysis: Use transmission electron microscopy (TEM) to observe the origin of vacuoles (ER/mitochondrial swelling is characteristic of paraptosis). 2. Biochemical assays: Use a combination of assays to differentiate the pathways (see Experimental Protocols section).

Data Presentation: Optimizing this compound Concentration

The optimal concentration of this compound is crucial for inducing paraptosis effectively. The following table summarizes the effective concentration range identified for the HepG2 human hepatocellular carcinoma cell line. Researchers should perform their own dose-response studies to determine the optimal concentration for their specific cell line.

Cell LineCancer TypeEffective Concentration Range (µM)Incubation Time (hours)Reference
HepG2Hepatocellular Carcinoma1.5 - 4.51 - 12[4]

Note: This data is based on published literature. Optimal concentrations may vary depending on experimental conditions and specific cell line passage number.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_analysis Analysis cluster_mechanism Mechanistic Studies cell_culture Seed cells in appropriate culture vessels treatment Treat cells with a range of this compound concentrations cell_culture->treatment incubation Incubate for desired time points treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability morphology Morphological Assessment (Microscopy) incubation->morphology mechanism Mechanistic Studies incubation->mechanism data_analysis Data Analysis and Interpretation viability->data_analysis Determine IC50 morphology->data_analysis Confirm vacuolation flow Flow Cytometry (Annexin V/PI) mechanism->flow western Western Blot mechanism->western flow->data_analysis Distinguish from apoptosis/necrosis western->data_analysis Confirm pathway activation

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway PQBH This compound Nur77 Nur77 PQBH->Nur77 binds to ER_Stress ER Stress Nur77->ER_Stress induces ER Endoplasmic Reticulum (ER) UPR Unfolded Protein Response (UPR) (GRP78, CHOP ↑) ER_Stress->UPR Autophagy Autophagy (LC3-I to LC3-II ↑) ER_Stress->Autophagy Vacuolation Cytoplasmic Vacuolation (ER/Mitochondrial Swelling) UPR->Vacuolation Autophagy->Vacuolation Paraptosis Paraptosis Vacuolation->Paraptosis

Caption: Proposed signaling pathway for this compound-induced paraptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and calculating the IC50 value.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Distinguishing Paraptosis from Apoptosis and Necrosis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay helps to differentiate between viable, apoptotic, necrotic, and paraptotic cells. Paraptotic cells are expected to be largely Annexin V and Propidium Iodide (PI) negative in the early stages, similar to viable cells, as they maintain membrane integrity.

Materials:

  • Cells treated with this compound and controls

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce paraptosis by treating cells with the optimal concentration of this compound for the desired time. Include positive controls for apoptosis (e.g., staurosporine (B1682477) treatment) and necrosis (e.g., heat shock).

  • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Early paraptotic cells: Expected to be predominantly Annexin V-negative and PI-negative, but should be correlated with morphological changes (vacuolation).

Western Blot Analysis for Paraptosis Markers

This protocol is to detect the expression of key proteins involved in this compound-induced paraptosis.

Materials:

  • Cells treated with this compound and controls

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-LC3B, anti-Nur77, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Analyze the band intensities and normalize to the loading control. An increase in GRP78, CHOP, and the LC3-II/LC3-I ratio would be indicative of ER stress and autophagy, respectively, supporting the induction of paraptosis.

References

Technical Support Center: 4-PQBH Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide assumes "4-PQBH" refers to 4-phenyl-2,3,4,5-tetrahydro-1H-benzo[b][1][2]diazepine-2-one . The information provided is based on general principles of organic synthesis and purification of benzodiazepine (B76468) derivatives and related heterocyclic compounds.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and purification of this compound.

Troubleshooting Guides

Synthesis Issues

A common synthetic route to 4-phenyl-2,3,4,5-tetrahydro-1H-benzo[b][1][2]diazepine-2-one and its derivatives can be complex. Below is a diagram illustrating a generalized workflow and a troubleshooting guide for common issues that may arise.

cluster_synthesis This compound Synthesis Workflow start Starting Materials reaction Cyclization Reaction start->reaction Reagents, Catalyst workup Aqueous Work-up reaction->workup Quenching extraction Solvent Extraction workup->extraction drying Drying & Concentration extraction->drying crude Crude this compound drying->crude

Caption: Generalized workflow for the synthesis of this compound.

Problem Possible Causes Suggested Solutions
Low or No Product Yield Incomplete reaction, degradation of starting materials or product, incorrect reaction conditions (temperature, time), inactive catalyst.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Ensure the purity and reactivity of starting materials and reagents.- Optimize reaction temperature and time based on literature or preliminary experiments.[3]- Use fresh or properly activated catalyst.[3]
Formation of Side Products Competing reaction pathways, presence of impurities in starting materials, non-optimal reaction conditions.- Analyze side products by LC-MS or Nuclear Magnetic Resonance (NMR) to understand their structure and formation mechanism.[4]- Purify starting materials before use.- Adjust reaction conditions (e.g., lower temperature, change solvent or catalyst) to favor the desired reaction pathway.
Incomplete Reaction Insufficient reaction time, low reaction temperature, poor mixing, catalyst deactivation.- Extend the reaction time and monitor for completion.- Gradually increase the reaction temperature while monitoring for side product formation.- Ensure efficient stirring, especially for heterogeneous mixtures.- Add a fresh portion of the catalyst if deactivation is suspected.
Product Degradation Sensitivity to air, moisture, light, or temperature; incompatibility with work-up conditions (e.g., acidic or basic).- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents and reagents.- Protect the reaction from light if the compound is light-sensitive.- Employ mild work-up procedures and avoid extreme pH conditions if the product is acid or base labile.
Purification Issues

Purification of the crude this compound is critical to obtaining a high-purity final product. Common methods include recrystallization and column chromatography.

cluster_purification Purification Troubleshooting Logic start Crude this compound is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil/Gum) oiling_out Does it 'oil out'? try_recrystallization->oiling_out pure_product Pure this compound oiling_out->pure_product No adjust_solvent Adjust solvent system oiling_out->adjust_solvent Yes column_chromatography->pure_product adjust_solvent->try_recrystallization

Caption: Decision tree for troubleshooting this compound purification.

Problem Possible Causes Suggested Solutions
Difficulty in Recrystallization ("Oiling Out") The compound's melting point is lower than the boiling point of the solvent; the presence of impurities lowers the melting point; the solvent is too nonpolar.- Use a solvent system with a lower boiling point.- Try a solvent mixture; dissolve the compound in a good solvent and add a poor solvent dropwise until turbidity appears, then heat to clarify and cool slowly.[5][6]- Ensure the crude product is as pure as possible before attempting recrystallization. A preliminary purification by a quick filtration through a silica (B1680970) plug might help.
Poor Separation in Column Chromatography Inappropriate solvent system (mobile phase), incorrect stationary phase, overloading of the column.- Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.- Consider using a different stationary phase (e.g., alumina, C18) if separation on silica gel is poor.- Do not overload the column; a general rule is to use a 1:20 to 1:100 ratio of crude product to stationary phase by weight.
Compound is Insoluble in Common Solvents High crystallinity or strong intermolecular forces.- Test a wide range of solvents from nonpolar (e.g., hexanes) to polar (e.g., methanol, water).[7][8]- Consider solvent mixtures.[5]- Gentle heating can increase solubility, but be cautious of potential degradation.
Product is Unstable on Silica Gel Acidic nature of silica gel can cause degradation of sensitive compounds.- Neutralize the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine) before packing the column.- Consider using a less acidic stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for choosing a recrystallization solvent for this compound?

A1: The principle of "like dissolves like" is a good starting point. Given the structure of this compound (containing aromatic rings, an amide, and an amine), solvents of intermediate polarity are often a good choice. A common approach is to use a binary solvent system. For instance, you could dissolve the crude product in a small amount of a more polar solvent in which it is soluble (e.g., dichloromethane, ethyl acetate, or acetone) and then slowly add a less polar solvent in which it is less soluble (e.g., hexanes or heptane) until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling should yield crystals.[5][6] Common solvent mixtures to try include ethyl acetate/hexanes, dichloromethane/hexanes, and acetone/water.[5]

Q2: How can I monitor the progress of my this compound synthesis reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new spot for the product indicate that the reaction is proceeding. Staining with potassium permanganate (B83412) or viewing under UV light can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the formation of the product and any side products.

Q3: My purified this compound appears to be degrading over time. What are the potential stability issues and how can I store it properly?

A3: Compounds containing benzodiazepine scaffolds can be susceptible to hydrolysis (especially of the amide bond under acidic or basic conditions) and oxidation. To ensure stability, store the purified this compound as a solid in a tightly sealed container, protected from light and moisture. Storing at low temperatures (e.g., in a refrigerator or freezer) can also help to prolong its shelf life. If possible, storing under an inert atmosphere (e.g., argon or nitrogen) is ideal.

Q4: What are the key parameters to consider for developing a column chromatography method for this compound purification?

A4: The key parameters for developing a column chromatography method are the choice of stationary phase and mobile phase.[1][9]

  • Stationary Phase: Silica gel is the most common choice for compounds of intermediate polarity like this compound.

  • Mobile Phase: The selection of the mobile phase is crucial for good separation. Use TLC to screen different solvent systems. A typical starting point for a compound like this compound would be a mixture of a nonpolar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). Varying the ratio of these solvents will change the elution profile. A good mobile phase should provide a clear separation between your product and impurities on the TLC plate, with the product having an Rf value between 0.2 and 0.4.

Experimental Protocols

General Protocol for Thin Layer Chromatography (TLC)
  • Prepare a developing chamber with a suitable solvent system (e.g., 7:3 hexanes:ethyl acetate). Line the chamber with filter paper saturated with the solvent to ensure a saturated atmosphere.

  • On a silica gel TLC plate, lightly spot a dilute solution of your crude reaction mixture, starting materials, and co-spot (a mixture of starting material and reaction mixture) using a capillary tube.

  • Place the TLC plate in the developing chamber and allow the solvent to elute up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp and/or by staining with an appropriate agent (e.g., potassium permanganate).

  • Calculate the Rf values (Rf = distance traveled by spot / distance traveled by solvent front) to assess the separation.

General Protocol for Recrystallization
  • Choose a suitable solvent or solvent system by testing the solubility of small amounts of your crude product in various solvents. An ideal solvent will dissolve the compound when hot but not when cold.[7]

  • Dissolve the crude product in the minimum amount of the hot solvent.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

  • Further cooling in an ice bath can help to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

References

Technical Support Center: Overcoming Resistance to 4-PQBH in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to 4-Phenyl-3-butenoic acid hydrazide (4-PQBH), a compound structurally related to the histone deacetylase (HDAC) inhibitor 4-Phenyl-3-butenoic acid (PBA), in cancer cell lines.

Troubleshooting Guides

This section provides step-by-step guidance to identify and address common issues related to this compound resistance.

Issue 1: Decreased or No Observed Cytotoxicity of this compound

If you observe a reduced or complete lack of cytotoxic effect of this compound on your cancer cell line, it may indicate the development of resistance.

Possible Causes and Solutions:

Possible Cause Suggested Experimental Action Expected Outcome & Next Steps
Increased Drug Efflux 1. Gene Expression Analysis: Perform quantitative PCR (qPCR) to measure the mRNA levels of ABC transporter genes (e.g., ABCB1).2. Protein Expression Analysis: Use Western blotting to determine the protein levels of P-glycoprotein (P-gp/ABCB1).3. Functional Assay: Conduct a dye efflux assay (e.g., using Rhodamine 123) to measure the activity of efflux pumps.Increased expression/activity: This suggests that the cells are actively pumping out this compound. Solution: Consider co-treatment with an efflux pump inhibitor like verapamil.
Activation of Pro-Survival Signaling Pathways 1. Western Blot Analysis: Assess the phosphorylation status of key proteins in the PI3K/AKT (p-AKT) and MAPK/ERK (p-ERK) pathways.Increased phosphorylation: Indicates activation of these survival pathways. Solution: Combine this compound with a PI3K inhibitor (e.g., LY294002) or a MEK inhibitor (e.g., U0126) to block these escape routes.
Altered Apoptotic Machinery 1. Western Blot Analysis: Examine the expression levels of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and pro-apoptotic proteins (e.g., Bax, Bak).Upregulation of anti-apoptotic proteins: Suggests the cells are resistant to apoptosis. Solution: Consider combination therapy with a Bcl-2 inhibitor (e.g., Venetoclax) to restore apoptotic sensitivity.
Target Alteration/HDAC Expression 1. Western Blot Analysis: Quantify the expression levels of relevant HDAC isoforms in resistant versus sensitive cells.Increased HDAC expression: The cell may be compensating by overproducing the drug's target. Solution: A higher concentration of this compound may be required, or a more potent pan-HDAC inhibitor could be tested.

Experimental Workflow for Investigating this compound Resistance

experimental_workflow cluster_start cluster_phase1 Phase 1: Confirm Resistance cluster_phase2 Phase 2: Investigate Mechanisms cluster_phase3 Phase 3: Overcome Resistance start Observed Decreased Efficacy of this compound confirm_resistance Determine IC50 via MTT Assay in Sensitive vs. Suspected Resistant Cells start->confirm_resistance compare_ic50 Compare IC50 Values confirm_resistance->compare_ic50 qpcr qPCR for ABCB1 mRNA compare_ic50->qpcr Resistance Confirmed western_efflux Western Blot for P-gp compare_ic50->western_efflux Resistance Confirmed western_survival Western Blot for p-AKT, p-ERK compare_ic50->western_survival Resistance Confirmed western_apoptosis Western Blot for Bcl-2 compare_ic50->western_apoptosis Resistance Confirmed combo_efflux Co-treat with Efflux Pump Inhibitor qpcr->combo_efflux western_efflux->combo_efflux combo_pi3k Co-treat with PI3K/MEK Inhibitor western_survival->combo_pi3k combo_bcl2 Co-treat with Bcl-2 Inhibitor western_apoptosis->combo_bcl2 evaluate_synergy Evaluate Synergy (e.g., Combination Index) combo_efflux->evaluate_synergy combo_pi3k->evaluate_synergy combo_bcl2->evaluate_synergy

Caption: A stepwise workflow to investigate and overcome this compound resistance.

Quantitative Data Summary

The following tables provide hypothetical and literature-derived examples of IC50 values that might be observed in sensitive versus resistant cancer cell lines treated with HDAC inhibitors, illustrating the concept of acquired resistance.

Table 1: IC50 Values of HDAC Inhibitors in Sensitive and Resistant Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell Line Classification TSA IC50 (µM) Vorinostat IC50 (µM)
A549Sensitive0.252.5
H226Resistant>15>15
H460Sensitive0.33.0
H1299Resistant1012.5

Data adapted from studies on TSA and Vorinostat in NSCLC cell lines.[1]

Table 2: Effect of Combination Therapy on Overcoming Resistance

Cell Line Treatment IC50 (µM)
Resistant Ovarian Cancer (A2780/ADR) HDACi alone12.5
HDACi + PI3K Inhibitor2.1
Resistant Breast Cancer (MCF-7/ADR) HDACi alone15.2
HDACi + Efflux Pump Inhibitor3.5

This table presents hypothetical data to illustrate the potential synergistic effect of combination therapies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A: 4-Phenyl-3-butenoic acid hydrazide (this compound) is a chemical compound related to 4-phenyl-3-butenoic acid (PBA). PBA is known to function as a histone deacetylase (HDAC) inhibitor.[2] HDAC inhibitors work by increasing the acetylation of histones and other proteins, which are involved in the regulation of gene expression and various cellular pathways, including cell cycle arrest and apoptosis.

Q2: My cells have become resistant to this compound. What are the most common reasons for this?

A: Acquired resistance to HDAC inhibitors like this compound can occur through several mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can pump the drug out of the cell, reducing its intracellular concentration.[3]

  • Activation of Pro-survival Signaling Pathways: Cancer cells can upregulate alternative survival pathways, most commonly the PI3K/AKT/mTOR and MAPK/ERK pathways, to counteract the drug's effects.[3]

  • Alterations in Apoptotic Proteins: Increased expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL can make cells more resistant to programmed cell death.[3]

  • Compensatory Epigenetic Changes: Cells might use other epigenetic mechanisms, like DNA methylation, to re-silence tumor suppressor genes that were activated by the HDAC inhibitor.[3]

Q3: How can I determine if my resistant cells are overexpressing drug efflux pumps?

A: You can use a combination of techniques:

  • Quantitative PCR (qPCR): Compare the mRNA expression levels of ABCB1 in your resistant and sensitive (parental) cell lines.

  • Western Blotting: Analyze the protein expression of P-glycoprotein (P-gp).

  • Functional Assays: Use a fluorescent substrate of P-gp, such as Rhodamine 123. Increased efflux of the dye in resistant cells, which can be reversed by an efflux pump inhibitor like verapamil, indicates higher pump activity.

Q4: Can combination therapy help overcome resistance to this compound?

A: Yes, combination therapy is a highly effective strategy. The choice of the combination agent depends on the underlying resistance mechanism. Some rational combinations include:

  • PI3K/AKT or MEK/ERK Inhibitors: To counter the activation of pro-survival signaling pathways.

  • Efflux Pump Inhibitors: To increase the intracellular concentration of this compound.

  • Bcl-2 Inhibitors: To re-sensitize cells to apoptosis.

  • Proteasome Inhibitors (e.g., Bortezomib): Combining an HDAC inhibitor with a proteasome inhibitor can lead to a synergistic accumulation of toxic misfolded proteins, inducing cell death.

Signaling Pathways in this compound Resistance

PI3K/AKT Pro-Survival Pathway

Activation of the PI3K/AKT pathway is a common mechanism of resistance to HDAC inhibitors. This pathway promotes cell survival and proliferation, counteracting the apoptotic effects of this compound.

PI3K_AKT_pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT AKT->pAKT Apoptosis Apoptosis pAKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes HDACi This compound (HDACi) HDACi->Apoptosis Induces

Caption: The PI3K/AKT pathway can be activated to promote survival and inhibit apoptosis, thereby conferring resistance to this compound.

MAPK/ERK Pro-Survival Pathway

Similar to the PI3K/AKT pathway, the MAPK/ERK signaling cascade can also be hyperactivated in resistant cells to promote proliferation and evade drug-induced cell death.

MAPK_ERK_pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Active) ERK->pERK Transcription Transcription Factors (Cell Proliferation & Survival) pERK->Transcription Activates

Caption: Hyperactivation of the MAPK/ERK pathway can contribute to resistance against HDAC inhibitors.

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the IC50 value of this compound and assess changes in cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (sensitive and resistant)

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration and calculate the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Protein Expression and Phosphorylation

Objective: To detect changes in the expression and phosphorylation of key proteins involved in resistance (e.g., p-AKT, total AKT, p-ERK, total ERK, P-gp, Bcl-2).

Materials:

  • Sensitive and resistant cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-P-gp, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Lysis: Treat sensitive and resistant cells with this compound at various concentrations for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). For phosphorylation analysis, normalize the phosphorylated protein signal to the total protein signal.

Protocol 3: Quantitative PCR (qPCR) for Gene Expression

Objective: To measure the mRNA expression of genes associated with resistance, such as ABCB1.

Materials:

  • Sensitive and resistant cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for the gene of interest (e.g., ABCB1) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Treat cells as required and extract total RNA using a commercial kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA template, primers for the target and housekeeping genes, and qPCR master mix.

  • Data Analysis: Analyze the results using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalizing the target gene expression to the housekeeping gene.[5]

References

Minimizing off-target effects of 4-PQBH in experimental models.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-PQBH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects of this compound in experimental models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of this compound?

A1: this compound is a novel small molecule that acts as a Nur77 binder with a dissociation constant (KD) of 1.17 μM.[1] Its on-target mechanism in hepatocellular carcinoma (HCC) cells involves binding to the orphan nuclear receptor Nur77, leading to endoplasmic reticulum (ER) stress and autophagy. This cascade ultimately induces a form of caspase-independent programmed cell death called paraptosis, characterized by extensive cytoplasmic vacuolization.[1] This makes it a promising agent for cancers that are resistant to traditional apoptosis-inducing therapies.

Q2: What are off-target effects and why should I be concerned when using this compound?

A2: Off-target effects occur when a compound like this compound interacts with proteins other than its intended target (Nur77).[2][3] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the on-target activity.[2][3] Furthermore, off-target effects can result in cellular toxicity or other biological responses that are not related to the therapeutic mechanism of action, potentially confounding your results.[2][3]

Q3: My cells are showing high levels of toxicity at concentrations where I expect to see specific paraptosis. Could this be an off-target effect?

A3: It is possible. While on-target effects can sometimes lead to toxicity, unexpected or excessive cell death, especially at concentrations close to the KD for Nur77, may indicate off-target activity. It is crucial to perform a dose-response curve to determine the concentration range for specific on-target effects versus generalized toxicity.[3] Comparing the phenotype of this compound with other Nur77-binding molecules that have different chemical structures can also help distinguish between on- and off-target effects.[2]

Q4: How can I proactively minimize off-target effects in my experimental design?

A4: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect (e.g., induction of ER stress markers, autophagy) through careful dose-response studies.

  • Employ proper controls: Always include a vehicle control (e.g., DMSO) to rule out solvent effects.[2] The use of a structurally related but inactive analog of this compound, if available, can serve as an excellent negative control.[2]

  • Validate findings with orthogonal approaches: Use genetic methods like siRNA or CRISPR/Cas9 to knock down Nur77.[2] If the phenotype observed with this compound is diminished or absent in Nur77-knockdown cells, it provides strong evidence for on-target activity.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues that may arise during experiments with this compound.

Issue 1: Inconsistent or non-reproducible results between experiments.

  • Possible Cause: Compound stability or solubility issues. Off-target effects at higher concentrations.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure that your this compound stock solution is freshly prepared and has been stored correctly. Avoid repeated freeze-thaw cycles.

    • Check Solubility: Confirm that this compound is fully dissolved in your culture medium at the working concentration. Precipitated compound can lead to inconsistent effective concentrations.[2]

    • Perform a Dose-Response Analysis: Re-establish the optimal concentration range. Inconsistencies can arise if you are working at the borderline of toxicity.

    • Visualize the Workflow: Follow a standardized experimental workflow to minimize variability.

    cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare Fresh this compound Stock check_sol Verify Solubility in Media prep_compound->check_sol dose_resp Treat with Dose Range check_sol->dose_resp prep_cells Plate Cells at Consistent Density prep_cells->dose_resp incubation Incubate for Fixed Duration dose_resp->incubation assay Perform Endpoint Assay incubation->assay data_analysis Analyze and Compare to Controls assay->data_analysis

    Figure 1: Standardized workflow for consistent experimental results with this compound.

Issue 2: The observed phenotype does not match the known on-target effects of Nur77 activation (e.g., apoptosis instead of paraptosis).

  • Possible Cause: Activation of an off-target signaling pathway.

  • Troubleshooting Steps:

    • Genetic Validation: Use siRNA or CRISPR to knock down Nur77. If the alternative phenotype (e.g., apoptosis) persists in the absence of Nur77, it is likely an off-target effect.[2]

    • Use a Structurally Different Nur77 Agonist: If another Nur77 agonist with a different chemical scaffold induces paraptosis and not apoptosis, this would also point towards an off-target effect of this compound.

    • Pathway Analysis: Use techniques like Western blotting to probe for markers of alternative cell death pathways (e.g., cleaved caspases for apoptosis).

    cluster_observed Observed Phenotype cluster_troubleshooting Troubleshooting Logic phenotype Apoptosis Observed q1 Does phenotype persist in Nur77 KO/KD cells? phenotype->q1 res_yes Likely Off-Target Effect q1->res_yes Yes res_no Potentially On-Target, but context-dependent q1->res_no No

    Figure 2: Logical diagram for troubleshooting an unexpected phenotype.

Data Presentation: On-Target vs. Potential Off-Target Activity

To differentiate on-target from off-target effects, it is crucial to quantify the potency of this compound against its intended target (Nur77) and compare it to its activity against other proteins. The following table provides an illustrative example of how such data could be presented.

Table 1: Illustrative Bioactivity Profile of this compound

TargetTarget ClassAssay TypeIC50 / KD (μM)Comments
Nur77 (On-Target) Nuclear Receptor Binding Assay (SPR) 1.17 (KD) High affinity, intended target.[1]
Kinase XKinaseKinase Activity Assay15.2 (IC50)Potential off-target, >10-fold less potent.
Kinase YKinaseKinase Activity Assay> 50 (IC50)Weak or no interaction.
GPCR ZGPCRRadioligand Binding25.8 (Ki)Potential off-target, >20-fold less potent.

Note: Data for Kinase X, Kinase Y, and GPCR Z are hypothetical and for illustrative purposes only. Researchers should perform their own selectivity profiling.

Experimental Protocols

Here are detailed methodologies for key experiments to investigate the on- and off-target effects of this compound.

Protocol 1: Western Blot for On-Target Pathway Activation

Objective: To confirm that this compound activates the Nur77-mediated ER stress and autophagy pathway in a dose-dependent manner.

Methodology:

  • Cell Culture and Treatment:

    • Plate hepatocellular carcinoma cells (e.g., HepG2, Huh7) in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 μM) for 24 hours. Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the total protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to probe include:

      • ER Stress Markers: anti-GRP78, anti-CHOP

      • Autophagy Marker: anti-LC3B (to detect LC3-I to LC3-II conversion)

      • Loading Control: anti-β-actin or anti-GAPDH

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities relative to the loading control.

Protocol 2: Cell Viability Assay (MTS/MTT)

Objective: To determine the cytotoxic concentration (IC50) of this compound and establish the therapeutic window.

Methodology:

  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for a specified time (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.

  • MTS/MTT Reagent Addition:

    • After the incubation period, add MTS or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.

  • Data Acquisition:

    • If using MTT, add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

Signaling Pathway Visualization

The diagram below illustrates the known on-target signaling pathway of this compound in hepatocellular carcinoma cells.

PQBH This compound Nur77 Nur77 PQBH->Nur77 Binds (KD=1.17µM) ER_Stress ER Stress (GRP78, CHOP ↑) Nur77->ER_Stress Autophagy Autophagy (LC3-II ↑) Nur77->Autophagy Vacuolation Cytoplasmic Vacuolation ER_Stress->Vacuolation Autophagy->Vacuolation Paraptosis Paraptosis (Caspase-Independent Cell Death) Vacuolation->Paraptosis

Figure 3: On-target signaling pathway of this compound in hepatocellular carcinoma.

References

Best practices for long-term storage of 4-PQBH.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-PQBH

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

1. Compound Handling and Storage

  • Q1: What is this compound and what is its primary application?

    • A1: this compound is a potent binder of Nur77, an orphan nuclear receptor.[1] It is utilized in cancer research for its ability to induce caspase-independent cytoplasmic vacuolization and paraptosis by mediating ER stress and autophagy.[1]

  • Q2: How should I store the solid (powder) form of this compound upon receipt?

    • A2: Upon receipt, the solid form of this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term stability, it is best practice to store it in a desiccator at a low temperature, such as -20°C or below, although many stable, dry compounds can be stored at room temperature (15–25°C).[2][3] Always refer to the supplier's specific recommendations on the product datasheet.

  • Q3: What are the recommended storage conditions for a this compound stock solution?

    • A3: For prepared stock solutions, specific temperature control is critical. The recommended storage conditions are:

      • -80°C: Stable for up to 6 months.

      • -20°C: Stable for up to 1 month.

    • Solutions should be stored in tightly sealed vials, protected from moisture and light.[1] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[4]

  • Q4: Can I store the this compound stock solution at 4°C?

    • A4: Storing the stock solution at 4°C is not recommended for long-term stability. While some less sensitive reagents can be stored refrigerated (2–8°C), the data for this compound specifies freezing for optimal preservation.[1][2] Short-term storage for a few hours during an experiment might be acceptable, but it is not advised for periods longer than a day.

  • Q5: The amount of solid this compound in the vial is very small and hard to see. Is this normal?

    • A5: Yes, this is normal for potent small molecules sold in small quantities. The compound may appear as a thin film or have coated the walls of the vial during shipment.[4] When preparing your stock solution, ensure the solvent comes into contact with all interior surfaces of the vial to dissolve all the product.[4]

2. Troubleshooting Experimental Issues

  • Q6: My experimental results are inconsistent or show reduced activity of this compound. What could be the cause?

    • A6: Inconsistent results can stem from compound degradation. Common causes include:

      • Improper Storage: The stock solution was not stored at the correct temperature (-20°C or -80°C) or was exposed to light.[1]

      • Repeated Freeze-Thaw Cycles: Aliquoting the stock solution helps prevent degradation from repeated temperature changes.[4]

      • Moisture Contamination: Allowing the vial to warm to room temperature before opening prevents condensation, which can hydrolyze the compound.[3]

      • Solvent Purity: Using solvents of insufficient purity or those containing reactive impurities can degrade the compound.

  • Q7: I observed precipitation in my this compound stock solution after thawing. What should I do?

    • A7: Precipitation can occur if the compound's solubility limit is exceeded at a lower temperature. Gently warm the vial (e.g., in a 37°C water bath) and vortex to redissolve the compound completely before use. Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (<0.5%) to avoid toxicity and precipitation.[4]

  • Q8: How can I confirm the integrity of my stored this compound?

    • A8: The most reliable way to check the integrity is through analytical methods. High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and detect degradation products. Comparing the HPLC profile of a stored sample to that of a fresh sample or a reference standard can confirm its stability.

Quantitative Data: Storage & Stability

The stability of this compound is highly dependent on storage conditions, especially once in solution. The following table summarizes the recommended guidelines for long-term storage.

Form Storage Temperature Relative Humidity Light/Air Exposure Maximum Shelf Life Source
Solid (Powder)-20°C to 25°CControlled (Desiccator)Protect from light & moisture> 3 years (general guidance)[4]
Stock Solution-20°CN/A (Sealed Vial)Sealed, protect from light1 Month[1]
Stock Solution-80°CN/A (Sealed Vial)Sealed, protect from light6 Months[1]

Experimental Protocols

Protocol: Preparation and Aliquoting of this compound Stock Solution for Long-Term Storage

This protocol outlines the standard procedure for preparing a concentrated stock solution of this compound and aliquoting it for storage to maintain compound integrity.

  • Pre-Requisites:

    • Ensure all glassware is clean and dry to prevent contamination or degradation.[5]

    • Use a high-purity, anhydrous grade solvent (e.g., DMSO).

    • Work in a clean, controlled environment, such as a laminar flow hood.

  • Procedure:

    • Allow the vial containing solid this compound to equilibrate to room temperature for at least 20 minutes before opening. This prevents atmospheric moisture from condensing inside the cold vial.[3]

    • Calculate the volume of solvent required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of solvent directly to the vial.[4]

    • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath may be used if necessary.

    • Once dissolved, immediately dispense the solution into single-use, low-volume aliquots (e.g., 10-20 µL) in sterile, tightly-sealing microcentrifuge tubes or cryovials.

    • Clearly label each aliquot with the compound name (this compound), concentration, date, and batch number.[2]

    • Store the aliquots at the appropriate temperature (-20°C for up to 1 month, or -80°C for up to 6 months), protected from light.[1]

  • Usage:

    • When needed, retrieve a single aliquot and allow it to thaw completely at room temperature.

    • Briefly centrifuge the vial to collect the contents at the bottom before opening.

    • Dilute the stock into your experimental medium to the final working concentration.

    • Do not re-freeze a thawed aliquot. Discard any unused portion of the thawed aliquot to ensure experimental consistency.

Visualizations

Diagrams and Workflows

StorageWorkflow cluster_prep Preparation cluster_storage Long-Term Storage cluster_use Experimental Use start Receive Solid this compound equilibrate Equilibrate Vial to Room Temp start->equilibrate dissolve Dissolve in Anhydrous Solvent equilibrate->dissolve aliquot Dispense into Single-Use Aliquots dissolve->aliquot short_term Store at -20°C (Max 1 Month) aliquot->short_term Short-Term Need long_term Store at -80°C (Max 6 Months) aliquot->long_term Long-Term Need retrieve Retrieve ONE Aliquot short_term->retrieve long_term->retrieve thaw Thaw & Centrifuge retrieve->thaw use Use in Experiment thaw->use discard Discard Unused Solution use->discard

Caption: Recommended workflow for preparing and storing this compound stock solutions.

TroubleshootingTree start Inconsistent or Reduced Activity Observed q1 Was stock solution aliquoted? start->q1 a1_yes Check Storage Temp q1->a1_yes Yes a1_no Degradation from Freeze-Thaw Cycles. Prepare new stock & aliquot. q1->a1_no No q2 Stored at -20°C or -80°C? a1_yes->q2 a2_yes Check Storage Duration q2->a2_yes Yes a2_no Degradation from Improper Temperature. Use new aliquot. q2->a2_no No q3 Within recommended duration? (1M/-20C, 6M/-80C) a2_yes->q3 a3_yes Consider other factors: Solvent purity, handling, experimental error. q3->a3_yes Yes a3_no Compound likely degraded. Prepare fresh stock solution. q3->a3_no No

Caption: Troubleshooting decision tree for this compound activity issues.

SignalingPathway PQBH This compound Nur77 Nur77 PQBH->Nur77 binds ER Endoplasmic Reticulum (ER) Nur77->ER mediates ER_Stress ER Stress ER->ER_Stress Autophagy Autophagy ER_Stress->Autophagy Paraptosis Paraptosis & Cytoplasmic Vacuolization ER_Stress->Paraptosis Autophagy->Paraptosis

Caption: Simplified signaling pathway of this compound-induced paraptosis.

References

Technical Support Center: Interpreting Unexpected Results in 4-PQBH Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Quinoline-4-amino) Benzoylhydrazide (4-PQBH) cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cytotoxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inducer of paraptosis, a form of caspase-independent programmed cell death. It functions by binding to the orphan nuclear receptor Nur77. This interaction mediates endoplasmic reticulum (ER) stress and autophagy, leading to extensive cytoplasmic vacuolation and ultimately, cell death.[1] This mechanism makes this compound a promising agent for treating cancers like hepatocellular carcinoma (HCC) that may be resistant to traditional apoptosis-inducing therapies.[1]

Q2: My standard apoptosis assays (e.g., caspase-3/7 activity) are negative after this compound treatment, yet I observe cell death. Why?

A2: This is an expected result. This compound induces paraptosis, which is a caspase-independent cell death pathway.[1] Therefore, you will not see the activation of executioner caspases like caspase-3 or caspase-7, which are hallmarks of apoptosis. To confirm this compound's activity, consider assays that measure paraptosis characteristics, such as observing cytoplasmic vacuolation by microscopy, or assays for ER stress and autophagy markers.

Q3: I am observing high variability between replicate wells in my cytotoxicity assay. What are the potential causes?

A3: High variability can stem from several factors:

  • Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous cell culture media.[2] Ensure your final DMSO concentration is low (typically <0.5%) and consistent across all wells. Visually inspect your wells for any signs of precipitation.

  • Uneven Cell Seeding: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure you have a homogenous single-cell suspension before and during plating.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate this compound and affect cell growth. It is recommended to not use the outer wells for experimental samples and instead fill them with sterile PBS or media.

Q4: My tetrazolium-based assay (MTT, XTT, MTS) results show an unexpected increase in "viability" at high this compound concentrations. What is happening?

A4: This is a common artifact observed with certain chemical compounds. The compound itself may be chemically reducing the tetrazolium salt to its colored formazan (B1609692) product, independent of cellular metabolic activity. This leads to a false positive signal that can mask the true cytotoxic effect. To confirm this, it is crucial to run a cell-free control containing only media, the assay reagent, and this compound at the same concentrations used in your experiment.

Q5: Is the LDH release assay suitable for measuring this compound-induced cytotoxicity?

A5: Caution should be exercised when using an LDH assay. Some compounds can directly interfere with the LDH enzyme, leading to an underestimation of cytotoxicity. To validate the LDH assay for use with this compound, you should perform a control experiment. Lyse a known number of untreated cells to release LDH, and then add this compound at various concentrations to the lysate before adding the LDH assay reagents. If you observe a decrease in the LDH signal with increasing this compound concentration, the compound is likely inhibiting the enzyme, and an alternative cytotoxicity assay should be used.

Troubleshooting Guides

Guide 1: Unexpectedly Low or No Cytotoxicity

If you are not observing the expected cytotoxic effect of this compound, consider the following troubleshooting steps.

G cluster_0 Problem: Low/No Cytotoxicity start Low or No Cytotoxicity Observed check_solubility Visually inspect for compound precipitation in wells. start->check_solubility check_stock Verify this compound stock concentration and storage. Prepare fresh dilutions. check_solubility->check_stock Precipitation Observed check_cells Confirm cell health, passage number, and seeding density. check_stock->check_cells No Precipitation extend_incubation Increase incubation time (e.g., 48h, 72h). check_cells->extend_incubation alt_assay Use an alternative cytotoxicity assay (e.g., SRB, CellTiter-Glo). extend_incubation->alt_assay confirm_mechanism Assess paraptosis markers (vacuolation, ER stress). alt_assay->confirm_mechanism

Troubleshooting workflow for low or no cytotoxicity.
Guide 2: Inconsistent or Non-Reproducible Results

For experiments with high variability, follow this systematic approach to identify the source of the inconsistency.

G cluster_0 Problem: Inconsistent Results start Inconsistent/Non-Reproducible Data review_pipetting Review and standardize pipetting technique. Calibrate pipettes. start->review_pipetting check_seeding Ensure homogenous cell suspension during plating. review_pipetting->check_seeding mitigate_edge Avoid using outer wells of the plate. Fill with sterile buffer. check_seeding->mitigate_edge solvent_control Ensure final solvent concentration is consistent and non-toxic. mitigate_edge->solvent_control fresh_solutions Prepare fresh this compound dilutions for each experiment. solvent_control->fresh_solutions

Troubleshooting workflow for inconsistent results.

Data Presentation

The following table provides an example of expected IC50 values for cytotoxic compounds against various hepatocellular carcinoma cell lines. Specific IC50 values for this compound should be determined empirically, but this table can serve as a reference for designing dose-response studies.

Cell LineCompoundIncubation Time (h)IC50 (µM)Assay Type
HepG2 MBP-11901245.16 ± 1.37Not Specified
Hep3B MBP-119012416.82 ± 0.88Not Specified
Huh-7 MBP-119012429.41 ± 1.13Not Specified
PLC/PRF5 MBP-119012418.55 ± 0.81Not Specified
HepG2 Sorafenib2410.3Total Cell Protein
HepG2 DoxorubicinNot Specified1.1Total Cell Protein

Data for MBP-11901, Sorafenib, and Doxorubicin are provided for reference.[3][4]

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay for this compound

This protocol is recommended as it measures cell density based on total cellular protein and is less prone to artifacts from compounds that interfere with metabolic dyes.

Materials:

  • This compound

  • Hepatocellular carcinoma cells (e.g., HepG2, Huh-7)

  • Complete culture medium

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mM). From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be consistent and non-toxic (≤0.5%).[6]

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Cell Fixation: After incubation, gently remove the medium. Fix the cells by adding 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Remove the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Mandatory Visualization

This compound Signaling Pathway

This compound binds to Nur77, triggering its translocation and inducing a caspase-independent form of cell death known as paraptosis, which is characterized by ER stress and extensive cytoplasmic vacuolation.

G cluster_0 This compound Induced Paraptosis PQBH This compound Nur77 Nur77 PQBH->Nur77 Binds ER_Stress ER Stress Nur77->ER_Stress Mediates Autophagy Autophagy Nur77->Autophagy Mediates Vacuolation Cytoplasmic Vacuolation ER_Stress->Vacuolation Autophagy->Vacuolation Paraptosis Paraptosis (Cell Death) Vacuolation->Paraptosis

Signaling pathway of this compound-induced paraptosis.
General Experimental Workflow for Cytotoxicity Assays

This diagram outlines the key stages of a typical in vitro cytotoxicity experiment, from preparation to data analysis.

G cluster_0 Experimental Workflow cluster_1 cluster_2 cluster_3 cluster_4 prep Preparation treat Treatment prep->treat p1 Seed Cells prep->p1 assay Assay treat->assay t1 Prepare this compound Dilutions treat->t1 analysis Data Acquisition & Analysis assay->analysis a1 Perform Assay (e.g., SRB, LDH) assay->a1 d1 Read Absorbance/ Fluorescence analysis->d1 p2 Allow Adherence p1->p2 t2 Treat Cells t1->t2 t3 Incubate t2->t3 d2 Calculate % Viability & IC50 d1->d2

General workflow for cytotoxicity assays.

References

Technical Support Center: Utilizing 4-PQBH in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 4-(quinoline-4-amino) benzoylhydrazide (4-PQBH) in animal models of hepatocellular carcinoma (HCC). This compound is an investigational compound that has demonstrated potential as an anti-cancer agent by selectively inducing cell death in HCC cells.[1] This guide addresses common questions and troubleshooting scenarios to ensure the effective and reproducible application of this compound in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in cancer cells?

A1: this compound induces a form of caspase-independent cell death called paraptosis, which is characterized by extensive cytoplasmic vacuolization.[1] It functions by binding to the orphan nuclear receptor Nur77, triggering endoplasmic reticulum (ER) stress and autophagy.[1] This mechanism is particularly promising for cancers that are resistant to apoptosis, the more common form of programmed cell death.[1]

Q2: In which type of cancer models has this compound shown efficacy?

A2: this compound has been specifically investigated for its cytotoxic effects against hepatocellular carcinoma (HCC) cells.[1] It has demonstrated the ability to inhibit tumor growth in xenograft models of HCC.[1]

Q3: What are the expected morphological changes in cells treated with this compound?

A3: The hallmark of this compound-induced cell death is the extensive formation of cytoplasmic vacuoles.[1] This is a key indicator of paraptosis and can be observed through microscopy.

Q4: Is this compound-induced cytotoxicity reversible?

A4: The current literature focuses on the efficacy of this compound in inducing cell death in cancer cells. The reversibility of its effects has not been a primary focus of the published research.

Q5: What are the general considerations for administering this compound in animal models?

A5: As with any experimental compound, it is crucial to establish a proper dosing regimen and administration route based on preliminary dose-finding studies. Factors to consider include the tumor model, animal strain, and the specific research question.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Lack of significant tumor regression after this compound treatment. - Inadequate dosage. - Ineffective route of administration. - Tumor model is resistant to Nur77-mediated paraptosis. - Compound instability.- Perform a dose-response study to determine the optimal dose. - Evaluate different administration routes (e.g., intraperitoneal, intravenous, oral gavage) for better bioavailability. - Characterize the expression of Nur77 in your tumor model. - Ensure proper storage and handling of the this compound compound.
High variability in tumor response among animals in the same treatment group. - Inconsistent tumor implantation or size at the start of treatment. - Inaccurate dosing. - Biological variability in the animal model.- Standardize tumor cell implantation techniques to ensure uniform tumor size at the beginning of the experiment. - Calibrate all dosing equipment and ensure accurate administration for each animal. - Increase the number of animals per group to account for biological variability.
Observing unexpected systemic toxicity or adverse effects in animal models. - Off-target effects of this compound at the administered dose. - The dose is too high, leading to systemic toxicity rather than targeted tumor cytotoxicity.- Conduct a thorough toxicological assessment at various doses to establish a therapeutic window. - Monitor animals closely for signs of toxicity (e.g., weight loss, behavioral changes) and adjust the dose accordingly. - Consider formulation strategies to improve tumor-specific delivery.
Difficulty in confirming paraptosis as the mechanism of cell death. - Inadequate assays to detect the hallmarks of paraptosis. - The observed cell death is a mix of different mechanisms.- Utilize transmission electron microscopy to visualize cytoplasmic vacuolization. - Perform assays to rule out apoptosis (e.g., caspase activity assays). - Measure markers of ER stress and autophagy.

Experimental Protocols

Inducing Hepatocellular Carcinoma in a Xenograft Mouse Model

This protocol provides a general framework for establishing an HCC xenograft model to test the efficacy of this compound.

  • Cell Culture: Culture human HCC cells (e.g., HepG2, Huh7) in appropriate media and conditions.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice) to prevent rejection of human tumor cells.

  • Tumor Cell Implantation:

    • Harvest HCC cells during their exponential growth phase.

    • Resuspend the cells in a suitable medium, such as a mixture of serum-free medium and Matrigel.

    • Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).

  • Treatment Administration:

    • Once tumors reach the desired size, randomize the animals into treatment and control groups.

    • Administer this compound at the predetermined dose and route. The control group should receive the vehicle used to dissolve this compound.

  • Efficacy Assessment:

    • Continue to monitor tumor growth and animal well-being throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, western blotting).

Signaling Pathways and Workflows

Mechanism of this compound-Induced Paraptosis

The following diagram illustrates the signaling pathway initiated by this compound, leading to paraptotic cell death in HCC cells.

G cluster_0 This compound Action This compound This compound Nur77 Nur77 This compound->Nur77 Binds to ER_Stress ER Stress Nur77->ER_Stress Mediates Autophagy Autophagy Nur77->Autophagy Mediates Vacuolization Cytoplasmic Vacuolization ER_Stress->Vacuolization Autophagy->Vacuolization Paraptosis Paraptotic Cell Death Vacuolization->Paraptosis Leads to

Caption: Signaling pathway of this compound-induced paraptosis in HCC cells.

Experimental Workflow for Evaluating this compound Efficacy

The diagram below outlines the key steps in an in vivo experiment to assess the anti-tumor effects of this compound.

G A HCC Cell Culture B Xenograft Implantation (Immunodeficient Mice) A->B C Tumor Growth Monitoring B->C D Randomization into Treatment & Control Groups C->D E This compound Administration D->E F Vehicle Administration (Control) D->F G Tumor Volume Measurement & Animal Health Monitoring E->G F->G H Endpoint: Tumor Excision & Analysis G->H

References

Refining dosage and administration schedule of 4-PQBH in vivo.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers working with the novel anti-cancer compound 4-PQBH. As this compound is an investigational agent, established in vivo dosage and administration protocols are not yet publicly available. The following sections offer troubleshooting advice and frequently asked questions based on general principles for in vivo studies of novel anti-cancer compounds, particularly quinoline (B57606) derivatives.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
High variability in tumor growth within the same group. - Inconsistent number of cells injected.- Poor cell viability at the time of injection.- Variation in injection site.- Ensure accurate cell counting and viability assessment (>90%) before injection.- Standardize the subcutaneous injection location and technique.
Signs of toxicity in animals (e.g., weight loss >20%, lethargy, ruffled fur). - The administered dose is above the Maximum Tolerated Dose (MTD).- The vehicle is causing adverse effects.- Perform a dose-ranging study to determine the MTD.[1]- Include a vehicle-only control group to assess its toxicity.
Precipitation of this compound in the formulation. - Poor solubility of this compound in the chosen vehicle.- Test different biocompatible solvents. For quinoline derivatives, a solution of 6% PEG in physiological saline has been used.[2]- Prepare the formulation fresh before each administration.
No significant anti-tumor effect observed. - The dose is too low.- Poor bioavailability with the chosen administration route.- The compound is rapidly metabolized.[3]- If no toxicity is observed, consider a higher dose, not exceeding the MTD.- Explore alternative administration routes (e.g., oral gavage, intravenous).- Conduct pharmacokinetic studies to determine the compound's half-life and exposure in plasma and tumor tissue.[4]
Difficulty with intravenous tail vein injections. - Improper animal restraint.- Incorrect needle size or insertion technique.- Use a proper restraint device to minimize animal movement.- Use a 26-30G needle with the bevel up, and inject a small volume first to ensure correct placement.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a mouse xenograft model?

A1: For a novel compound like this compound, a formal dose-ranging study to determine the Maximum Tolerated Dose (MTD) is essential.[1] It is recommended to start with a low dose and escalate it in different cohorts of animals.[5] A typical dose-finding study might include doses such as 10, 30, and 100 mg/kg.

Q2: What vehicle should I use to formulate this compound for in vivo administration?

A2: The optimal vehicle will depend on the physicochemical properties of this compound. For similar quinoline derivatives, a formulation of 6% PEG in physiological saline has been successfully used for intraperitoneal injections.[2] It is crucial to assess the solubility and stability of this compound in the chosen vehicle and to include a vehicle-only control group in your experiments.

Q3: What is the best route of administration for this compound?

A3: The choice of administration route can significantly impact the compound's efficacy.[5] Intraperitoneal (i.p.) injection is a common route for preclinical studies of novel anti-cancer agents.[2] However, other routes such as oral gavage (p.o.) or intravenous (i.v.) injection may also be considered depending on the compound's properties and the experimental goals.

Q4: How often should this compound be administered?

A4: The administration frequency will depend on the compound's pharmacokinetics.[4] A common starting point for xenograft studies is daily administration (e.g., once a day for 21 days).[2] However, this should be optimized based on the MTD and any observed toxicity.

Q5: What are the expected outcomes of this compound treatment in a hepatocellular carcinoma (HCC) xenograft model?

A5: Based on preclinical data, this compound is expected to inhibit tumor growth.[6] This is mediated by its binding to Nur77, which triggers ER stress and autophagy, leading to a form of caspase-independent cell death called paraptosis.[6]

Data Presentation

Table 1: Example Data Table for a Maximum Tolerated Dose (MTD) Study of this compound
Treatment GroupDose (mg/kg)Administration RouteMean Body Weight Change (%)Clinical Signs of ToxicityNumber of Surviving Animals
Vehicle Control0i.p.
This compound10i.p.
This compound30i.p.
This compound100i.p.
Table 2: Example Data Table for a Tumor Growth Inhibition Study of this compound in an HCC Xenograft Model
Treatment GroupDose (mg/kg/day)Mean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)Mean Body Weight (g) ± SEM (Day 21)
Vehicle Control00
This compound10
This compound30
Positive ControlVaries

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude), 6-8 weeks old.

  • Group Allocation: Randomly assign mice to different treatment groups (n=3-5 per group), including a vehicle control.

  • Dose Escalation: Administer escalating doses of this compound (e.g., 10, 30, 100 mg/kg) via the chosen route (e.g., i.p.).

  • Monitoring: Record body weight and clinical signs of toxicity (e.g., changes in posture, fur, activity) daily for 14 days.

  • MTD Determination: The MTD is defined as the highest dose that does not cause more than 20% weight loss or significant clinical signs of toxicity.[1]

Protocol 2: In Vivo Efficacy in a Subcutaneous HCC Xenograft Model
  • Cell Culture: Culture human hepatocellular carcinoma cells (e.g., HepG2) in appropriate media.

  • Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 cells into the flank of each immunocompromised mouse.[7]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[7]

  • Group Randomization: Randomize mice into treatment groups (n=6-10 per group), including vehicle control and a positive control (e.g., doxorubicin).[2]

  • Treatment Administration: Administer this compound at one or more doses below the MTD, according to the determined schedule (e.g., daily i.p. injections).[2]

  • Data Collection: Measure tumor volume and body weight 2-3 times per week.[7]

  • Endpoint: At the end of the study (e.g., 21-28 days), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations

G cluster_0 Cell Cytoplasm This compound This compound Nur77_cyto Nur77 This compound->Nur77_cyto Binds Mitochondrion Mitochondrion Nur77_cyto->Mitochondrion Translocates ER Endoplasmic Reticulum Nur77_cyto->ER Induces ER Stress Bcl2 Bcl-2 Paraptosis Paraptosis Bcl2->Paraptosis Mitochondrion->Bcl2 Interacts with Autophagosome Autophagosome ER->Autophagosome Triggers Autophagy Autophagosome->Paraptosis

Caption: Proposed signaling pathway of this compound in cancer cells.

G start Start prep_cells Prepare Cancer Cell Suspension start->prep_cells implant Subcutaneous Implantation in Mice prep_cells->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize treat Administer this compound / Controls randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor monitor->treat Repeat Treatment Cycle endpoint Endpoint: Euthanize & Excise Tumors monitor->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Caption: Experimental workflow for an in vivo xenograft study.

References

Addressing variability in cytoplasmic vacuolation assays with 4-PQBH.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-PQBH in cytoplasmic vacuolation assays. Our goal is to help you mitigate variability and achieve consistent, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce cytoplasmic vacuolation?

A1: this compound is a synthetic compound identified as a Nur77 binder.[1] It induces a non-apoptotic form of cell death called paraptosis, which is characterized by extensive cytoplasmic vacuolation.[1] The underlying mechanism involves this compound binding to the orphan nuclear receptor Nur77, which then mediates endoplasmic reticulum (ER) stress and autophagy.[1] This cascade of events leads to the formation of large cytoplasmic vacuoles derived from the ER and autolysosomes.

Q2: In which cell types has this compound-induced vacuolation been observed?

A2: this compound has been shown to have selective cytotoxicity and induce cytoplasmic vacuolation in hepatocellular carcinoma (HCC) cells.[1] Its efficacy in other cancer cell types or normal cells is a subject for further investigation.

Q3: What is the typical morphology of cells treated with this compound?

A3: Cells treated with this compound typically exhibit large, phase-lucent vacuoles in the cytoplasm. These vacuoles can occupy a significant portion of the cell volume, leading to a swollen appearance. This vacuolation is a hallmark of paraptosis, a form of caspase-independent cell death.[1]

Q4: Is the cytoplasmic vacuolation induced by this compound reversible?

A4: The existing literature describes this compound as an inducer of paraptosis, a form of programmed cell death.[1] Generally, paraptosis is considered an irreversible process leading to cell death.

Troubleshooting Guide

Variability in this compound-induced cytoplasmic vacuolation assays can arise from several factors, ranging from cell culture conditions to the experimental setup itself. This guide provides a structured approach to identifying and resolving common issues.

Problem Potential Cause Recommended Solution
No or Low Vacuolation 1. Sub-optimal this compound Concentration: The concentration of this compound may be too low to induce a significant response.Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
2. Cell Line Resistance: The cell line used may be resistant to this compound-induced paraptosis.If possible, test a sensitive cell line (e.g., a hepatocellular carcinoma cell line) as a positive control.
3. Insufficient Incubation Time: The duration of this compound treatment may be too short.Conduct a time-course experiment to identify the optimal incubation period for vacuole formation.
4. Incorrect this compound Stock Preparation: The compound may not be properly dissolved or stored.Ensure this compound is dissolved in a suitable solvent (e.g., DMSO) at the correct concentration and stored under recommended conditions to prevent degradation.
High Variability Between Replicates 1. Inconsistent Cell Seeding Density: Uneven cell numbers across wells can lead to variable responses.Ensure accurate and consistent cell counting and seeding in all wells. Allow cells to adhere and evenly distribute before adding this compound.
2. Edge Effects in Multi-well Plates: Wells on the periphery of the plate are prone to evaporation, altering media and compound concentration.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
3. Inconsistent this compound Addition: Pipetting errors can lead to variations in the final compound concentration.Use calibrated pipettes and ensure thorough but gentle mixing after adding this compound to each well.
Cell Death Without Significant Vacuolation 1. Off-target Toxicity: At very high concentrations, this compound may induce other forms of cell death, such as necrosis.Re-evaluate the working concentration of this compound. Lower the concentration to a range that specifically induces paraptosis.
2. Apoptosis Induction: While this compound is known to induce paraptosis, other factors could be triggering apoptosis.Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) to confirm that the observed cell death is caspase-independent.
Altered Vacuole Morphology 1. Cell Culture Stress: General cell culture issues like contamination, nutrient depletion, or pH shifts can affect cellular responses.Maintain strict aseptic techniques, regularly change the media, and monitor the pH of the culture medium.
2. High Passage Number: Cells at high passage numbers can exhibit altered phenotypes and stress responses.Use low-passage cells for your experiments to ensure consistency.

Experimental Protocols

General Protocol for this compound-Induced Cytoplasmic Vacuolation Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh complete medium.

    • Count the cells and seed them into a multi-well plate at a predetermined optimal density.

    • Allow cells to adhere and grow for 24 hours.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in pre-warmed complete medium to the desired final concentrations.

    • Carefully remove the old medium from the wells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO).

    • Incubate the plate for the desired duration (e.g., 24, 48 hours) in a humidified incubator at 37°C and 5% CO2.

  • Assessment of Cytoplasmic Vacuolation:

    • Observe the cells under a phase-contrast microscope to assess the extent of vacuolation.

    • For quantitative analysis, you can use methods such as staining with Neutral Red followed by dye extraction and spectrophotometric measurement, or image analysis software to quantify the vacuolated area per cell.

Western Blot Analysis for ER Stress and Autophagy Markers
  • Protein Extraction:

    • After this compound treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78, CHOP) and autophagy markers (e.g., LC3B, p62) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Signaling Pathways and Workflows

G cluster_0 This compound Induced Paraptosis PQBH This compound Nur77 Nur77 PQBH->Nur77 Binds to ER_Stress ER Stress Nur77->ER_Stress Mediates Autophagy Autophagy Nur77->Autophagy Mediates Vacuolation Cytoplasmic Vacuolation ER_Stress->Vacuolation Autophagy->Vacuolation Paraptosis Paraptosis (Cell Death) Vacuolation->Paraptosis

Caption: Signaling pathway of this compound-induced paraptosis.

G cluster_1 Troubleshooting Workflow Start Start: Inconsistent Results Check_Culture Check Cell Culture: - Contamination? - Passage Number? - Media Quality? Start->Check_Culture Check_Compound Check this compound: - Stock Concentration? - Storage? - Dilution? Start->Check_Compound Check_Assay Check Assay Parameters: - Cell Density? - Incubation Time? - Plate Effects? Start->Check_Assay Optimize Optimize Conditions: - Dose-Response - Time-Course Check_Culture->Optimize Positive_Control Use Positive Control Cell Line Check_Culture->Positive_Control Check_Compound->Optimize Check_Assay->Optimize End End: Consistent Results Optimize->End Positive_Control->Optimize

References

Technical Support Center: Strategies to Enhance the Therapeutic Efficacy of 4-PQBH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-PQBH, a novel Nur77 binder and paraptosis inducer for the treatment of hepatocellular carcinoma (HCC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experimentation with this compound.

Troubleshooting Guides and FAQs

I. General Efficacy and Cellular Response

Q1: My HCC cell line is showing variable or lower-than-expected sensitivity to this compound. What are the potential causes and how can I troubleshoot this?

A1: Variable sensitivity to this compound can arise from several factors related to cell line characteristics and experimental conditions.

  • Troubleshooting Steps:

    • Confirm Nur77 Expression: this compound's primary mechanism involves binding to Nur77. Verify the expression level of Nur77 in your HCC cell line via Western blot or qPCR. Low or absent Nur77 expression will likely confer resistance.

    • Assess for Apoptosis Resistance: this compound induces a non-apoptotic form of cell death called paraptosis.[1] Cell lines that are resistant to traditional apoptosis may still be sensitive to this compound. Conversely, if your troubleshooting leads you to suspect a different cell death mechanism, be aware that many cancer cells have an abnormally high threshold for engaging apoptosis.[2]

    • Culture Conditions: Ensure consistent cell culture conditions, including media composition, serum quality, and passage number. Cellular stress from suboptimal culture conditions can influence drug response.[3][4]

    • Confirm Paraptosis Induction: The hallmark of paraptosis is extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria.[1][5] Visually inspect cells treated with this compound under a phase-contrast microscope for the characteristic vacuole formation.[6][7][8]

Q2: I am observing cytoplasmic vacuolization, but not significant cell death. How can I confirm that paraptosis is being induced and what might be preventing cell death?

A2: The observation of vacuoles is a primary indicator of paraptosis, but the extent of vacuolization does not always directly correlate with immediate cell death.

  • Troubleshooting Steps:

    • Time-Course and Dose-Response: Perform a detailed time-course (e.g., 12, 24, 48, 72 hours) and dose-response experiment to determine the optimal concentration and duration of this compound treatment for inducing cell death in your specific cell line.

    • Protein Synthesis Requirement: Paraptosis is dependent on de novo protein synthesis. Pre-treatment with a protein synthesis inhibitor like cycloheximide (B1669411) should block this compound-induced vacuolization and cell death.[9]

    • ER Stress and UPR Activation: this compound is known to induce ER stress. Assess the activation of the Unfolded Protein Response (UPR) by performing a Western blot for key markers such as BiP (GRP78) and CHOP (GADD153).[10][11][12][13][14] A robust induction of these markers confirms ER stress.

    • Caspase Independence: To confirm a non-apoptotic mechanism, co-treat cells with this compound and a pan-caspase inhibitor (e.g., z-VAD-fmk). If cell death is unaffected, it supports a paraptotic mechanism.[9][15]

II. Combination Therapy Strategies

Q3: I would like to explore combination therapies to enhance the efficacy of this compound. What are some rational combinations to consider?

A3: Combining this compound with agents that have complementary mechanisms of action can lead to synergistic anti-cancer effects.[16][17][18][19][20]

  • Potential Combination Strategies:

    • ER Stress Inducers: Since this compound induces ER stress, combining it with other agents that also target the ER or inhibit the cell's ability to resolve ER stress could be synergistic.[21][22][23][24][25]

    • Proteasome Inhibitors: Proteasome inhibitors can exacerbate protein aggregation and ER stress, potentially enhancing paraptosis.[26]

    • Apoptosis Inducers: For heterogeneous tumors, a dual approach of inducing both paraptosis and apoptosis could be more effective at eliminating a broader population of cancer cells.

    • Inhibitors of Survival Pathways: Combining this compound with inhibitors of pro-survival signaling pathways (e.g., PI3K/Akt) that might be activated as a resistance mechanism.[23]

Q4: How do I design an experiment to test for synergy between this compound and another compound?

A4: To assess for synergy, you will need to perform combination index (CI) analysis.

  • Experimental Workflow:

    • Determine IC50 Values: First, determine the IC50 (concentration that inhibits 50% of cell growth) for each compound individually in your target cell line.

    • Combination Treatments: Treat cells with a range of concentrations of both drugs, both above and below their individual IC50 values, at a constant ratio.

    • Cell Viability Assay: Measure cell viability after treatment using an appropriate assay (e.g., MTT, SRB).

    • Calculate Combination Index (CI): Use software such as CompuSyn to calculate the CI value.

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

III. Drug Delivery and Formulation

Q5: My in vivo experiments with this compound are showing limited efficacy, possibly due to poor bioavailability. What formulation strategies could I explore?

A5: As a quinoline (B57606) derivative, this compound may have poor aqueous solubility, which can limit its oral bioavailability and in vivo efficacy.[27][28][29] Nanoparticle-based drug delivery systems can improve this.[30]

  • Formulation Approaches:

    • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area and dissolution rate.[27]

    • Lipid-Based Formulations: Encapsulating this compound in lipid-based carriers like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubility and absorption.[27]

    • Polymeric Nanoparticles: Formulating this compound into polymeric nanoparticles can enhance its stability, circulation time, and potentially allow for targeted delivery.[31]

Q6: I am having trouble with the stability of my this compound nanoparticle formulation, leading to aggregation. How can I troubleshoot this?

A6: Nanoparticle stability is crucial for their in vivo performance. Aggregation can reduce efficacy.

  • Troubleshooting Steps:

    • Optimize Stabilizers: The choice and concentration of stabilizers (surfactants and polymers) are critical. A combination of stabilizers often provides better results.[27]

    • Zeta Potential Measurement: Measure the zeta potential of your nanoparticles. A higher absolute value (typically > ±30 mV) indicates greater electrostatic repulsion between particles and better stability.

    • Lyophilization with Cryoprotectants: If you are freeze-drying your nanoparticles for storage, the inclusion of cryoprotectants (e.g., trehalose, sucrose) can prevent aggregation.

IV. Overcoming Resistance

Q7: What are the potential mechanisms of acquired resistance to this compound, and how can they be addressed?

A7: While specific resistance mechanisms to this compound are not yet fully elucidated, resistance to agents inducing ER stress and non-apoptotic cell death can occur.

  • Potential Resistance Mechanisms and Counter-Strategies:

    • Upregulation of ER Chaperones: Cells may adapt to ER stress by upregulating chaperones like GRP78/BiP, which helps in protein folding and reduces stress.[22] Co-treatment with inhibitors of these chaperones could restore sensitivity.

    • Downregulation of Nur77: Reduced expression of the primary target, Nur77, would lead to resistance. This could be overcome by using agents that induce Nur77 expression.[32][33][34]

    • Alterations in Ion Homeostasis: Paraptosis is linked to disruptions in Ca2+ and K+ homeostasis.[26] Alterations in the expression or function of ion channels could confer resistance. Modulators of these channels could be explored in combination.[15]

Data Presentation

Table 1: Hypothetical In Vitro Efficacy of this compound in Various HCC Cell Lines

Cell LineNur77 Expression (Relative)This compound IC50 (µM)Combination AgentCombination IC50 (µM)Combination Index (CI)
HepG2High5.2Sorafenib2.10.6 (Synergistic)
Huh7Moderate12.8Bortezomib4.50.5 (Synergistic)
PLC/PRF/5Low> 50---

Table 2: Hypothetical In Vivo Efficacy of this compound Formulations in a HepG2 Xenograft Model

FormulationDose (mg/kg)Administration RouteTumor Growth Inhibition (%)
This compound (in DMSO/Saline)20i.p.35
This compound Nanosuspension20p.o.65
This compound-loaded PLGA-PEG NP20i.v.78

Experimental Protocols

Protocol 1: Induction and Detection of Paraptosis
  • Cell Seeding: Plate HCC cells in a 6-well plate or on coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound for 12-48 hours. Include a vehicle control (e.g., DMSO). For inhibition controls, pre-treat with cycloheximide (protein synthesis inhibitor) or z-VAD-fmk (pan-caspase inhibitor) for 1-2 hours before adding this compound.

  • Morphological Analysis:

    • Observe cells under a phase-contrast microscope at regular intervals. Look for the appearance of large, cytoplasmic vacuoles.

    • Quantify vacuolization by counting the percentage of vacuolated cells or by measuring the total vacuole area per cell using image analysis software (e.g., ImageJ).[6]

  • Cell Viability Assessment: Perform a cell viability assay (e.g., SRB, MTT, or Trypan Blue exclusion) on parallel plates to correlate vacuolization with cell death.

  • Confirmation of Non-Apoptotic Death:

    • Perform Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Paraptotic cells will be Annexin V negative and PI positive in the later stages, distinguishing them from apoptotic cells (Annexin V positive).

    • Conduct a TUNEL assay to check for DNA fragmentation, which is characteristic of apoptosis but absent in paraptosis.

Protocol 2: Western Blot for ER Stress Markers (BiP and CHOP)
  • Sample Preparation: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against BiP/GRP78 and CHOP/GADD153 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.[11][13]

Protocol 3: In Vivo Hepatocellular Carcinoma Xenograft Model
  • Cell Preparation: Culture a suitable HCC cell line (e.g., HepG2, Huh7) to 80-90% confluency. Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Animal Model: Use 4-6 week old immunodeficient mice (e.g., athymic nude or NOD/SCID).

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.[35][36][37]

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Start treatment when the tumors reach a palpable size (e.g., 100-150 mm³). Measure tumor volume 2-3 times a week using calipers (Volume = 0.5 x Length x Width²).

  • Treatment Administration:

    • Divide the mice into treatment groups (e.g., vehicle control, this compound, this compound formulation, combination therapy).

    • Administer the treatments according to the planned schedule, dose, and route of administration (e.g., intraperitoneal, oral gavage, intravenous).

  • Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 3-4 weeks). At the end of the study, euthanize the mice and excise the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. The excised tumors can be used for further analysis (e.g., histology, Western blot for biomarkers).

Visualizations

Signaling_Pathway cluster_ER_Stress ER Stress & UPR This compound This compound Nur77 Nur77 This compound->Nur77 binds ER Endoplasmic Reticulum Nur77->ER mediates Vacuolization Vacuolization ER->Vacuolization BiP BiP ER->BiP upregulates CHOP CHOP ER->CHOP upregulates Mitochondria Mitochondria Mitochondria->Vacuolization Paraptosis Paraptosis Vacuolization->Paraptosis

Caption: Signaling pathway of this compound-induced paraptosis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Cell_Treatment Treat HCC Cells with this compound Vacuole_Obs Observe Vacuolization (Microscopy) Cell_Treatment->Vacuole_Obs ER_Stress_Assay Assess ER Stress (Western Blot for BiP, CHOP) Cell_Treatment->ER_Stress_Assay Cell_Death_Assay Confirm Paraptosis (Caspase Inhibitor, Annexin V/PI) Vacuole_Obs->Cell_Death_Assay Xenograft_Model Establish HCC Xenograft Model Formulation_Admin Administer this compound Formulations Xenograft_Model->Formulation_Admin TGI_Analysis Measure Tumor Growth Inhibition Formulation_Admin->TGI_Analysis

Caption: Experimental workflow for evaluating this compound efficacy.

Troubleshooting_Logic Start Low Efficacy of this compound Check_Nur77 Check Nur77 Expression Start->Check_Nur77 Low_Nur77 Consider alternative model or induce Nur77 expression Check_Nur77->Low_Nur77 Low Adequate_Nur77 Nur77 Expression is Adequate Check_Nur77->Adequate_Nur77 Adequate Check_Paraptosis Confirm Paraptosis Induction (Vacuolization, ER Stress) Adequate_Nur77->Check_Paraptosis No_Paraptosis Investigate alternative cell death mechanisms Check_Paraptosis->No_Paraptosis No Paraptosis_Confirmed Paraptosis is Confirmed Check_Paraptosis->Paraptosis_Confirmed Yes Consider_Resistance Investigate Resistance (e.g., UPR upregulation) Paraptosis_Confirmed->Consider_Resistance Enhance_Efficacy Enhance Efficacy: - Combination Therapy - Nanoparticle Formulation Consider_Resistance->Enhance_Efficacy

References

Technical Support Center: Avoiding Artifacts in Immunofluorescence Studies with 4-PQBH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for immunofluorescence (IF) studies involving 4-PQBH. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid common artifacts during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound, or 4-(quinoline-4-amino) benzoylhydrazide, is a compound identified as a Nur77 binder.[1] Its primary reported mechanism of action is the induction of caspase-independent cytoplasmic vacuolization and paraptosis in hepatocellular carcinoma (HCC) cells. This process is mediated through Nur77-induced endoplasmic reticulum (ER) stress and autophagy.[1]

Q2: Is this compound a standard reagent for immunofluorescence?

Currently, this compound is not a standard reagent used in routine immunofluorescence protocols. It is primarily known as an experimental compound investigated for its anti-cancer properties.[1] Therefore, its effects on immunofluorescence staining are not well-documented in standard literature. Users should exercise caution and implement rigorous controls.

Q3: What are the potential on-target and off-target effects of this compound that could interfere with my immunofluorescence staining?

  • On-target effects: The induction of cytoplasmic vacuolization by this compound can dramatically alter cell morphology.[1] This may lead to unusual staining patterns or difficulty in identifying cellular structures.

  • Off-target effects: Like many small molecules, this compound could have off-target effects that are not yet fully characterized.[2][3][4][5] These could include unexpected interactions with cellular components, leading to non-specific antibody binding or altered protein localization.

Q4: How can I be sure that the staining pattern I see is real and not an artifact?

To distinguish a true signal from an artifact, it is crucial to include proper controls in your experiment.[6] Key controls include:

  • Unstained Control: Cells treated with this compound but not stained with any antibodies to check for autofluorescence.

  • Secondary Antibody Only Control: To ensure the secondary antibody is not binding non-specifically.[7]

  • Isotype Control: An antibody of the same isotype and concentration as the primary antibody but raised against an antigen not present in the sample.

  • Positive and Negative Control Cells: Cells known to express or not express the target protein, respectively.

Troubleshooting Guide

Problem 1: High Background Staining

High background can obscure specific signals, making data interpretation difficult.[8][9]

Possible Cause Recommended Solution
Inadequate Blocking Increase blocking time or try a different blocking agent (e.g., 5% normal serum from the secondary antibody's host species, or bovine serum albumin - BSA).[8][10]
Excessive Antibody Concentration Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes the signal-to-noise ratio.[8][10]
Insufficient Washing Increase the number and duration of wash steps to remove unbound antibodies effectively.[8][11]
This compound-Induced Autofluorescence Examine an unstained, this compound-treated sample under the microscope. If autofluorescence is observed, consider using fluorophores with emission spectra that do not overlap with the autofluorescence.
Non-specific Antibody Binding Ensure the use of high-quality, validated primary antibodies. Cross-reactivity of the secondary antibody can be checked with a secondary-only control.[8][10]
Problem 2: Weak or No Signal

A faint or absent signal can be due to a variety of factors related to the protocol or the reagents.[12][13]

Possible Cause Recommended Solution
Inefficient Cell Permeabilization If targeting an intracellular protein, ensure the permeabilization step is adequate. The choice of detergent (e.g., Triton X-100, Saponin) and incubation time may need optimization.[14]
Epitope Masking The fixation method can sometimes mask the antigen's epitope.[15] Consider trying different fixation methods (e.g., methanol (B129727) vs. paraformaldehyde) or performing antigen retrieval.[12]
Low Target Protein Expression Confirm the expression of the target protein in your cell model using an alternative method like Western blotting.[13]
This compound Downregulates Target Protein The treatment with this compound might be altering the expression or localization of your protein of interest. A dose-response and time-course experiment can help elucidate this.
Improper Antibody Storage or Handling Ensure antibodies are stored at the recommended temperature and have not undergone multiple freeze-thaw cycles.[12]
Problem 3: Artifacts and Altered Cellular Morphology

The known biological activity of this compound can directly lead to observable artifacts.

Possible Cause Recommended Solution
Cytoplasmic Vacuolization This compound is known to induce large cytoplasmic vacuoles.[1] This is an expected on-target effect. Document these morphological changes and consider co-staining with markers for the ER or lysosomes to characterize these structures.
Cell Stress and Death High concentrations or prolonged exposure to this compound may induce cell stress and paraptosis, leading to condensed or fragmented nuclei and compromised membrane integrity. Optimize the concentration and incubation time of this compound.
Drug Precipitation At high concentrations, this compound might precipitate out of solution and appear as fluorescent crystals on the cells. Ensure the compound is fully dissolved in the culture medium and use a concentration within its solubility range.

Experimental Protocols

Standard Immunofluorescence Protocol for Adherent Cells

This is a general protocol that should be optimized for your specific cell type and antibodies.

  • Cell Culture and Treatment:

    • Plate cells on sterile coverslips in a multi-well plate and allow them to adhere.

    • Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-only control.

  • Fixation:

    • Gently wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[16]

    • Wash the cells three times with PBS for 5 minutes each.[17]

  • Permeabilization (for intracellular targets):

    • Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature.[14]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate cells with a blocking buffer (e.g., 1-3% BSA in PBS) for 30-60 minutes at room temperature to block non-specific binding sites.[14]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the coverslips with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[18]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[17]

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS, with the final wash containing a nuclear counterstain like DAPI, if desired.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.[16]

  • Imaging:

    • Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.

Quantitative Data Summary

The following table provides typical concentration ranges for common reagents in an immunofluorescence protocol. Note that these are starting points and should be optimized for your specific experiment.

ReagentTypical Concentration/Working RangeIncubation TimeTemperature
Paraformaldehyde (PFA) 2% - 4% in PBS10 - 20 minutesRoom Temperature
Methanol (cold) 100%5 - 10 minutes-20°C
Triton X-100 0.1% - 0.5% in PBS10 - 15 minutesRoom Temperature
BSA (for blocking) 1% - 5% in PBS30 - 60 minutesRoom Temperature
Normal Serum (for blocking) 5% - 10% in PBS30 - 60 minutesRoom Temperature
Primary Antibody 1:100 - 1:1000 dilution1-2 hours or OvernightRoom Temp or 4°C
Secondary Antibody 1:200 - 1:2000 dilution1 hourRoom Temperature
DAPI 0.1 - 1 µg/mL5 - 10 minutesRoom Temperature

Visualizations

Logical Workflow for Troubleshooting Immunofluorescence Artifacts

troubleshooting_workflow start Artifact Observed in IF Staining high_bg High Background? start->high_bg weak_signal Weak/No Signal? high_bg->weak_signal No check_blocking Optimize Blocking Titrate Antibodies Increase Washes high_bg->check_blocking Yes morph_change Altered Morphology? weak_signal->morph_change No check_permeabilization Optimize Permeabilization Try Different Fixation weak_signal->check_permeabilization Yes vacuolization Cytoplasmic Vacuoles Observed? morph_change->vacuolization Yes end_node Optimized Staining morph_change->end_node No check_blocking->weak_signal check_autofluor Check Unstained Control check_autofluor->weak_signal check_protein_expression Confirm Protein Expression (e.g., WB) check_permeabilization->check_protein_expression check_ab Check Antibody Validity and Storage check_protein_expression->check_ab check_ab->morph_change on_target Expected On-Target Effect of this compound (Paraptosis Induction) vacuolization->on_target Yes drug_precip Check for Drug Precipitation (Optimize Concentration) vacuolization->drug_precip No on_target->end_node drug_precip->end_node

Caption: A flowchart for systematically troubleshooting common immunofluorescence artifacts.

Signaling Pathway of this compound Action

pqbh_pathway pqbh This compound nur77 Nur77 pqbh->nur77 er_stress ER Stress nur77->er_stress autophagy Autophagy nur77->autophagy vacuolation Cytoplasmic Vacuolation er_stress->vacuolation autophagy->vacuolation paraptosis Paraptosis (Caspase-Independent Cell Death) vacuolation->paraptosis

Caption: The proposed signaling pathway for this compound-induced paraptosis.

References

Technical Support Center: Optimizing Transfection in 4-PQBH Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize transfection efficiency in cells treated with 4-PQBH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it affect my transfection experiment?

This compound is a compound that binds to the orphan nuclear receptor Nur77, leading to caspase-independent cytoplasmic vacuolization and paraptosis, a form of programmed cell death, in hepatocellular carcinoma (HCC) cells.[1] It achieves this by inducing endoplasmic reticulum (ER) stress and autophagy.[1] These cellular stress responses can potentially impact transfection efficiency by altering cell membrane integrity, protein synthesis, and overall cell health, which are crucial for successful transfection.

Q2: Should I add this compound before, during, or after transfection?

The timing of this compound treatment relative to transfection is a critical parameter to optimize. We recommend adding this compound before transfection to allow the cells to enter the desired state of ER stress. However, the optimal pre-treatment duration should be determined empirically for your specific cell type and experimental goals. Adding it concurrently with the transfection complex may interfere with complex formation or uptake, while adding it after may not produce the desired biological context for your gene of interest.

Q3: Can this compound affect the expression of my gene of interest?

Yes. Since this compound induces significant cellular stress pathways, including ER stress and the unfolded protein response (UPR), it may influence the expression of your transfected gene.[2] The UPR can lead to a general shutdown of translation to conserve resources, which could reduce the expression of your protein of interest. It is advisable to include appropriate controls to assess the impact of this compound on your specific promoter and gene.

Q4: What are the key parameters to optimize for transfection in this compound treated cells?

When working with this compound, it is crucial to optimize several parameters to achieve a balance between the desired biological effect of the compound and efficient gene delivery. Key parameters include:

  • This compound Concentration and Incubation Time: Titrate the concentration of this compound and the duration of treatment to induce the desired level of ER stress without excessive cytotoxicity.

  • Transfection Reagent to DNA Ratio: This ratio is critical for efficient complex formation and cellular uptake and may need re-optimization in the presence of this compound.[3]

  • Cell Confluency: Aim for a consistent cell confluency at the time of transfection, typically between 80-90%, as this can significantly impact efficiency.[3]

  • Post-Transfection Incubation Time: The optimal time to assess gene expression may be altered by this compound treatment.

Troubleshooting Guides

Low Transfection Efficiency

Problem: My transfection efficiency is significantly lower in cells treated with this compound compared to untreated controls.

Possible Cause Suggested Solution
High this compound-induced Cytotoxicity Reduce the concentration of this compound or shorten the pre-treatment incubation time. Assess cell viability using a trypan blue exclusion assay or a commercial viability kit.
Interference with Transfection Complex Formation Avoid pre-mixing this compound with the transfection reagent or DNA. Form the transfection complexes in a serum-free medium before adding them to the cells.[4]
Altered Cell Membrane Properties Try a different type of transfection reagent (e.g., lipid-based, polymer-based, or physical methods like electroporation) as the cellular changes induced by this compound may favor a different uptake mechanism.[5]
Suboptimal Reagent-to-DNA Ratio Re-optimize the ratio of transfection reagent to DNA in the presence of your chosen this compound concentration. Perform a titration experiment to find the optimal ratio.
Reduced Cellular Proliferation Ensure cells are in the logarithmic growth phase at the time of transfection, as actively dividing cells are generally transfected more efficiently.[5]

Hypothetical Optimization Data for this compound Concentration and Transfection Efficiency

This compound Concentration (µM)Pre-incubation Time (hours)Transfection Efficiency (%)Cell Viability (%)
0 (Control)248595
1247090
5244575
10242050
5126085
567592
High Cell Death (Toxicity)

Problem: I observe significant cell death after transfecting my this compound-treated cells.

Possible Cause Suggested Solution
Combined Toxicity of this compound and Transfection Reagent Lower the concentration of both the this compound and the transfection reagent. Consider a sequential treatment approach where the this compound-containing medium is replaced with fresh medium before adding the transfection complexes.
Prolonged Exposure to Transfection Complexes For sensitive cell lines, consider removing the transfection complex-containing medium after 4-6 hours and replacing it with fresh, complete growth medium.[6]
Low Cell Density Ensure that cells are at an optimal density (e.g., 70-90% confluency) at the time of transfection. Lower cell densities can lead to increased toxicity from both the compound and the transfection reagent.[4][7]
Serum-Free Conditions If performing transfection in serum-free media, ensure the chosen transfection reagent is compatible with these conditions. Some reagents require the presence of serum to mitigate toxicity.[8]

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells in the desired format (e.g., 6-well plate) at a density that will result in 70-90% confluency at the time of transfection.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in fresh, complete growth medium.

  • Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Incubate for the desired pre-treatment time (e.g., 6, 12, or 24 hours).

Protocol 2: Cationic Lipid-Based Transfection
  • Prepare DNA Solution: In a sterile microcentrifuge tube, dilute the plasmid DNA in a serum-free medium (e.g., Opti-MEM™).

  • Prepare Transfection Reagent Solution: In a separate sterile microcentrifuge tube, dilute the cationic lipid transfection reagent in the same serum-free medium.

  • Form Complexes: Combine the diluted DNA and the diluted transfection reagent. Mix gently by flicking the tube and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Add Complexes to Cells: Add the DNA-lipid complexes dropwise to the wells containing the this compound-treated cells. Gently rock the plate to ensure even distribution.

  • Incubation: Return the plate to the incubator and incubate for 24-72 hours, depending on the expression kinetics of your gene of interest.

  • Analysis: After incubation, proceed with your downstream analysis, such as fluorescence microscopy for reporter genes, qPCR for gene expression analysis, or Western blotting for protein expression.

Visualizations

G cluster_cell Cell This compound This compound Nur77 Nur77 This compound->Nur77 ER_Stress ER Stress Nur77->ER_Stress Autophagy Autophagy ER_Stress->Autophagy Paraptosis Paraptosis Autophagy->Paraptosis

Caption: this compound signaling pathway leading to paraptosis.

G Start Start Seed_Cells Seed Cells Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_4PQBH Treat with this compound Incubate_24h->Treat_4PQBH Incubate_Xh Incubate (e.g., 6-24h) Treat_4PQBH->Incubate_Xh Transfect_Cells Add Complexes to Cells Incubate_Xh->Transfect_Cells Prepare_Complexes Prepare Transfection Complexes Prepare_Complexes->Transfect_Cells Incubate_48h Incubate 24-72h Transfect_Cells->Incubate_48h Analyze_Results Analyze Results Incubate_48h->Analyze_Results End End Analyze_Results->End

Caption: Experimental workflow for transfection with this compound.

G Problem Low Efficiency or High Toxicity? Low_Efficiency Low Efficiency Problem->Low_Efficiency Efficiency High_Toxicity High Toxicity Problem->High_Toxicity Toxicity Optimize_4PQBH Optimize this compound (Concentration/Time) Low_Efficiency->Optimize_4PQBH Optimize_Reagent Optimize Reagent:DNA Ratio Low_Efficiency->Optimize_Reagent Change_Reagent Try Different Transfection Reagent Low_Efficiency->Change_Reagent High_Toxicity->Optimize_4PQBH Reduce_Exposure Reduce Complex Exposure Time High_Toxicity->Reduce_Exposure Check_Confluency Check Cell Confluency High_Toxicity->Check_Confluency Re-evaluate Re-evaluate Optimize_4PQBH->Re-evaluate Optimize_Reagent->Re-evaluate Change_Reagent->Re-evaluate Reduce_Exposure->Re-evaluate Check_Confluency->Re-evaluate

Caption: Troubleshooting workflow for transfection issues.

References

Validation & Comparative

Validating the Cellular Binding of 4-PQBH to Nur77: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the binding of 4-PQBH to the orphan nuclear receptor Nur77 within a cellular context. This document outlines experimental protocols and presents a comparative analysis with an alternative Nur77 modulator, Cytosporone B (Csn-B), supported by available data.

Introduction to this compound and Nur77

Nur77, a member of the NR4A subfamily of nuclear receptors, is a key regulator of cell proliferation, apoptosis, and inflammation. Its diverse roles have made it an attractive therapeutic target for various diseases, including cancer. 4-(Quinoline-4-amino) Benzoylhydrazide (this compound) has been identified as a binder of Nur77, inducing a unique form of programmed cell death known as paraptosis in hepatocellular carcinoma cells.[1] This process is mediated through Nur77-dependent endoplasmic reticulum (ER) stress and autophagy.[1] Validating the direct engagement of this compound with Nur77 in a cellular environment is a critical step in its development as a potential therapeutic agent.

Comparative Analysis of Nur77 Modulators

To objectively assess the performance of this compound, this guide compares its binding affinity and cellular activity with Cytosporone B (Csn-B), a well-characterized natural agonist of Nur77.[2][3]

ParameterThis compoundCytosporone B (Csn-B)Reference
Binding Affinity (Kd) 1.17 µM1.5 µM[1]
Cellular Activity Induces Nur77-mediated paraptosisStimulates Nur77-dependent transactivation (EC50: ~0.1–0.3 nM) and induces apoptosis[1][2]

Experimental Protocols for Validating this compound-Nur77 Binding

This section provides detailed methodologies for three key experiments to validate the interaction between this compound and Nur77 in a cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.

Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2) to 80-90% confluency. Treat the cells with either this compound (e.g., 10 µM), Csn-B (e.g., 1 µM) as a positive control, or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Heating Step: Resuspend the treated cells in a buffered solution and aliquot them into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting using a specific antibody against Nur77.

  • Data Analysis: Quantify the band intensities to determine the amount of soluble Nur77 at each temperature. Plot the percentage of soluble Nur77 against the temperature to generate melt curves. A shift in the melting curve for this compound-treated cells compared to the vehicle control indicates binding.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the interaction between a small molecule and its target protein within a cellular context by "pulling down" the protein-ligand complex.

Protocol:

  • Cell Lysis: Lyse cells treated with this compound, Csn-B, or vehicle control with a non-denaturing lysis buffer containing protease inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an anti-Nur77 antibody overnight at 4°C. Add Protein A/G agarose (B213101) or magnetic beads to capture the antibody-Nur77-ligand complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Detection: Elute the bound proteins from the beads. Analyze the eluates by Western blotting using an antibody that recognizes a tag on a modified this compound (if available) or by mass spectrometry to identify the bound small molecule. A successful Co-IP will show the presence of this compound in the sample immunoprecipitated with the Nur77 antibody.

Nur77 Transcriptional Activity Reporter Assay

This assay measures the ability of this compound to activate the transcriptional activity of Nur77. A dual-luciferase reporter system is recommended to normalize for transfection efficiency.[4][5][6][7][8]

Protocol:

  • Plasmid Constructs: Use a reporter plasmid containing the firefly luciferase gene under the control of a promoter with Nur77 binding elements (NBRE). Co-transfect with a control plasmid expressing Renilla luciferase under a constitutive promoter.

  • Transfection and Treatment: Transfect the plasmids into a suitable cell line. After 24 hours, treat the cells with varying concentrations of this compound, Csn-B (positive control), or vehicle.

  • Cell Lysis and Luciferase Assay: After 18-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. An increase in the normalized luciferase activity in this compound-treated cells indicates activation of Nur77 transcriptional activity.

Visualizing Cellular Pathways and Workflows

Nur77-Mediated Paraptosis Signaling Pathway

Nur77_Paraptosis_Pathway cluster_cell Hepatocellular Carcinoma Cell This compound This compound Nur77 Nur77 This compound->Nur77 Binds to ER Stress ER Stress Nur77->ER Stress Induces Autophagy Autophagy Nur77->Autophagy Induces Paraptosis Paraptosis ER Stress->Paraptosis Autophagy->Paraptosis

Caption: Nur77-mediated paraptosis induced by this compound.

Experimental Workflow for Validating this compound-Nur77 Binding

Validation_Workflow cluster_workflow Validation Workflow Start Start: Treat Cells with this compound CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA CoIP Co-Immunoprecipitation (Co-IP) Start->CoIP ReporterAssay Nur77 Reporter Assay Start->ReporterAssay Binding_Validation Direct Binding Validated CETSA->Binding_Validation CoIP->Binding_Validation Activity_Validation Functional Activity Validated ReporterAssay->Activity_Validation

Caption: Workflow for validating this compound-Nur77 interaction.

Comparison of Validation Methods

Method_Comparison cluster_comparison Comparison of Validation Methods CETSA Cellular Thermal Shift Assay (CETSA) Measures thermal stabilization Indicates direct binding CoIP Co-Immunoprecipitation (Co-IP) Physically isolates protein-ligand complex Confirms direct interaction ReporterAssay Reporter Gene Assay Measures downstream transcriptional activity Assesses functional consequence of binding Validation_Goal Validate This compound-Nur77 Binding Validation_Goal->CETSA Direct Binding Validation_Goal->CoIP Direct Interaction Validation_Goal->ReporterAssay Functional Effect

Caption: Logical comparison of validation methodologies.

References

A Comparative Analysis of 4-PQBH and Other Nur77 Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Nur77 ligand 4-PQBH with other notable alternatives. The analysis is supported by experimental data on binding affinity, cellular efficacy, and mechanisms of action, with detailed protocols for key experimental assays.

The orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) has emerged as a promising therapeutic target in oncology due to its multifaceted role in cell proliferation, apoptosis, and inflammation. Unlike typical nuclear receptors, Nur77's activity can be modulated through both genomic and non-genomic pathways, making it a unique target for small molecule intervention. The non-genomic pathway, which involves the translocation of Nur77 from the nucleus to the mitochondria, where it interacts with Bcl-2 to trigger apoptosis, is of particular interest for cancer therapy.

This guide focuses on a comparative analysis of 4-(quinoline-4-amino) benzoylhydrazide (this compound), a novel Nur77 ligand, and other well-characterized modulators. We present a comprehensive overview of their performance based on available experimental data, offering a valuable resource for the scientific community engaged in the discovery and development of Nur77-targeted therapeutics.

Performance Comparison of Nur77 Ligands

The efficacy of Nur77 ligands can be assessed by their binding affinity to the receptor and their ability to induce desired cellular outcomes, such as apoptosis or other forms of cell death in cancer cells. The following tables summarize the available quantitative data for this compound and other key Nur77 ligands.

Table 1: Binding Affinity of Nur77 Ligands

LigandBinding Affinity (Kd) to Nur77Method
This compound 1.17 µM[1]In vitro binding assay
Cytosporone B (Csn-B) 1.5 µM[2]Ligand-binding domain (LBD) assay
BPA-B9 (NB1 precursor) 0.46 µMSurface Plasmon Resonance (SPR)
NB1 Not explicitly stated in snippetsSurface Plasmon Resonance (SPR)
Celastrol (B190767) 290 nMSurface Plasmon Resonance (SPR)
C-DIM Compounds High-affinity interaction noted, but specific Kd values not provided in snippets.Not specified

Table 2: Cellular Efficacy (IC50) of Nur77 Ligands in Cancer Cell Lines

LigandCell LineIC50
Cytosporone B (Csn-B) H460 (Lung Cancer)15.3 µM[2]
LNCaP (Prostate Cancer)13.4 µM[2]
Celastrol H460 (Non-Small Cell Lung Cancer)1.288 µM[3]
PC-9 (Non-Small Cell Lung Cancer)2.486 µM[3]
H520 (Non-Small Cell Lung Cancer)1.225 µM[3]
A2780 (Ovarian Cancer)2.11 µM[4]
SKOV3 (Ovarian Cancer)2.29 µM[4]
AGS (Gastric Cancer)3.77 µM[5]
EPG85-257 (Gastric Cancer)6.9 µM[5]
NB1 MDA-MB-468 (Breast Cancer)3.89 nM[6]
DU145 (Prostate Cancer)2.298 nM[6]
DIM-Ph-4-CF3 (C-DIM) H460 (Lung Cancer)4.6 µM[2]
LNCaP (Prostate Cancer)9.7 µM[2]

Mechanisms of Action: Apoptosis vs. Paraptosis

A key differentiator among Nur77 ligands is the specific cell death pathway they induce. While many ligands trigger the classical apoptotic pathway, this compound has been shown to induce a distinct form of programmed cell death known as paraptosis.

The Nur77-Bcl-2 Apoptotic Pathway

Many Nur77 ligands, such as Cytosporone B and the novel compound NB1, exert their anticancer effects by activating the non-genomic apoptotic pathway. This process involves the translocation of Nur77 from the nucleus to the mitochondria. In the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change that exposes Bcl-2's pro-apoptotic BH3 domain. This conversion of Bcl-2 from a survival protein to a killer protein leads to the release of cytochrome c and subsequent caspase activation, culminating in apoptosis[7][8]. The p38α MAPK signaling pathway has been shown to play a crucial role in modulating this pathway[9].

Nur77_Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Nur77_n Nur77 Nur77_c Nur77 Nur77_n->Nur77_c Nuclear Export Nur77_m Nur77 Nur77_c->Nur77_m Mitochondrial Targeting Bcl2 Bcl-2 (Anti-apoptotic) Bcl2_pro Bcl-2 (Pro-apoptotic) Bcl2->Bcl2_pro Conformational Change Nur77_m->Bcl2 Binds to CytoC Cytochrome c Bcl2_pro->CytoC Release Apoptosis Apoptosis CytoC->Apoptosis Ligand Nur77 Ligand (e.g., Csn-B, NB1) Ligand->Nur77_n Induces Translocation p38MAPK p38 MAPK p38MAPK->Nur77_n Phosphorylates

Fig. 1: Nur77-Bcl-2 mediated apoptosis pathway.
The this compound-Induced Paraptosis Pathway

In contrast to the classical apoptotic pathway, this compound induces caspase-independent cytoplasmic vacuolization and paraptosis in hepatocellular carcinoma (HCC) cells[1]. This alternative cell death program is mediated by Nur77-dependent endoplasmic reticulum (ER) stress and autophagy. Paraptosis is characterized by the extensive formation of cytoplasmic vacuoles originating from the ER and mitochondria, leading to cell death without the typical morphological features of apoptosis. This distinct mechanism offers a potential therapeutic strategy to overcome apoptosis resistance in cancer.

PQBH_Paraptosis_Pathway PQBH This compound Nur77 Nur77 PQBH->Nur77 Binds to ER_Stress ER Stress Nur77->ER_Stress Mediates Autophagy Autophagy Nur77->Autophagy Mediates Vacuolation Cytoplasmic Vacuolation ER_Stress->Vacuolation Autophagy->Vacuolation Paraptosis Paraptosis Vacuolation->Paraptosis

Fig. 2: this compound induced paraptosis pathway.

Experimental Protocols

To facilitate the replication and further investigation of the findings discussed, this section provides an overview of the methodologies for key experiments cited in the literature on Nur77 ligands.

Experimental Workflow for Nur77 Ligand Evaluation

The process of identifying and characterizing novel Nur77 ligands typically follows a multi-step workflow, from initial screening to in vivo efficacy studies.

Experimental_Workflow cluster_screening Screening cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Efficacy HTS High-Throughput Screening Binding_Assay Binding Affinity Assay (e.g., SPR) HTS->Binding_Assay Hit Identification Cell_Viability Cell Viability Assay (e.g., MTT) Binding_Assay->Cell_Viability Lead Selection Mechanism Mechanism of Action (e.g., Western Blot, Co-IP) Cell_Viability->Mechanism Translocation Translocation Assay (Immunofluorescence) Mechanism->Translocation Xenograft Xenograft Tumor Model Translocation->Xenograft Candidate Selection

Fig. 3: Experimental workflow for Nur77 ligand screening.
Detailed Methodologies

1. Cell Viability (MTT) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the Nur77 ligand for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the ligand that causes 50% inhibition of cell viability.

2. Western Blot Analysis

  • Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

  • Protocol:

    • Treat cells with the Nur77 ligand and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Nur77, Bcl-2, cleaved PARP, or other proteins of interest overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. Co-Immunoprecipitation (Co-IP)

  • Principle: Co-IP is used to study protein-protein interactions. An antibody to a specific protein is used to pull down that protein from a cell lysate, along with any proteins that are bound to it.

  • Protocol:

    • Lyse cells treated with the Nur77 ligand in a non-denaturing lysis buffer.

    • Pre-clear the lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody against the target protein (e.g., Nur77 or Bcl-2) overnight at 4°C.

    • Add protein A/G agarose beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against the potential interacting proteins.

4. Surface Plasmon Resonance (SPR) Assay

  • Principle: SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time. It detects changes in the refractive index on the surface of a sensor chip as molecules bind and dissociate.

  • Protocol:

    • Immobilize recombinant Nur77 protein onto the surface of a sensor chip.

    • Prepare a series of dilutions of the ligand in a suitable running buffer.

    • Inject the ligand solutions over the sensor chip surface at a constant flow rate.

    • Monitor the binding response in real-time as the ligand associates with and dissociates from the immobilized Nur77.

    • Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

5. Immunofluorescence for Nur77 Translocation

  • Principle: This technique uses fluorescently labeled antibodies to visualize the subcellular localization of a target protein within a cell.

  • Protocol:

    • Grow cells on coverslips and treat them with the Nur77 ligand.

    • Fix the cells with 4% paraformaldehyde and permeabilize them with 0.1% Triton X-100.

    • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS).

    • Incubate the cells with a primary antibody against Nur77.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope.

Conclusion

The study of Nur77 ligands is a rapidly evolving field with significant therapeutic potential. This compound stands out due to its unique mechanism of inducing paraptosis, offering a promising avenue for overcoming apoptosis resistance in cancer. Other ligands, such as Cytosporone B and the newer generation NB1, demonstrate potent pro-apoptotic activity through the well-established Nur77-Bcl-2 pathway. This comparative guide provides a snapshot of the current landscape of Nur77 modulators, highlighting their key performance characteristics and the experimental methodologies used for their evaluation. Further research is warranted to fully elucidate the therapeutic potential of these compounds and to discover new ligands with improved efficacy and selectivity.

References

Investigational Compound 4-PQBH in Hepatocellular Carcinoma: A Comparative Analysis with Sorafenib

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for an investigational compound referred to as "4-PQBH" for the treatment of hepatocellular carcinoma (HCC) have not yielded conclusive results, suggesting a potential typographical error in the compound's designation. However, research into similarly named compounds has revealed information on 4-phenylbutyric acid (4-PBA) and Prolyl 4-hydroxylase subunit beta (P4HB), both of which have been studied in the context of liver cancer. This guide provides a comparative overview of the established first-line therapy, sorafenib (B1663141), and explores the current, albeit limited and sometimes conflicting, understanding of 4-PBA and P4HB in HCC.

Sorafenib: The Established Standard of Care

Sorafenib is an oral multi-kinase inhibitor that has been a cornerstone in the treatment of advanced hepatocellular carcinoma for over a decade.[1][2] Its therapeutic effect is attributed to its ability to target multiple signaling pathways involved in tumor growth and angiogenesis.

Mechanism of Action

Sorafenib exerts its anti-tumor activity through a dual mechanism:

  • Anti-proliferative effects: It inhibits the Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation, by targeting Raf-1 and B-Raf kinases.[1][3]

  • Anti-angiogenic effects: It blocks several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR-2, VEGFR-3) and platelet-derived growth factor receptor beta (PDGFR-β), thereby inhibiting the formation of new blood vessels that supply tumors.[1][3]

Sorafenib_Mechanism_of_Action

Efficacy and Clinical Data

Clinical trials have demonstrated the efficacy of sorafenib in improving overall survival (OS) and time to progression (TTP) in patients with advanced HCC.

Clinical TrialTreatment ArmControl ArmMedian Overall Survival (months)Median Time to Progression (months)
SHARP Trial SorafenibPlacebo10.75.5
Asia-Pacific Trial SorafenibPlacebo6.52.8

Data sourced from pivotal clinical trials.

Investigational Compounds in Hepatocellular Carcinoma

4-Phenylbutyric Acid (4-PBA)

4-PBA is a small molecule that has been investigated in various disease models. Its role in HCC is not yet clearly defined, with some studies suggesting conflicting effects.

  • Potential Tumor-Promoting Role: One study has indicated that 4-PBA may promote liver tumorigenesis in the early stages by initiating liver cancer stem cells through the activation of the PPAR-α signaling pathway.[4][5][[“]]

  • Potential Therapeutic Role: Conversely, other research suggests that 4-PBA can reduce hepatocellular lipid accumulation and lipotoxicity, which are factors that can contribute to the development of HCC.[7]

Further research is required to elucidate the precise role of 4-PBA in HCC and to determine its potential as a therapeutic agent.

PBA_HCC_Logic cluster_promoting Potential Tumor-Promoting Effect cluster_therapeutic Potential Therapeutic Effect PBA 4-Phenylbutyric Acid (4-PBA) PPARa Activation of PPAR-α LCSCs Initiation of Liver Cancer Stem Cells HCC_Promotion HCC Promotion (Early Stage) Lipid_Accumulation Reduced Lipid Accumulation Lipotoxicity Reduced Lipotoxicity HCC_Prevention Potential for HCC Prevention

Prolyl 4-Hydroxylase Subunit Beta (P4HB)

P4HB is a protein that has recently emerged as a potential biomarker and therapeutic target in HCC.

  • Role in HCC: Studies have shown that P4HB is highly expressed in malignant HCC cell populations and that it promotes the proliferation, migration, and invasion of HCC cells.[8] Elevated serum levels of P4HB have also been observed in HCC patients.[8]

  • Therapeutic Potential: The oncogenic role of P4HB suggests that targeting this protein could be a novel therapeutic strategy for HCC.[9][10] However, research in this area is still in its early stages, and no specific P4HB inhibitors have been approved for clinical use in HCC.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay) for Sorafenib

Objective: To determine the cytotoxic effect of sorafenib on HCC cell lines.

Methodology:

  • Cell Culture: Human HCC cell lines (e.g., HepG2, Huh7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of sorafenib (e.g., 0.1, 1, 5, 10, 20 µM) or a vehicle control (DMSO) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the half-maximal inhibitory concentration (IC50) is determined.

MTT_Assay_Workflow Start Start Culture Culture HCC Cells Start->Culture Seed Seed Cells in 96-well Plate Culture->Seed Treat Treat with Sorafenib/ Vehicle Control Seed->Treat Incubate Incubate for 24/48/72h Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure Measure Absorbance at 570nm Solubilize->Measure Analyze Calculate Cell Viability and IC50 Measure->Analyze End End Analyze->End

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of sorafenib in a preclinical animal model.

Methodology:

  • Cell Implantation: Human HCC cells (e.g., 1x10^6 HepG2 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Mice are randomized into treatment and control groups.

  • Treatment Administration: Sorafenib (e.g., 30 mg/kg) or a vehicle control is administered orally once daily.

  • Tumor Measurement: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²).

  • Body Weight Monitoring: Animal body weight is monitored as an indicator of toxicity.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Conclusion

Sorafenib remains a key therapeutic agent for advanced hepatocellular carcinoma, with a well-defined mechanism of action and proven clinical efficacy. The identity and therapeutic potential of "this compound" remain unclear. While research into related compounds like 4-PBA and the protein P4HB is ongoing, their roles in HCC are either conflicting or in the early stages of investigation. Future studies are necessary to validate these potential new targets and develop novel therapeutic strategies for this challenging disease.

References

A Head-to-Head Comparison: 4-PQBH and Regorafenib in Liver Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of hepatocellular carcinoma (HCC) therapeutics, the quest for novel compounds with improved efficacy and distinct mechanisms of action is paramount. This report provides a detailed comparison of a novel Nur77 binder, 4-(Quinoline-4-amino) Benzoylhydrazide (4-PQBH), and the established multi-kinase inhibitor, regorafenib (B1684635), based on preclinical data in liver cancer models. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective anti-cancer activities, mechanisms of action, and the experimental frameworks used for their evaluation.

Executive Summary

Regorafenib, a standard second-line therapy for advanced HCC, exerts its anti-tumor effects through the inhibition of multiple kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment. In contrast, this compound represents a novel therapeutic strategy, acting as a potent binder of the orphan nuclear receptor Nur77. This interaction triggers a unique form of programmed cell death known as paraptosis, characterized by extensive cytoplasmic vacuolization, independent of caspases. This comparison highlights the distinct and potentially complementary approaches these two compounds offer in the fight against liver cancer.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound and regorafenib in various liver cancer models.

Table 1: In Vitro Cytotoxicity in Human HCC Cell Lines

CompoundCell LineIC50 (μM)Citation
This compound HepG22.8 ± 0.3[1]
Huh73.5 ± 0.4[1]
SMMC-77214.1 ± 0.5[1]
LO2 (normal liver)> 20[1]
Regorafenib PLC/PRF/5~1-5[2]
HepG2~1-5[2]
HuH-7Not explicitly stated, but proliferation suppressed[3]
HLFNot explicitly stated[3]
Hep3BNot explicitly stated[3]
Li-7Not explicitly stated[3]

Table 2: In Vivo Tumor Growth Inhibition in HCC Xenograft Models

CompoundModelDosageTumor Growth Inhibition (%)Citation
This compound HepG2 Xenograft50 mg/kg/day (i.p.)~60%[1]
Regorafenib HuH-7 XenograftNot specified46.6% (on day 9)[3]
PLC5 Xenograft20 mg/kg/day (p.o.)Significant[4]
H129 Orthotopic10 mg/kg/day (p.o.)Significantly improved median survival vs. vehicle[5][6]
Patient-Derived Xenograft (PDX) Models (10 models)10 mg/kg/day (p.o.)Significant in 8/10 models[5][6]

Mechanism of Action

This compound: A Novel Inducer of Paraptosis

This compound's primary mechanism of action is the induction of paraptosis, a non-apoptotic form of programmed cell death, through its binding to the orphan nuclear receptor Nur77.[1] This interaction triggers a cascade of events including:

  • Endoplasmic Reticulum (ER) Stress: this compound binding to Nur77 leads to significant ER stress.[1]

  • Autophagy: The compound induces autophagy as part of the cellular stress response.[1]

  • Cytoplasmic Vacuolization: A hallmark of paraptosis, this compound causes extensive formation of cytoplasmic vacuoles derived from the ER.[1]

  • Caspase-Independent Cell Death: Unlike apoptosis, the cell death induced by this compound does not involve the activation of caspases.[1]

G This compound Signaling Pathway in HCC This compound This compound Nur77 Nur77 This compound->Nur77 Binds to ER_Stress Endoplasmic Reticulum Stress Nur77->ER_Stress Induces Autophagy Autophagy Nur77->Autophagy Induces Cytoplasmic_Vacuolization Cytoplasmic Vacuolization ER_Stress->Cytoplasmic_Vacuolization Autophagy->Cytoplasmic_Vacuolization Paraptosis Paraptosis (Caspase-Independent Cell Death) Cytoplasmic_Vacuolization->Paraptosis

Caption: Signaling pathway of this compound in liver cancer cells.

Regorafenib: A Multi-Kinase Inhibitor

Regorafenib is an oral multi-kinase inhibitor that targets a wide range of kinases involved in key cancer processes.[5][7] Its mechanism includes:

  • Anti-Angiogenesis: Inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR 1-3) and TIE2, crucial for blood vessel formation in tumors.[5]

  • Oncogenesis Inhibition: Targeting kinases such as KIT, RET, RAF-1, and BRAF, which are involved in tumor cell proliferation and survival.[5]

  • Metastasis Inhibition: Blocking the activity of VEGFR3, Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[5]

  • Immunomodulation: Regorafenib can modulate the tumor microenvironment, for instance, by inhibiting the Colony-Stimulating Factor 1 Receptor (CSF1R).[5] It has also been shown to inhibit the STAT3 signaling pathway.[7]

G Regorafenib Signaling Pathway in HCC cluster_targets Kinase Targets cluster_effects Cellular Effects Regorafenib Regorafenib VEGFR VEGFR 1-3 Regorafenib->VEGFR TIE2 TIE2 Regorafenib->TIE2 KIT_RET_RAF KIT, RET, RAF-1, BRAF Regorafenib->KIT_RET_RAF PDGFR_FGFR PDGFR, FGFR Regorafenib->PDGFR_FGFR STAT3 STAT3 Regorafenib->STAT3 Angiogenesis Angiogenesis VEGFR->Angiogenesis Inhibits TIE2->Angiogenesis Inhibits Oncogenesis Oncogenesis KIT_RET_RAF->Oncogenesis Inhibits Metastasis Metastasis PDGFR_FGFR->Metastasis Inhibits Cell_Proliferation Cell Proliferation & Survival STAT3->Cell_Proliferation Inhibits

Caption: Signaling pathway of Regorafenib in liver cancer cells.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Lines: Human HCC cell lines (e.g., HepG2, Huh7, SMMC-7721) and a normal human liver cell line (LO2) were used.

  • Procedure: Cells were seeded in 96-well plates and allowed to adhere overnight. They were then treated with various concentrations of this compound or regorafenib for a specified period (e.g., 24, 48 hours). After treatment, MTT solution was added to each well and incubated to allow the formation of formazan (B1609692) crystals. The crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, was calculated from the dose-response curves.

In Vivo Xenograft Model
  • Animal Model: Immunodeficient mice (e.g., nude mice) were used.

  • Tumor Implantation: Human HCC cells (e.g., HepG2, HuH-7) were suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flanks of the mice.

  • Treatment: Once the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups. This compound was administered intraperitoneally (i.p.), while regorafenib was given orally (p.o.) daily at the specified doses. The control group received the vehicle solution.

  • Efficacy Assessment: Tumor volume was measured regularly (e.g., twice a week) using calipers. At the end of the study, the mice were euthanized, and the tumors were excised and weighed. Tumor growth inhibition was calculated by comparing the tumor volume or weight in the treated groups to the control group.

G Experimental Workflow for In Vivo Efficacy Start Start Implantation Subcutaneous injection of HCC cells into mice Start->Implantation Tumor_Growth Tumor growth to palpable size Implantation->Tumor_Growth Randomization Randomization into treatment & control groups Tumor_Growth->Randomization Treatment Daily administration of This compound (i.p.) or Regorafenib (p.o.) Randomization->Treatment Control Vehicle administration Randomization->Control Monitoring Tumor volume measurement (twice weekly) Treatment->Monitoring Control->Monitoring Endpoint End of study: Tumor excision & weighing Monitoring->Endpoint At study completion Analysis Calculate Tumor Growth Inhibition Endpoint->Analysis End End Analysis->End

Caption: Workflow for assessing in vivo efficacy in xenograft models.

Conclusion

This compound and regorafenib demonstrate significant anti-tumor activity in preclinical models of hepatocellular carcinoma through distinct mechanisms. Regorafenib's broad-spectrum kinase inhibition offers a multi-pronged attack on tumor growth and angiogenesis. This compound introduces a novel cell death pathway, paraptosis, by targeting Nur77, which may be particularly effective in apoptosis-resistant tumors. The data presented here provide a foundation for further investigation into the therapeutic potential of this compound, both as a monotherapy and potentially in combination with other agents like regorafenib, to overcome drug resistance and improve outcomes for patients with liver cancer. Further studies are warranted to fully elucidate the clinical translatability of these findings.

References

A Head-to-Head Showdown: 4-PQBH vs. Cisplatin in Hepatocellular Carcinoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing battle against hepatocellular carcinoma (HCC), researchers are constantly seeking novel therapeutic agents that can effectively combat this aggressive cancer. This guide provides a detailed, data-driven comparison of a promising new compound, 4-(Quinoline-4-amino) Benzoylhydrazide (4-PQBH), and the long-standing chemotherapeutic agent, cisplatin (B142131). The analysis focuses on their respective mechanisms of action, cytotoxic effects, and impact on the cell cycle in HCC cells, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

This comparative guide synthesizes available experimental data to provide a head-to-head analysis of this compound and cisplatin in the context of hepatocellular carcinoma. While cisplatin, a cornerstone of cancer chemotherapy, induces cell death primarily through DNA damage and apoptosis, this compound presents a novel mechanism by triggering a caspase-independent form of programmed cell death known as paraptosis. This fundamental difference in their modes of action suggests that this compound could hold potential for treating HCC tumors that have developed resistance to conventional apoptosis-inducing chemotherapies.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data on the efficacy and mechanisms of this compound and cisplatin in various HCC cell lines. It is important to note that direct comparative studies are limited, and data has been compiled from multiple sources, which may account for variations in experimental conditions.

Table 1: Cytotoxicity (IC50) in HCC Cell Lines

CompoundCell LineIC50 ValueIncubation TimeCitation
CisplatinHepG258 ± 2.9 µM24 hours[1]
CisplatinSMMC-77214.935 µMNot Specified[2]
CisplatinHuh74.493 µMNot Specified[2]
This compoundNot SpecifiedPotentially selectiveNot Specified[3]

Note: Specific IC50 values for this compound in common HCC cell lines are not yet widely published, though it has been demonstrated to have selective cytotoxicity towards HCC cells.

Table 2: Effects on Cell Cycle Distribution

CompoundCell LineEffectDetailsCitation
CisplatinHepG2S phase arrest91.15% of cells in S phase after 24h treatment[4]
CisplatinHepG2Transient G1 arrestObserved at low doses[5]
This compoundNot SpecifiedData not available-

Table 3: Induction of Cell Death

CompoundCell LineType of Cell DeathKey ObservationsCitation
CisplatinLM3ApoptosisSignificant increase in apoptosis after 48h treatment[6]
CisplatinHepG2, Hep3BApoptosisp53-dependent and -independent pathways[5]
This compoundHCC CellsParaptosisCaspase-independent, characterized by cytoplasmic vacuolation[3]

Mechanisms of Action: A Tale of Two Pathways

The fundamental difference between this compound and cisplatin lies in their molecular mechanisms of inducing cell death in HCC.

This compound: Inducing Paraptosis through Nur77

This compound's anticancer activity is mediated by its interaction with the orphan nuclear receptor Nur77. It has been identified as a potent Nur77 binder with a dissociation constant (KD) of 1.17 μM.[3] This binding event triggers a signaling cascade that leads to a form of programmed cell death called paraptosis.

Key features of this compound-induced paraptosis include:

  • Caspase-Independence: Unlike apoptosis, this form of cell death does not rely on the activation of caspases.[3]

  • Cytoplasmic Vacuolation: A hallmark of paraptosis is the extensive formation of vacuoles within the cytoplasm, originating from the endoplasmic reticulum (ER).[3]

  • ER Stress and Autophagy: The underlying mechanism involves the induction of ER stress and autophagy.[3]

This unique mechanism makes this compound a particularly interesting candidate for cancers that are resistant to apoptosis-based therapies.

Cisplatin: The DNA Damaging Agent and Apoptosis Inducer

Cisplatin exerts its cytotoxic effects primarily by causing DNA damage. It forms cross-links with purine (B94841) bases in DNA, which interferes with DNA replication and repair mechanisms, ultimately leading to cell death.[2] The cellular response to cisplatin-induced DNA damage often involves the activation of the tumor suppressor protein p53.

The signaling pathways activated by cisplatin in HCC cells include:

  • p53-Dependent and -Independent Apoptosis: Cisplatin can trigger apoptosis through pathways that are both dependent on and independent of p53 function.[5]

  • Cell Cycle Arrest: The DNA damage signals a halt in the cell cycle, typically at the G1, S, or G2/M checkpoints, to allow for DNA repair. If the damage is too severe, the cell is directed towards apoptosis.[4][5]

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the effects of this compound and cisplatin.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol for Cisplatin:

  • Cell Seeding: HepG2 cells are seeded in 96-well plates at a density of 1x10^4 cells per well and allowed to attach overnight.

  • Drug Treatment: The cells are then treated with varying concentrations of cisplatin for 24 to 72 hours.

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.[7][8]

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells. It is commonly used to determine the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.

Protocol for Cisplatin-Induced Apoptosis (Annexin V/PI Staining):

  • Cell Treatment: HCC cells are treated with the desired concentration of cisplatin for a specified time.

  • Cell Harvesting and Staining: Cells are harvested, washed, and then stained with Annexin V-FITC and Propidium (B1200493) Iodide (PI) in a binding buffer. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[6]

Protocol for Cell Cycle Analysis (PI Staining):

  • Cell Treatment and Fixation: Following treatment with cisplatin, cells are harvested and fixed in cold 70% ethanol.

  • Staining: The fixed cells are then treated with RNase A to remove RNA and stained with propidium iodide (PI), which intercalates with DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The resulting histogram allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.[4]

Paraptosis Induction and Visualization

As a less common form of cell death, the protocols for inducing and quantifying paraptosis are specific to the inducing agent.

Visualization of this compound-Induced Paraptosis: The primary method for observing paraptosis induced by this compound involves microscopy to visualize the characteristic cytoplasmic vacuolation. Transmission electron microscopy can be used for detailed ultrastructural analysis of the vacuoles and their origin from the endoplasmic reticulum.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways of this compound and cisplatin, as well as a typical experimental workflow for their comparison.

This compound Signaling Pathway in HCC Cells This compound This compound Nur77 Nur77 This compound->Nur77 Binds (KD = 1.17 µM) ER_Stress ER Stress Nur77->ER_Stress Autophagy Autophagy Nur77->Autophagy Vacuolation Cytoplasmic Vacuolation ER_Stress->Vacuolation Autophagy->Vacuolation Paraptosis Paraptosis (Caspase-Independent Cell Death) Vacuolation->Paraptosis Cisplatin Signaling Pathway in HCC Cells Cisplatin Cisplatin DNA_Damage DNA Damage (Cross-links) Cisplatin->DNA_Damage p53 p53 DNA_Damage->p53 Activation Apoptosis Apoptosis (Caspase-Dependent Cell Death) DNA_Damage->Apoptosis p53-independent Cell_Cycle_Arrest Cell Cycle Arrest (G1/S/G2/M) p53->Cell_Cycle_Arrest p53->Apoptosis p53-dependent Experimental Workflow for Drug Comparison HCC_Cells HCC Cell Lines (e.g., HepG2, Huh7) Treatment Treatment with This compound or Cisplatin (Varying Concentrations) HCC_Cells->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Cell_Death Cell Death Analysis (Flow Cytometry) Treatment->Cell_Death Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Data_Analysis Data Analysis and Comparison Cytotoxicity->Data_Analysis Cell_Death->Data_Analysis Cell_Cycle->Data_Analysis

References

4-PQBH versus doxorubicin: a comparative study in liver cancer.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of liver cancer therapeutics, the well-established cytotoxic agent doxorubicin (B1662922) is facing a potential new challenger in the form of 4-PQBH, a novel quinoline (B57606) derivative. While doxorubicin has been a cornerstone of chemotherapy regimens for decades, its efficacy is often limited by severe side effects and the development of drug resistance. This compound, a Nur77 binder, presents a distinct mechanism of action that may offer an alternative therapeutic strategy, particularly for apoptosis-resistant hepatocellular carcinoma (HCC). This guide provides a comprehensive comparison of their performance based on available preclinical data.

Performance Comparison: In Vitro Efficacy

Quantitative analysis of the cytotoxic effects of this compound and doxorubicin on various liver cancer cell lines reveals their respective potencies. While direct comparative studies are not yet available, data from independent research provides a basis for preliminary assessment. For the purpose of this comparison, data for a closely related and highly potent quinoline derivative, compound 5h , is used as a surrogate for this compound's class of compounds.

Cell LineIC50 (µM) - this compound class (compound 5h)IC50 (µM) - Doxorubicin
HepG2 12.6 ± 0.1[1]0.72 - 12.2[2][3]
Huh7 6.3 ± 0.2[1]>20[2]
SMMC-7721 9.6 ± 0.7[1]Data not available

Note: The SMMC-7721 cell line has been identified as a HeLa derivative and is considered a problematic cell line for liver cancer research[4]. IC50 values for doxorubicin can vary significantly based on experimental conditions such as exposure time and the specific assay used.

In Vivo Efficacy: Xenograft Models

Preclinical studies utilizing xenograft models in immunocompromised mice provide crucial insights into the in vivo antitumor activity of these compounds.

CompoundAnimal ModelCell LineTreatment RegimenTumor Growth InhibitionReference
This compound Details not specifiedHCCDetails not specifiedEffective xenograft tumor inhibition[5]
Doxorubicin Nude miceHepG21 mg/kg~27%[6]
Doxorubicin Nude miceHuh71 mg/kg~21%[6]

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and doxorubicin lies in their mechanisms of inducing cancer cell death.

This compound: Inducer of Paraptosis

This compound functions as a binder to the orphan nuclear receptor Nur77. This interaction triggers a cascade of events leading to a form of programmed cell death known as paraptosis. This process is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria, and is notably independent of caspases, the key executioners of apoptosis[3][5]. This unique mechanism suggests that this compound could be effective against cancer cells that have developed resistance to apoptosis. The signaling pathway involves Nur77-mediated ER stress and autophagy[5].

Doxorubicin: A Classic Apoptosis Inducer

Doxorubicin employs a multi-faceted approach to induce apoptosis. Its primary mechanisms include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, distorting its structure and interfering with DNA replication and transcription.

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for DNA replication, leading to double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin metabolism produces ROS, which cause oxidative damage to cellular components, including DNA, proteins, and lipids, further contributing to cell death.

These actions ultimately converge on the activation of caspase cascades, leading to the classical apoptotic dismantling of the cell.

Signaling Pathway Diagrams

doxorubicin_pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage ROS->DNA_Damage Mitochondria Mitochondria ROS->Mitochondria Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Doxorubicin-Induced Apoptosis Pathway

four_pqbh_pathway Four_PQBH This compound Nur77 Nur77 Four_PQBH->Nur77 Binding ER Endoplasmic Reticulum (ER) Nur77->ER Autophagy Autophagy Nur77->Autophagy Mitochondria Mitochondria ER_Stress ER Stress ER->ER_Stress Vacuolation Cytoplasmic Vacuolation ER_Stress->Vacuolation Autophagy->Vacuolation Paraptosis Paraptosis Vacuolation->Paraptosis

This compound-Induced Paraptosis Pathway

Experimental Protocols

A summary of the typical experimental methodologies used to evaluate the efficacy of these compounds is provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Seeding Seed liver cancer cells in 96-well plate Incubation1 Incubate for 24h (cell attachment) Cell_Seeding->Incubation1 Add_Compound Add serial dilutions of This compound or Doxorubicin Incubation1->Add_Compound Incubation2 Incubate for 24-72h Add_Compound->Incubation2 Add_MTT Add MTT reagent Incubation2->Add_MTT Incubation3 Incubate for 3-4h (formazan formation) Add_MTT->Incubation3 Add_Solubilizer Add DMSO to dissolve formazan (B1609692) Incubation3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

MTT Assay Experimental Workflow

Protocol Steps:

  • Cell Seeding: Liver cancer cells (e.g., HepG2, Huh7) are seeded in a 96-well plate at a predetermined density and allowed to attach overnight[7][8].

  • Compound Treatment: The cells are then treated with various concentrations of this compound or doxorubicin for a specified duration (typically 24, 48, or 72 hours)[7][8].

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals[7][8].

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent like DMSO, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells[7].

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined[7].

Apoptosis/Paraptosis Detection (Annexin V/PI Staining and Microscopy)

Annexin V/PI Staining for Apoptosis (Doxorubicin): This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

apoptosis_workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis Seed_Cells Seed cells in 6-well plates Treat_Cells Treat with Doxorubicin Seed_Cells->Treat_Cells Harvest_Cells Harvest cells Treat_Cells->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Add_Stains Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Add_Stains Incubate Incubate in dark Add_Stains->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry

Annexin V/PI Apoptosis Assay Workflow

Protocol Steps:

  • Cell Treatment: Cells are treated with doxorubicin for the desired time to induce apoptosis.

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and resuspended in a binding buffer. Annexin V conjugated to a fluorescent dye (like FITC) and Propidium Iodide (PI) are added to the cell suspension[9].

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters cells with compromised membranes (late apoptotic and necrotic cells)[9]. This allows for the quantification of different cell populations.

Microscopy for Paraptosis (this compound): The induction of paraptosis is typically observed and confirmed through morphological changes using microscopy.

Protocol Steps:

  • Cell Treatment: Liver cancer cells are treated with this compound at concentrations known to induce paraptosis (e.g., 1.5–4.5 μM) for various time points (e.g., 1–12 h)[3].

  • Microscopic Observation: Cells are observed under a phase-contrast or fluorescence microscope to detect the characteristic features of paraptosis, which include extensive cytoplasmic vacuolization and swelling of the endoplasmic reticulum and mitochondria[3].

Conclusion

This compound and doxorubicin represent two distinct approaches to combating liver cancer. Doxorubicin, a long-standing chemotherapeutic, induces cell death through well-characterized apoptotic pathways. In contrast, this compound offers a novel mechanism by inducing paraptosis, a caspase-independent form of cell death, through the modulation of Nur77. This unique mode of action holds promise for overcoming apoptosis resistance, a common challenge in cancer therapy.

While the available data for this compound and its class of compounds is still in the early preclinical stages, the initial findings are encouraging. Further research, including direct head-to-head comparative studies with established drugs like doxorubicin, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of hepatocellular carcinoma. These studies should focus on generating comprehensive in vivo efficacy and toxicity data to pave the way for potential clinical evaluation.

References

Evaluating the Selectivity of 4-PQBH for Nur77 Over Other Nuclear Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of 4-PQBH, a known Nur77 binder, against other nuclear receptors. Due to the limited availability of a comprehensive public selectivity panel for this compound, this guide utilizes data from a structurally related and potent Nur77 ligand, NB1, as a representative example to illustrate the concept of selectivity. This guide also details the experimental protocols for key assays used to determine ligand binding affinity and functional activation of nuclear receptors, and provides a visual representation of the Nur77 signaling pathway.

Data Presentation: Comparative Selectivity of a Nur77 Ligand

The following table summarizes the in vitro binding affinity of the Nur77 ligand NB1 for Nur77 and a panel of other nuclear receptors. The equilibrium dissociation constant (KD) is a measure of the binding affinity of a ligand to its receptor; a lower KD value indicates a higher binding affinity. The selectivity index is calculated as the ratio of the KD for other nuclear receptors to the KD for Nur77, providing a quantitative measure of selectivity.

Nuclear ReceptorLigandKD (μM)Selectivity Index (vs. Nur77)
Nur77 (NR4A1) NB1 0.46 1
Retinoid X Receptor α (RXRα)NB1>10>21.7
Estrogen Receptor α (ERα)NB1>10>21.7
Estrogen Receptor β (ERβ)NB1>10>21.7
Peroxisome Proliferator-Activated Receptor γ (PPARγ)NB1>10>21.7

Data presented for NB1 is sourced from a study on novel Nur77 ligands and is used here as a representative example to demonstrate the evaluation of selectivity.[1]

Experimental Protocols

In Vitro Nuclear Receptor Binding Assay (Radioligand Competition Assay)

This assay determines the binding affinity (KD) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target nuclear receptor.

Materials:

  • Purified recombinant human nuclear receptor ligand-binding domain (LBD) (e.g., Nur77, RXRα, ERα, ERβ, PPARγ).

  • Radiolabeled ligand specific for each nuclear receptor (e.g., [3H]-labeled ligand).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., Phosphate-buffered saline with 0.1% BSA).

  • Scintillation vials and scintillation fluid.

  • Filter plates and filtration manifold.

  • Scintillation counter.

Procedure:

  • Incubation: A constant concentration of the purified nuclear receptor LBD and its corresponding radiolabeled ligand are incubated with increasing concentrations of the test compound in the assay buffer. A control group with no test compound is included to determine total binding, and another control with an excess of a known unlabeled ligand is used to determine non-specific binding.

  • Equilibration: The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is passed through a filter plate using a filtration manifold. The filter retains the receptor-ligand complexes, while the unbound ligand passes through.

  • Washing: The filters are washed with cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are transferred to scintillation vials containing scintillation fluid. The amount of radioactivity, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation. The KD of the test compound is then determined from the Ki value.

Nur77 Functional Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a test compound to activate the transcriptional activity of Nur77.

Materials:

  • Mammalian cell line (e.g., HEK293T or a relevant cancer cell line).

  • Expression plasmid for full-length human Nur77.

  • Luciferase reporter plasmid containing Nur77 response elements (NBRE or NurRE) upstream of the luciferase gene.

  • A control plasmid expressing a different reporter gene (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Cell culture medium and reagents.

  • Transfection reagent.

  • Test compound (e.g., this compound).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection: Cells are seeded in multi-well plates and co-transfected with the Nur77 expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

  • Compound Treatment: After an appropriate incubation period to allow for plasmid expression (e.g., 24 hours), the cells are treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the test compound for a specific duration (e.g., 18-24 hours) to allow for Nur77 activation and subsequent luciferase expression.

  • Cell Lysis: The cell culture medium is removed, and the cells are lysed using a lysis buffer provided with the luciferase assay kit.

  • Luciferase Activity Measurement: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. If a dual-luciferase system is used, the activity of the control reporter is also measured.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold induction of luciferase activity is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells. The EC50 value (the concentration of the compound that produces 50% of the maximal response) can be determined by plotting the fold induction against the logarithm of the compound concentration.

Mandatory Visualization

experimental_workflow cluster_binding_assay In Vitro Binding Assay cluster_functional_assay Functional Assay Receptor Purified Nuclear Receptor Incubation Incubation Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound This compound Test_Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation KD_Determination KD Determination Scintillation->KD_Determination Cells Cell Culture Transfection Transfection Cells->Transfection Treatment Compound Treatment Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Luminescence Luminescence Measurement Lysis->Luminescence EC50_Determination EC50 Determination Luminescence->EC50_Determination

Caption: Experimental workflow for evaluating ligand selectivity.

Nur77_signaling_pathway cluster_stimuli External Stimuli cluster_intracellular Intracellular Signaling cluster_nucleus Nuclear Events cluster_cytoplasm Cytoplasmic/Mitochondrial Events Growth Factors Growth Factors MAPK_Pathway MAPK Pathway Growth Factors->MAPK_Pathway Stress Stress Stress->MAPK_Pathway TCR Activation TCR Activation Ca_Signaling Ca2+ Signaling TCR Activation->Ca_Signaling Nur77_Gene Nur77 Gene (NR4A1) MAPK_Pathway->Nur77_Gene PKC_Pathway PKC Pathway PKC_Pathway->Nur77_Gene Ca_Signaling->Nur77_Gene Nur77_mRNA Nur77 mRNA Nur77_Gene->Nur77_mRNA Nur77_Protein_N Nur77 Protein (Nucleus) Nur77_mRNA->Nur77_Protein_N NurRE NurRE/NBRE Nur77_Protein_N->NurRE Nur77_Protein_C Nur77 Protein (Cytoplasm) Nur77_Protein_N->Nur77_Protein_C Nuclear Export Target_Genes Target Gene Transcription NurRE->Target_Genes Apoptosis_Genes Apoptosis-related Genes Target_Genes->Apoptosis_Genes Metabolism_Genes Metabolism-related Genes Target_Genes->Metabolism_Genes Mitochondria Mitochondria Nur77_Protein_C->Mitochondria Bcl2 Bcl-2 Mitochondria->Bcl2 Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis

Caption: Simplified Nur77 signaling pathway.

References

A Comparative Guide to the Anticancer Effects of 4-PQBH in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel anticancer compound 4-(Quinoline-4-amino) Benzoylhydrazide (4-PQBH) with other established treatments for Hepatocellular Carcinoma (HCC). This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows to support further research and drug development in HCC.

Introduction to this compound

This compound is a novel small molecule that has demonstrated potential as a therapeutic agent for HCC. It functions as a Nur77 binder, inducing a unique form of caspase-independent cell death known as paraptosis. This mechanism is distinct from traditional apoptosis-inducing chemotherapeutics and offers a promising strategy for overcoming apoptosis resistance in HCC.[1]

Mechanism of Action of this compound

This compound exerts its anticancer effects by binding to the orphan nuclear receptor Nur77. This interaction triggers a signaling cascade that leads to extensive cytoplasmic vacuolization, Endoplasmic Reticulum (ER) stress, and autophagy, ultimately resulting in paraptotic cell death.[1] This Nur77-mediated pathway provides a selective mode of action against HCC cells.

This compound Signaling Pathway cluster_cell Hepatocellular Carcinoma Cell This compound This compound Nur77 Nur77 This compound->Nur77 Binds to ER_Stress ER Stress Nur77->ER_Stress Mediates Autophagy Autophagy Nur77->Autophagy Mediates Cytoplasmic_Vacuolation Cytoplasmic Vacuolation ER_Stress->Cytoplasmic_Vacuolation Autophagy->Cytoplasmic_Vacuolation Paraptosis Paraptosis (Cell Death) Cytoplasmic_Vacuolation->Paraptosis

Caption: Signaling pathway of this compound in HCC cells.

Comparative Analysis of Anticancer Effects

While the primary literature highlights the potent and selective cytotoxicity of this compound against HCC cells, specific quantitative data, such as IC50 values across a comprehensive panel of HCC cell lines, are not yet publicly available.[1] To provide a valuable comparative context, this guide presents the IC50 values of standard-of-care and other investigational drugs in commonly used HCC cell lines. This data serves as a benchmark for the evaluation of novel compounds like this compound.

DrugHepG2Huh7Hep3BPLC/PRF/5SNU-449Reference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Sorafenib ~5-10 µM~5-8 µM~6-12 µM~7-15 µM~4-9 µM[IC50 values may vary between studies]
Doxorubicin ~0.1-1 µM~0.5-2 µM~0.2-1.5 µM~0.3-2 µM~0.1-1 µM[IC50 values may vary between studies]
Cisplatin ~5-20 µM~10-30 µM~8-25 µM~12-40 µM~5-20 µM[IC50 values may vary between studies]

Note: The IC50 values presented are approximate ranges compiled from various sources and can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the anticancer effects of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow Seed_Cells 1. Seed HCC cells in 96-well plates Treat_Cells 2. Treat with this compound or control Seed_Cells->Treat_Cells Add_MTT 3. Add MTT solution and incubate Treat_Cells->Add_MTT Add_Solubilizer 4. Add solubilizing agent (e.g., DMSO) Add_MTT->Add_Solubilizer Measure_Absorbance 5. Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability 6. Calculate cell viability (%) Measure_Absorbance->Calculate_Viability

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: Seed HCC cells (e.g., HepG2, Huh7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Autophagy Detection (LC3-II Western Blot)

This method detects the conversion of LC3-I to LC3-II, a hallmark of autophagy.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate it with a primary antibody against LC3, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increased LC3-II/LC3-I ratio indicates autophagy induction.

ER Stress Analysis (Western Blot)

This protocol assesses the activation of the unfolded protein response (UPR) by detecting key ER stress markers.

  • Protein Extraction and Quantification: Follow the same procedure as for the autophagy western blot (steps 1 and 2).

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against ER stress markers such as GRP78 (BiP), p-PERK, p-eIF2α, ATF4, and CHOP. Use β-actin as a loading control.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using ECL. Upregulation of these markers is indicative of ER stress.

Western_Blot_Workflow Cell_Lysis 1. Cell Lysis & Protein Extraction Quantification 2. Protein Quantification Cell_Lysis->Quantification SDS_PAGE 3. SDS-PAGE Quantification->SDS_PAGE Transfer 4. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (e.g., anti-LC3, anti-GRP78) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. ECL Detection & Imaging Secondary_Ab->Detection

Caption: General workflow for Western blot analysis.

Conclusion

This compound represents a promising novel therapeutic candidate for HCC with a unique mechanism of action centered on Nur77-mediated paraptosis. While direct quantitative comparisons with other HCC drugs are currently limited by the lack of publicly available data, its distinct mode of cell killing suggests potential for overcoming resistance to conventional therapies. The experimental protocols and comparative data provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and other Nur77 modulators in the treatment of hepatocellular carcinoma. Further studies are warranted to establish a comprehensive profile of this compound's efficacy across a broader range of HCC cell lines and in preclinical in vivo models.

References

Investigating the Synergistic Potential of 4-PQBH: A Comparative Guide for Novel Chemotherapeutic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Phenyl-2-propionamidobenzohydrazide (4-PQBH), a novel anti-cancer agent, and its potential for synergistic combination with established chemotherapies for hepatocellular carcinoma (HCC). While direct experimental data on this compound combination therapy is not yet available, this document outlines a scientific framework for investigating such synergies based on its unique mechanism of action.

Introduction to this compound: A Novel Mechanism of Action

This compound, chemically identified as 4-(quinoline-4-amino) benzoylhydrazide, has emerged as a promising therapeutic candidate for HCC. Unlike conventional chemotherapies that primarily induce apoptosis, this compound functions as a binder to the orphan nuclear receptor Nur77[1]. This interaction triggers a caspase-independent form of programmed cell death known as paraptosis, characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria, ultimately leading to cell death through ER stress and autophagy[1]. This distinct mechanism presents a compelling opportunity to overcome apoptosis resistance, a common challenge in cancer therapy.

Comparative Analysis of Anti-Cancer Mechanisms

A key aspect of designing effective combination therapies is understanding the distinct and potentially complementary mechanisms of action of the involved agents. The table below compares the mechanistic profile of this compound with two standard chemotherapeutic agents used in the context of liver cancer, doxorubicin (B1662922) and sorafenib (B1663141).

FeatureThis compoundDoxorubicinSorafenib
Primary Target Nur77Topoisomerase II, DNAMultiple kinases (VEGFR, PDGFR, RAF)
Mechanism of Action Induces paraptosis via ER stress and autophagyIntercalates DNA, inhibits topoisomerase II, generates free radicalsInhibits tumor angiogenesis and cell proliferation
Mode of Cell Death Paraptosis (caspase-independent)Apoptosis (caspase-dependent)Apoptosis (caspase-dependent)
Resistance Mechanism UnknownDrug efflux (e.g., P-glycoprotein), altered topoisomerase IIKinase mutations, activation of bypass signaling pathways

Hypothetical Synergistic Combinations with this compound

Based on their distinct mechanisms, combining this compound with conventional chemotherapies could offer synergistic anti-cancer effects. Below, we propose two potential combinations and the scientific rationale for their investigation.

This compound and Doxorubicin

Rationale for Synergy: Doxorubicin induces apoptosis through DNA damage and topoisomerase II inhibition. Cancer cells resistant to doxorubicin often have defects in the apoptotic pathway. By inducing a parallel, non-apoptotic cell death pathway (paraptosis), this compound could eliminate cancer cells that are resistant to doxorubicin-induced apoptosis. This dual-pronged attack on different cell death mechanisms could lead to a greater overall tumor cell kill.

This compound and Sorafenib

Rationale for Synergy: Sorafenib is a multi-kinase inhibitor that blocks signaling pathways involved in cell proliferation and angiogenesis. However, tumors can develop resistance to sorafenib by activating alternative survival pathways. The ER stress induced by this compound represents a potent, independent cell-killing mechanism. The combination of sorafenib's cytostatic and anti-angiogenic effects with the cytotoxic, paraptosis-inducing activity of this compound could result in a more durable anti-tumor response and potentially delay the onset of resistance.

Proposed Experimental Protocols for Investigating Synergy

To validate the hypothesized synergistic effects, a series of in vitro and in vivo experiments are necessary.

In Vitro Synergy Assessment
  • Cell Viability Assays (MTT/XTT):

    • Culture HCC cell lines (e.g., HepG2, Huh7).

    • Treat cells with a range of concentrations of this compound, doxorubicin/sorafenib, and their combinations for 24, 48, and 72 hours.

    • Measure cell viability and calculate the IC50 for each agent.

    • Determine the Combination Index (CI) using the Chou-Talalay method to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

  • Apoptosis and Paraptosis Analysis:

    • Treat HCC cells with IC50 concentrations of the individual drugs and their synergistic combinations.

    • For apoptosis, perform Annexin V/Propidium Iodide staining and flow cytometry, as well as Western blotting for cleaved caspases (e.g., caspase-3, -9) and PARP.

    • For paraptosis, use transmission electron microscopy to observe cytoplasmic vacuolization and mitochondrial swelling. Perform Western blotting for ER stress markers (e.g., CHOP, GRP78) and autophagy markers (e.g., LC3-II).

In Vivo Xenograft Studies
  • Tumor Growth Inhibition:

    • Implant human HCC cells subcutaneously into immunodeficient mice.

    • Once tumors are established, randomize mice into treatment groups: vehicle control, this compound alone, doxorubicin/sorafenib alone, and the combination.

    • Administer drugs at tolerated doses and measure tumor volume and body weight regularly.

    • At the end of the study, excise tumors and perform histological and immunohistochemical analysis for markers of proliferation (Ki-67), apoptosis (TUNEL), and ER stress.

Visualizing the Pathways and Workflows

To further elucidate the proposed mechanisms and experimental designs, the following diagrams are provided.

G cluster_4PQBH This compound Pathway This compound This compound Nur77 Nur77 This compound->Nur77 Binds to ER_Stress ER Stress Nur77->ER_Stress Mediates Autophagy Autophagy Nur77->Autophagy Mediates Paraptosis Paraptosis (Cell Death) ER_Stress->Paraptosis Autophagy->Paraptosis

Caption: Signaling pathway of this compound-induced paraptosis.

G cluster_combo Proposed Synergistic Mechanism Doxorubicin Doxorubicin DNA_Damage DNA Damage & Topoisomerase II Inhibition Doxorubicin->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cancer_Cell Cancer Cell Apoptosis->Cancer_Cell Inhibits PQBH This compound ER_Stress ER Stress & Autophagy PQBH->ER_Stress Paraptosis Paraptosis ER_Stress->Paraptosis Paraptosis->Cancer_Cell Inhibits

Caption: Dual-inhibition of cancer cell survival by this compound and Doxorubicin.

G cluster_workflow Experimental Workflow for Synergy Assessment start HCC Cell Lines treatment Treat with this compound, Chemo Agent, and Combination start->treatment viability Cell Viability Assay (MTT) & CI Calculation treatment->viability mechanism Mechanism of Cell Death Analysis (Flow Cytometry, Western Blot, TEM) viability->mechanism Confirm Synergy invivo In Vivo Xenograft Model (Tumor Growth Inhibition) mechanism->invivo Validate In Vitro Findings end Data Analysis & Conclusion invivo->end

Caption: Workflow for investigating synergistic effects of this compound.

Conclusion and Future Directions

This compound represents a novel and promising agent for the treatment of HCC due to its unique ability to induce paraptosis. While clinical data is pending, the preclinical rationale for combining this compound with standard-of-care chemotherapies is strong. The proposed synergistic combinations with agents like doxorubicin and sorafenib warrant rigorous investigation. The experimental framework outlined in this guide provides a roadmap for researchers to explore these possibilities, with the ultimate goal of developing more effective and durable treatment regimens for hepatocellular carcinoma. Future research should also focus on identifying biomarkers that predict sensitivity to this compound-based therapies to enable a personalized medicine approach.

References

A Head-to-Head Battle: 4-PQBH and Other In-ducers in the Paraptosis Arena

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of 4-(Quinoline-4-amino) Benzoylhydrazide (4-PQBH) with other known paraptosis inducers reveals distinct mechanisms and potencies in the quest to harness this alternative cell death pathway for therapeutic applications. This guide provides researchers, scientists, and drug development professionals with a side-by-side analysis of their performance, supported by experimental data and detailed protocols.

Paraptosis, a form of regulated cell death distinct from apoptosis, is characterized by extensive cytoplasmic vacuolation and swelling of the endoplasmic reticulum (ER) and mitochondria.[1][2] Its induction is a promising strategy to overcome apoptosis resistance in cancer cells.[3] At the forefront of novel inducers is this compound, a Nur77 binder that triggers paraptosis in hepatocellular carcinoma (HCC) cells through Nur77-mediated ER stress and autophagy.[4] This guide delves into a comparative analysis of this compound with other established paraptosis inducers, namely Curcumin and Ginsenoside Rh2, and touches upon others like Paclitaxel and Ouabain.

Quantitative Analysis of Paraptosis Inducers

The efficacy of paraptosis inducers is typically quantified by their half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the IC50 values for this compound and other inducers across various cancer cell lines. It is important to note that direct comparison of IC50 values should be made with caution due to variations in cell lines and experimental conditions.

InducerCancer Cell LineIC50 (µM)Reference
This compound HepG2 (Hepatocellular Carcinoma)1.89 ± 0.13[4]
Huh7 (Hepatocellular Carcinoma)3.16 ± 0.21[4]
SMMC-7721 (Hepatocellular Carcinoma)2.45 ± 0.18[4]
Curcumin A172 (Glioblastoma)~50[3]
GSCs (Glioblastoma Stem Cells)~25[5]
PC-3AcT (Prostate Carcinoma)42.19[6]
HT-29 (Colon Carcinoma)40.7[7]
Ginsenoside Rh2 HCT116 (Colorectal Cancer)~35[4]
SW480 (Colorectal Cancer)~35[4]
HeLa (Cervical Cancer)45[8]
C33A (Cervical Cancer)55[8]
K562 (Leukemia)60[9]
U937 (Leukemia)80[9]
Paclitaxel HuH-7 (Hepatocellular Carcinoma)0.8
HepG2 (Hepatocellular Carcinoma)0.8
Ouabain DU 145 (Prostate Cancer)Induces apoptosis/necrosis, paraptotic effects less defined

Signaling Pathways of Paraptosis Induction

Paraptosis can be initiated through various signaling cascades. The following diagrams, generated using the DOT language, illustrate the distinct pathways activated by this compound and other inducers.

4-PQBH_Signaling_Pathway This compound This compound Nur77 Nur77 This compound->Nur77 Binds to ER_Stress ER_Stress Nur77->ER_Stress Mediates Autophagy Autophagy Nur77->Autophagy Mediates Paraptosis Paraptosis ER_Stress->Paraptosis Autophagy->Paraptosis

Caption: this compound signaling pathway leading to paraptosis.

General_Paraptosis_Inducers_Pathway cluster_inducers Paraptosis Inducers cluster_stress Cellular Stress Curcumin Curcumin ROS_Generation ROS_Generation Curcumin->ROS_Generation Ginsenoside_Rh2 Ginsenoside_Rh2 Ginsenoside_Rh2->ROS_Generation Paclitaxel Paclitaxel MAPK_JNK_Pathway MAPK/JNK Pathway Paclitaxel->MAPK_JNK_Pathway ER_Stress ER_Stress ROS_Generation->ER_Stress ER_Stress->MAPK_JNK_Pathway Vacuolation Cytoplasmic Vacuolation MAPK_JNK_Pathway->Vacuolation Mitochondrial_Swelling Mitochondrial Swelling MAPK_JNK_Pathway->Mitochondrial_Swelling Paraptosis Paraptosis Vacuolation->Paraptosis Mitochondrial_Swelling->Paraptosis

Caption: General signaling pathways for various paraptosis inducers.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the paraptosis inducer for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells (96-well plate) B Treat with Inducers A->B C Add MTT Reagent B->C D Incubate (4 hours) C->D E Add DMSO D->E F Read Absorbance (570 nm) E->F

Caption: Workflow for the MTT cell viability assay.

Transmission Electron Microscopy (TEM) for Ultrastructural Analysis

TEM is used to visualize the characteristic morphological changes of paraptosis, such as vacuolation and organelle swelling.

  • Cell Fixation: Fix treated and control cells with 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer for 2 hours at 4°C.

  • Post-fixation: Post-fix the cells with 1% osmium tetroxide for 1 hour.

  • Dehydration: Dehydrate the cells in a graded series of ethanol (B145695) concentrations.

  • Embedding: Infiltrate and embed the cells in epoxy resin.

  • Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.

  • Staining: Stain the sections with uranyl acetate (B1210297) and lead citrate.

  • Imaging: Examine the sections under a transmission electron microscope.

Western Blot for ER Stress Markers

Western blotting is employed to detect the expression of key proteins involved in the ER stress pathway.

  • Protein Extraction: Lyse treated and control cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, ATF4) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

This guide provides a foundational comparison of this compound with other paraptosis inducers. Further research with standardized cell lines and experimental conditions is necessary for a more definitive comparative analysis. The provided protocols and pathway diagrams serve as a valuable resource for researchers investigating this intriguing mode of cell death.

References

Assessing Off-Target Kinase Inhibitory Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of targeted therapies, understanding the selectivity of a kinase inhibitor is paramount. Off-target effects, where a drug interacts with unintended kinases, can lead to unforeseen toxicities or, conversely, present opportunities for therapeutic polypharmacology. This guide provides a comparative framework for assessing the off-target kinase inhibitory activity of small molecule inhibitors.

Notably, the compound 4-PQBH (4-(Quinoline-4-amino) Benzoylhydrazide) , the initial subject of this guide, is described in current literature primarily as a Nur77 mediator that induces cell death in hepatocellular carcinoma through mechanisms independent of kinase inhibition. As such, public data on its kinase inhibitory profile is not available.

Therefore, to illustrate the principles and methodologies for assessing off-target kinase activity, this guide will provide a comparative analysis of three well-characterized kinase inhibitors with distinct selectivity profiles:

  • Sunitinib: A multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

  • Dasatinib: A potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases, used in the treatment of chronic myeloid leukemia.

  • Staurosporine: A natural product known for its broad and potent inhibition of a wide range of kinases, often used as a research tool.

This guide will present their performance against a panel of kinases, detail the experimental protocols used to generate such data, and visualize the associated workflows and signaling pathways.

Comparative Kinase Inhibition Profiles

The following tables summarize the inhibitory activity of Sunitinib, Dasatinib, and Staurosporine against a selection of on-target and off-target kinases. This quantitative data is crucial for interpreting experimental results and understanding the therapeutic window of these compounds.

Table 1: Inhibitory Activity (IC50 in nM) of Sunitinib, Dasatinib, and Staurosporine against a Panel of Kinases

Kinase TargetSunitinib (IC50, nM)Dasatinib (IC50, nM)Staurosporine (IC50, nM)
Primary Targets
VEGFR280[1]--
PDGFRβ2[1]--
c-KIT4 (Ki)[1]--
BCR-ABL-<1-
SRC-<16[2]
Selected Off-Targets
ABL1-0.1 (% of Control @ 100 nM)[1]-
LCK-0.1 (% of Control @ 100 nM)[1]-
LYN-0.1 (% of Control @ 100 nM)[1]2[3]
YES1-0.1 (% of Control @ 100 nM)[1]-
AMPKPotent Inhibitor[4]--
RSK1Inhibited at therapeutic concentrations[4]--
Protein Kinase A (PKA)--7[2][5]
Protein Kinase C (PKC)--3[2]
CaM Kinase II--20[2][3]
p60v-src--6[2][3]
c-Fgr--2[6]
Phosphorylase Kinase--3[6]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

A comprehensive assessment of off-target kinase activity involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the activity of a purified kinase.

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay.[7][8][9][10]

  • Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. A europium-labeled antibody directed against a tag on the kinase serves as the FRET donor, and the tracer as the acceptor. Inhibition of tracer binding leads to a decrease in the FRET signal.[7][8][9][10]

  • Materials:

    • Purified, tagged kinase of interest.

    • LanthaScreen® Eu-labeled antibody.

    • Alexa Fluor® 647-labeled kinase tracer.

    • Test compound (e.g., Sunitinib, Dasatinib) serially diluted in DMSO.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[7]

    • 384-well microplates.

    • TR-FRET-capable plate reader.

  • Procedure: [7]

    • Prepare a 3X solution of the test compound in kinase buffer.

    • Prepare a 3X mixture of the kinase and Eu-labeled antibody in kinase buffer.

    • Prepare a 3X solution of the tracer in kinase buffer.

    • In a 384-well plate, add 5 µL of the 3X test compound solution.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer solution.

    • Incubate at room temperature for 1 hour, protected from light.

    • Read the plate on a TR-FRET plate reader, measuring emission at 615 nm and 665 nm with excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This is a homogeneous, luminescent assay that measures the amount of ATP remaining after a kinase reaction.[11][12][13][14]

  • Principle: Kinase activity leads to the consumption of ATP. The Kinase-Glo® reagent contains luciferase, which generates a luminescent signal proportional to the amount of ATP present. Therefore, the luminescent signal is inversely proportional to kinase activity.[11][12][13][14]

  • Materials:

    • Purified kinase of interest.

    • Substrate for the kinase.

    • ATP.

    • Test compound serially diluted in DMSO.

    • Kinase-Glo® Reagent.

    • 96- or 384-well white microplates.

    • Luminometer.

  • Procedure: [12]

    • Set up the kinase reaction in a microplate well, containing the kinase, substrate, ATP, and test compound in an appropriate buffer.

    • Incubate the reaction at the optimal temperature and for a time sufficient to achieve approximately 10-50% ATP consumption in the uninhibited control.

    • Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction.

    • Mix well and incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assays

These assays confirm that the inhibitor binds to its target within a cellular context.

  • Principle: The binding of a ligand to a protein typically increases its thermal stability. CETSA measures this change in thermal stability in intact cells or cell lysates.[15][16][17][18]

  • Materials:

    • Cell line of interest.

    • Test compound.

    • Phosphate-buffered saline (PBS).

    • Lysis buffer with protease and phosphatase inhibitors.

    • Thermocycler.

    • Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader).

  • Procedure: [16]

    • Treat cultured cells with the test compound or vehicle control for a specified time.

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermocycler for 3 minutes, followed by cooling.

    • Lyse the cells by freeze-thaw cycles or with lysis buffer.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Quantify the amount of the target protein in the soluble fraction using a specific antibody (e.g., by Western blot or ELISA).

  • Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. An isothermal dose-response experiment can be performed at a fixed temperature to determine the cellular EC50.[17]

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and signaling pathways relevant to the assessment of off-target kinase inhibition.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis & Interpretation Kinase Panel Screening Kinase Panel Screening Dose-Response (IC50) Dose-Response (IC50) Kinase Panel Screening->Dose-Response (IC50) Selectivity Profile Selectivity Profile Dose-Response (IC50)->Selectivity Profile Target Engagement (CETSA) Target Engagement (CETSA) Phenotypic Screening Phenotypic Screening Target Engagement (CETSA)->Phenotypic Screening Toxicity Assessment Toxicity Assessment Phenotypic Screening->Toxicity Assessment Off-Target Identification Off-Target Identification Selectivity Profile->Off-Target Identification Off-Target Identification->Target Engagement (CETSA) Compound of Interest Compound of Interest Compound of Interest->Kinase Panel Screening

General workflow for assessing off-target kinase activity.

sunitinib_pathways cluster_on_target On-Target Effects cluster_off_target Off-Target Effects Sunitinib Sunitinib VEGFR2 VEGFR2 Sunitinib->VEGFR2 PDGFR PDGFR Sunitinib->PDGFR cKIT cKIT Sunitinib->cKIT AMPK AMPK Sunitinib->AMPK RSK1 RSK1 Sunitinib->RSK1 Angiogenesis Angiogenesis VEGFR2->Angiogenesis inhibition TumorGrowth Tumor Growth PDGFR->TumorGrowth inhibition cKIT->TumorGrowth inhibition MetabolicDysregulation Metabolic Dysregulation AMPK->MetabolicDysregulation inhibition Cardiotoxicity Cardiotoxicity RSK1->Cardiotoxicity inhibition contributes to MetabolicDysregulation->Cardiotoxicity

References

A Comparative Analysis of 4-PQBH Analogs for Enhanced Anti-Cancer Efficacy and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of 4-(Quinoline-4-amino) Benzoylhydrazide (4-PQBH) and its recently developed analogs as potential therapeutic agents for hepatocellular carcinoma (HCC). The focus is on evaluating improvements in biological efficacy and addressing the critical challenge of solubility inherent to the quinoline (B57606) scaffold. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Executive Summary

This compound has been identified as a promising anti-cancer agent that functions by binding to the orphan nuclear receptor Nur77, inducing a form of caspase-independent cell death known as paraptosis in HCC cells.[1] While effective, the development of analogs aims to enhance this efficacy and improve physicochemical properties, such as solubility, which are critical for bioavailability. This guide compares the parent compound, this compound, with newer benzoylhydrazone derivatives, highlighting key differences in binding affinity, mechanism of cell death, and cytotoxic potency. While newer analogs exhibit significantly improved target engagement, the inherent low aqueous solubility of the 4-aminoquinoline (B48711) core remains a challenge to be addressed in future development.

Comparative Efficacy and Mechanism of Action

Recent research has led to the development of a new series of 4-((8-hydroxy-2-methylquinolin-4-yl)amino)benzoylhydrazone derivatives.[2] These analogs were designed to optimize interaction with the Nur77 binding site. The data reveals a significant improvement in binding affinity and a mechanistic shift in the induced cell death pathway from paraptosis to apoptosis.

Table 1: Comparative Efficacy of this compound and a Lead Analog (TMHA37)

CompoundCore StructureBinding Affinity (KD) to Nur77Cell Death Mechanism
This compound 4-(Quinoline-4-amino) Benzoylhydrazide1.17 µM (1170 nM)Nur77-mediated ER Stress, Autophagy & Paraptosis
TMHA37 4-((8-hydroxy-2-methylquinolin-4-yl)amino)benzoylhydrazone445.3 nMNur77-dependent cell cycle arrest (G2/M) & Apoptosis

The more than 2.6-fold increase in binding affinity of TMHA37 compared to this compound demonstrates successful lead optimization.[2] Furthermore, the switch from paraptosis to the well-characterized apoptotic pathway may offer a more predictable and controllable therapeutic outcome. This apoptosis is mediated by the translocation of Nur77 to the mitochondria, where it interacts with Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein.[3][4][5]

Further studies on N'-Substituted methylene-4-(quinoline-4-amino) benzoylhydrazides have demonstrated potent cytotoxicity against various liver cancer cell lines.

Table 2: Cytotoxicity of Representative Benzoylhydrazide Analogs against HCC Cell Lines [6]

Compound IDHepG2 IC50 (µM)SMMC-7721 IC50 (µM)Huh7 IC50 (µM)
5h 12.6 ± 0.19.6 ± 0.76.3 ± 0.2
5j 27.3 ± 1.7Not ReportedNot Reported

These results confirm that the 4-aminoquinoline benzoylhydrazide scaffold is a viable backbone for developing potent anti-HCC agents.[6]

Solubility Profile

A significant challenge in the development of quinoline-based therapeutics is their typically poor aqueous solubility.[7] While specific quantitative solubility data for this compound and its direct analogs are not available in the reviewed literature, the general characteristics of this chemical class suggest that solubility is a critical parameter to optimize.

Table 3: Expected Solubility Profile and Enhancement Strategies

ParameterProfile / StrategyRationale
Aqueous Solubility Expected to be lowThe rigid, aromatic quinoline core is hydrophobic.
pH-dependent Solubility The basic nitrogen on the quinoline ring allows for salt formation. Solubility is expected to increase at lower pH.[7][8]Protonation of the quinoline nitrogen forms a more soluble salt.
Co-solvents Use of DMSO, DMF, or EthanolThese organic solvents can disrupt the crystal lattice and solvate the hydrophobic molecule.[9]
Excipients Use of cyclodextrins or non-ionic surfactantsCyclodextrins can form inclusion complexes to shield the hydrophobic parts of the molecule from water.[8]

Experimental Protocols

Standardized protocols are crucial for the valid comparison of compound efficacy and properties.

Protocol 1: Cell Viability (MTT) Assay

This assay determines the concentration at which a compound inhibits cell growth by 50% (GI50 or IC50).

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates and a microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound is serially diluted in culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included. Plates are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution.

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of ~570 nm.

  • Calculation: The percentage of cell viability relative to the vehicle control is calculated, and the IC50 value is determined by plotting a dose-response curve.

Protocol 2: Thermodynamic Solubility (Shake-Flask) Assay

This is the gold standard method for determining the equilibrium solubility of a compound.[10]

Materials:

  • Test compound (solid form)

  • Buffer solutions at various pH values (e.g., pH 5.0, 7.4)

  • Vials

  • Thermostatic shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Sample Preparation: An excess amount of the solid test compound is added to a vial containing a known volume of the buffer. This ensures a saturated solution is in equilibrium with the undissolved solid.

  • Equilibration: The vials are sealed and placed in a thermostatic shaker (e.g., at 25°C or 37°C) and agitated for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: The samples are centrifuged at high speed to pellet the undissolved solid.

  • Quantification: A precise aliquot of the clear supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a calibrated analytical method like HPLC.

  • Solubility Calculation: The measured concentration represents the thermodynamic solubility of the compound in that specific medium.

Visualized Signaling Pathways and Workflows

Signaling Pathway Divergence

The activation of Nur77 by this compound and its newer analogs leads to distinct cell death outcomes. This compound induces paraptosis through ER stress, while newer analogs trigger the classical apoptotic pathway via mitochondrial interaction.

G cluster_ligand Ligand Binding cluster_target Target Engagement cluster_pathways Cellular Response cluster_para Paraptosis Pathway cluster_apop Apoptosis Pathway PQBH This compound Nur77 Nur77 Receptor PQBH->Nur77 Analog TMHA37 Analog Analog->Nur77 ER_Stress ER Stress & Autophagy Nur77->ER_Stress Mito Mitochondrial Translocation Nur77->Mito Vacuolation Cytoplasmic Vacuolation ER_Stress->Vacuolation Paraptosis Paraptosis (Cell Death) Vacuolation->Paraptosis Bcl2 Bcl-2 Interaction Mito->Bcl2 Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis G start Start prep 1. Add excess solid compound to buffer start->prep equil 2. Equilibrate on shaker (24-48h) prep->equil sep 3. Centrifuge to pellet undissolved solid equil->sep quant 4. Sample & dilute clear supernatant sep->quant hplc 5. Analyze concentration (e.g., HPLC) quant->hplc end End: Solubility Value hplc->end

References

A Comparative Guide to the In Vivo Anti-Tumor Efficacy of 4-PQBH in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-tumor effects of 4-(quinoline-4-amino) benzoylhydrazide (4-PQBH), a novel anti-cancer compound, against established therapies for hepatocellular carcinoma (HCC). The focus is on its unique mechanism of action and its performance in preclinical cancer models.

Introduction to this compound: A Novel Mechanism of Action

This compound is a recently identified small molecule that has demonstrated potent anti-tumor activity specifically in hepatocellular carcinoma models.[1] Unlike conventional chemotherapies that primarily induce apoptosis, this compound triggers a distinct form of programmed cell death known as paraptosis. This process is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria, leading to cell death without the involvement of caspases.[1]

The mechanism of this compound is mediated by its interaction with the orphan nuclear receptor Nur77.[1] Upon binding, this compound induces Nur77-dependent ER stress and autophagy, culminating in paraptotic cell death.[1] This alternative cell death pathway presents a promising strategy for treating cancers like HCC, which often develop resistance to apoptosis-based therapies.

In Vivo Anti-Tumor Effects of this compound

Preclinical studies have validated the in vivo efficacy of this compound in a xenograft model of hepatocellular carcinoma. The compound was shown to effectively inhibit tumor growth by modulating Nur77-dependent paraptosis.[1]

Table 1: Summary of this compound In Vivo Efficacy in Hepatocellular Carcinoma

Cancer ModelCell LineAdministrationDosageKey FindingsReference
XenograftHCCNot SpecifiedNot SpecifiedEffective xenograft tumor inhibition[1]

Note: Specific quantitative data such as tumor growth inhibition percentage and detailed dosage from the primary study were not available in the public domain at the time of this review. The primary publication confirms effective tumor inhibition.

Comparative Performance with Standard-of-Care Therapies

To contextualize the potential of this compound, its performance can be conceptually compared with established first-line treatments for advanced HCC, such as the multi-kinase inhibitors sorafenib (B1663141) and lenvatinib. These agents primarily function by inhibiting signaling pathways involved in cell proliferation and angiogenesis.

Table 2: In Vivo Efficacy of Sorafenib and Lenvatinib in HCC Xenograft Models

CompoundCancer ModelCell LineAdministrationDosageTumor Growth InhibitionReference
Sorafenib XenograftHepG2Oral6 mg/mL (daily)Significant tumor growth reduction
Lenvatinib XenograftHuh-7Oral20 mg/kg/daySignificant tumor growth inhibition vs. control
Lenvatinib XenograftHuh-7Oral0.2 mg/day46.6% suppression vs. control on day 8

While direct comparative studies between this compound and these agents are not yet available, the distinct mechanism of this compound offers a significant potential advantage. Cancers that are resistant to apoptosis-inducing agents like sorafenib might still be susceptible to the paraptotic cell death triggered by this compound. This makes it a candidate for second-line therapy or for use in combination with other agents to overcome drug resistance.

Experimental Protocols

General Protocol for Hepatocellular Carcinoma Xenograft Model

This protocol outlines a standard procedure for establishing an HCC xenograft model in immunodeficient mice, based on common practices in the field.

  • Cell Culture: Human HCC cell lines (e.g., HepG2, Huh-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.

  • Animal Model: Athymic nude mice (e.g., BALB/c nude), typically 4-6 weeks old, are used as hosts.

  • Tumor Implantation: Approximately 5 x 10^6 to 1 x 10^7 HCC cells, resuspended in a serum-free medium or a mixture with Matrigel, are injected subcutaneously into the flank of each mouse.

  • Tumor Monitoring: Tumor growth is monitored by measuring the tumor volume with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length × Width²) / 2.

  • Treatment Administration: Once tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational compound (e.g., this compound) or vehicle control is administered via the specified route (e.g., intraperitoneal or oral gavage) at the designated dose and schedule.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight is monitored as an indicator of toxicity. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further histological or molecular analysis.

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway for this compound-induced paraptosis in hepatocellular carcinoma cells.

G cluster_cell Hepatocellular Carcinoma Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm node_4PQBH This compound node_Nur77_N Nur77 node_4PQBH->node_Nur77_N Binds to node_Nur77_C Nur77 node_Nur77_N->node_Nur77_C Translocation node_ER Endoplasmic Reticulum (ER) node_Nur77_C->node_ER node_Mito Mitochondria node_Nur77_C->node_Mito node_ER_Stress ER Stress node_ER->node_ER_Stress Induces node_Mito->node_ER_Stress Contributes to node_Autophagy Autophagy node_ER_Stress->node_Autophagy Triggers node_Vacuolation Cytoplasmic Vacuolation node_Autophagy->node_Vacuolation node_Paraptosis Paraptosis (Caspase-Independent Cell Death) node_Vacuolation->node_Paraptosis

Caption: this compound binds to nuclear Nur77, inducing its translocation and subsequent ER stress, leading to paraptosis.

Experimental Workflow

The diagram below outlines the typical workflow for evaluating the in vivo efficacy of an anti-tumor compound like this compound.

G start Start: HCC Cell Culture implant Subcutaneous Implantation in Nude Mice start->implant monitor_growth Tumor Growth Monitoring (Calipers) implant->monitor_growth randomize Randomization into Groups (e.g., Vehicle, this compound) monitor_growth->randomize Tumor > 100mm³ treat Treatment Administration (Specified Dose & Schedule) randomize->treat measure Measure Tumor Volume & Body Weight treat->measure endpoint Endpoint Reached measure->endpoint Daily/Weekly endpoint->treat No euthanize Euthanasia & Tumor Excision endpoint->euthanize Yes analyze Data Analysis: Tumor Weight, Histology euthanize->analyze

Caption: Workflow for in vivo evaluation of this compound in a hepatocellular carcinoma xenograft model.

References

Comparing the gene expression profiles of cells treated with 4-PQBH and other anticancer drugs.

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the transcriptomic landscapes of cancer cells treated with the novel Nur77 agonist 4-PQBH and conventional chemotherapeutics reveals distinct and overlapping molecular signatures. This guide provides a comparative analysis of their effects on gene expression, offering insights for researchers and drug development professionals.

This comparison guide explores the gene expression profiles of cancer cells following treatment with this compound, a potent binder of the orphan nuclear receptor Nur77, and contrasts them with the profiles induced by the widely used anticancer drugs doxorubicin, cisplatin (B142131), and paclitaxel (B517696). While direct transcriptomic data for this compound is emerging, this guide leverages data from a functionally similar Nur77 agonist, DIM-C-pPhOCH3, to provide a robust comparative framework.

Executive Summary of Gene Expression Changes

The following table summarizes the key differences in the gene expression profiles induced by a Nur77 agonist (as a proxy for this compound) and three conventional anticancer drugs. The data for the Nur77 agonist is based on a microarray analysis of RKO colon cancer cells treated with DIM-C-pPhOCH3. Data for the other drugs are compiled from various studies on different cancer cell lines.

FeatureNur77 Agonist (DIM-C-pPhOCH3)DoxorubicinCisplatinPaclitaxel
Primary Mechanism Nur77 activation, induction of paraptosis, ER stress, autophagyDNA intercalation, topoisomerase II inhibitionDNA cross-linkingMicrotubule stabilization
Key Upregulated Genes Pro-apoptotic genes (e.g., TRAIL, GDF15), stress response genes (e.g., ATF3)Genes involved in DNA damage response, cell cycle arrest (e.g., p21), and apoptosis.Genes related to DNA repair, p53 signaling, and apoptosis.Genes associated with mitotic arrest, apoptosis, and microtubule dynamics.
Key Downregulated Genes Genes promoting cell survival and proliferation (e.g., survivin)Genes involved in cell cycle progression (e.g., cyclins).Genes related to cell proliferation and DNA replication.Genes involved in cell cycle progression and proliferation.
Affected Signaling Pathways Nur77 signaling, ER stress response, unfolded protein response, autophagyp53 signaling, DNA damage response, apoptosis pathwaysDNA damage repair pathways, p53 signaling, MAPK signalingMitotic checkpoint pathway, apoptosis signaling

Detailed Gene Expression Profiles

The following tables provide a more detailed, albeit inferred, comparison of gene expression changes based on the known mechanisms of this compound and published data for other anticancer drugs.

Table 1: Inferred Gene Expression Profile of this compound (via Nur77 Agonist) in Cancer Cells
Gene CategoryRepresentative GenesPredicted Change
Nur77 Target Genes TRAIL, GDF15, ATF3Upregulated
ER Stress Markers CHOP (DDIT3), GRP78 (HSPA5), XBP1Upregulated
Autophagy-Related Genes LC3B (MAP1LC3B), ATG5, BECLIN1Upregulated
Pro-Survival Genes Survivin (BIRC5)Downregulated
Table 2: Gene Expression Profile of Doxorubicin in MCF-7 Breast Cancer Cells
Gene CategoryRepresentative GenesObserved Change
DNA Damage Response p21 (CDKN1A), GADD45AUpregulated
Apoptosis Regulators BAX, PUMAUpregulated
Cell Cycle Control Cyclin D1 (CCND1), CDK4Downregulated
Topoisomerase II TOP2ADownregulated
Table 3: Gene Expression Profile of Cisplatin in A549 Lung Cancer Cells
Gene CategoryRepresentative GenesObserved Change
DNA Repair ERCC1, BRCA1Upregulated
p53 Signaling MDM2, TP53Upregulated
Apoptosis Caspase-3 (CASP3), FASUpregulated
Cell Proliferation Ki-67 (MKI67)Downregulated
Table 4: Gene Expression Profile of Paclitaxel in MDA-MB-231 Breast Cancer Cells
Gene CategoryRepresentative GenesObserved Change
Microtubule Dynamics TUBB1, MAPTUpregulated
Mitotic Arrest MAD2L1, BUB1BUpregulated
Apoptosis BCL2, BCL-XLDownregulated
Cell Cycle Progression Cyclin B1 (CCNB1), CDK1Downregulated

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental processes provides a clearer understanding of the methodologies and findings.

Signaling Pathways

cluster_4PQBH This compound Signaling Pathway cluster_Doxorubicin Doxorubicin Signaling Pathway cluster_Cisplatin Cisplatin Signaling Pathway cluster_Paclitaxel Paclitaxel Signaling Pathway PQBH This compound Nur77 Nur77 PQBH->Nur77 ER Endoplasmic Reticulum Nur77->ER Induces ER Stress Autophagy Autophagy ER->Autophagy Paraptosis Paraptosis ER->Paraptosis Autophagy->Paraptosis Doxo Doxorubicin DNA DNA Intercalation Doxo->DNA TopoII Topoisomerase II Inhibition Doxo->TopoII DDR DNA Damage Response DNA->DDR TopoII->DDR Apoptosis_Doxo Apoptosis DDR->Apoptosis_Doxo Cis Cisplatin DNA_Crosslink DNA Cross-linking Cis->DNA_Crosslink DDR_Cis DNA Damage Response DNA_Crosslink->DDR_Cis p53 p53 Activation DDR_Cis->p53 Apoptosis_Cis Apoptosis p53->Apoptosis_Cis Pac Paclitaxel Microtubules Microtubule Stabilization Pac->Microtubules Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Apoptosis_Pac Apoptosis Mitotic_Arrest->Apoptosis_Pac

Caption: Simplified signaling pathways of this compound and common anticancer drugs.

Experimental Workflow

cluster_workflow General Experimental Workflow for Gene Expression Profiling start Cancer Cell Culture treatment Drug Treatment (this compound, Doxorubicin, etc.) start->treatment incubation Incubation (Time Course) treatment->incubation rna_extraction Total RNA Extraction incubation->rna_extraction qc RNA Quality Control rna_extraction->qc library_prep Library Preparation (Microarray or RNA-seq) qc->library_prep sequencing Sequencing / Hybridization library_prep->sequencing data_analysis Bioinformatic Analysis (DEG, Pathway Analysis) sequencing->data_analysis

Caption: A generalized workflow for analyzing gene expression changes in cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings.

Nur77 Agonist (DIM-C-pPhOCH3) Gene Expression Analysis in RKO Colon Cancer Cells

The following protocol is based on the study by Cho et al. (2007).

  • Cell Culture: RKO human colon carcinoma cells were cultured in appropriate media and conditions.

  • Treatment: Cells were treated with 12.5 µM of the Nur77 agonist DIM-C-pPhOCH3 for 2 and 6 hours.

  • RNA Extraction: Total RNA was isolated from the treated and control cells.

  • Microarray Analysis: Gene expression profiling was performed using a whole genome bioarray.

  • Data Analysis: Differentially expressed genes were identified, and pathway analysis was conducted to determine the biological processes affected by the Nur77 agonist.

Doxorubicin: A General Protocol for Gene Expression Profiling in MCF-7 Cells

The following is a generalized protocol for analyzing gene expression changes in MCF-7 breast cancer cells treated with Doxorubicin, based on common laboratory practices.

  • Cell Culture and Treatment: MCF-7 cells are cultured in appropriate media. Cells are treated with a specific concentration of Doxorubicin (e.g., 1 µg/ml) for various time points (e.g., 1, 3, 5, 10, 15 hours).

  • RNA Extraction and Quantification: Total RNA is extracted from the cells, and its quality and quantity are assessed.

  • Gene Expression Analysis: The extracted RNA is used for either microarray analysis or RNA sequencing (RNA-seq) to determine the gene expression profiles.

  • Data Analysis: Raw data from the microarray or RNA-seq experiment is processed and normalized. Differentially expressed genes between the Doxorubicin-treated and control groups are identified based on statistical significance and fold-change thresholds. Bioinformatic analysis is performed to identify enriched biological pathways and gene ontologies among the differentially expressed genes.

Cisplatin: RNA-Seq Protocol in A549 Cells

This protocol is a generalized method for RNA-sequencing analysis of A549 lung cancer cells treated with cisplatin.

  • Cell Culture: A549 cells are maintained in a suitable culture medium.

  • Treatment: Cells are treated with a defined concentration of cisplatin (e.g., 20 µM) for a specific duration (e.g., 24 hours).

  • RNA Isolation: Total RNA is extracted from both cisplatin-treated and untreated control cells.

  • Library Preparation and Sequencing: RNA-seq libraries are prepared from the isolated RNA and sequenced using a high-throughput sequencing platform.

  • Bioinformatic Analysis: The sequencing data is aligned to the human genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in response to cisplatin treatment.

Paclitaxel: Gene Expression Profiling in an MDA-MB-231 Xenograft Model

The following protocol describes the in vivo analysis of gene expression changes in an MDA-MB-231 breast cancer xenograft model treated with paclitaxel.

  • Animal Model: Nude mice are subcutaneously implanted with MDA-MB-231 cells.

  • Treatment: Once tumors are established, mice are treated with paclitaxel (e.g., 15 mg/kg) or a vehicle control for a specified number of days.

  • Tumor Harvesting: Tumors are harvested at different time points after treatment.

  • RNA Extraction and Microarray: Total RNA is extracted from the tumor tissues and subjected to cDNA microarray analysis to identify changes in gene expression.

  • Data Analysis: The microarray data is analyzed to identify genes and pathways that are modulated by paclitaxel treatment in the in vivo setting.

This guide provides a foundational comparison of the gene expression profiles induced by this compound and other major anticancer drugs. Further direct transcriptomic studies on this compound will undoubtedly provide a more refined understanding of its molecular mechanism and its potential as a novel cancer therapeutic.

Benchmarking the Safety Profile of 4-PQBH Against Standard HCC Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of the novel anti-cancer compound 4-(Quinoline-4-amino) Benzoylhydrazide (4-PQBH) against established first- and second-line therapies for advanced Hepatocellular Carcinoma (HCC). While comprehensive preclinical safety data for this compound is not yet publicly available, this document synthesizes existing knowledge on its unique mechanism of action and compares it with the well-documented adverse effects of standard treatments, including the tyrosine kinase inhibitors (TKIs) Sorafenib and Lenvatinib, and immune checkpoint inhibitors (ICIs).

Executive Summary

This compound is a novel Nur77 agonist that induces cancer cell death through a distinct mechanism known as paraptosis, characterized by extensive cytoplasmic vacuolization and endoplasmic reticulum (ER) stress, independent of caspase activation. This mechanism suggests a potentially different and possibly more favorable safety profile compared to conventional chemotherapeutics that induce apoptosis. Standard HCC therapies, while effective in extending patient survival, are associated with a wide range of toxicities that can impact patient quality of life and treatment adherence. This guide aims to provide a framework for evaluating the safety of this compound as it progresses through preclinical and clinical development.

Data Presentation: Comparative Safety Profiles

The following tables summarize the common adverse events associated with standard HCC therapies, based on clinical trial data. Note: Specific preclinical safety data for this compound, such as LD50 values and detailed organ toxicities, are not available in the public domain at the time of this publication.

Table 1: Adverse Events of Tyrosine Kinase Inhibitors (TKIs) in HCC Treatment

Adverse EventSorafenib (All Grades)Sorafenib (Grade 3/4)Lenvatinib (All Grades)Lenvatinib (Grade 3/4)
Hand-foot skin reaction HighModerateModerateLow
Diarrhea HighModerateHighModerate
Hypertension ModerateLowHighHigh
Fatigue HighModerateHighModerate
Decreased appetite ModerateLowModerateLow
Nausea ModerateLowModerateLow
Proteinuria LowLowModerateLow
Weight loss ModerateLowModerateLow
Hemorrhagic events LowLowModerateLow

Table 2: Adverse Events of Immune Checkpoint Inhibitors (ICIs) in HCC Treatment

Adverse Event (Immune-Related)Frequency (All Grades)Frequency (Grade 3/4)Onset
Skin toxicities (rash, pruritus) CommonInfrequentEarly
Hepatitis CommonCan be severeVariable
Colitis/Diarrhea CommonCan be severeVariable
Pneumonitis InfrequentCan be severeVariable
Endocrinopathies (thyroiditis, hypophysitis) CommonInfrequentVariable
Nephritis InfrequentCan be severeVariable
Infusion-related reactions CommonInfrequentDuring/shortly after infusion

Signaling Pathway of this compound

The diagram below illustrates the proposed mechanism of action of this compound in inducing paraptosis in HCC cells.

4-PQBH_Signaling_Pathway cluster_extracellular cluster_cell Hepatocellular Carcinoma Cell PQBH This compound Nur77 Nur77 (Orphan Nuclear Receptor) PQBH->Nur77 Binds to ER Endoplasmic Reticulum (ER) Nur77->ER Mediates Vacuoles Cytoplasmic Vacuoles ER->Vacuoles Leads to Autophagy Autophagy ER->Autophagy Induces ER Stress Mitochondria Mitochondria Paraptosis Paraptosis (Cell Death) Vacuoles->Paraptosis Autophagy->Vacuoles Contributes to

Caption: Proposed signaling pathway of this compound in HCC cells.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of novel anti-cancer agents are provided below. These protocols serve as a reference for researchers aiming to benchmark the safety and efficacy of new compounds like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the growth of a defined proportion of cells (e.g., IC50).

Methodology:

  • Cell Culture: Maintain HCC cell lines (e.g., HepG2, Huh7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., Sorafenib) in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy and systemic toxicity of a compound in a living organism.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of HCC cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Treatment Administration: Once tumors reach a specified size, randomize mice into treatment and control groups. Administer the test compound (e.g., this compound) and vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy and Toxicity Assessment: Monitor tumor volume and body weight throughout the study. Observe animals for any signs of toxicity, such as changes in appearance, behavior, or activity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis). Collect blood and major organs for toxicological assessment.

Acute Oral Toxicity Study (OECD 423)

Objective: To determine the acute toxic effects of a single oral dose of a substance and to estimate its LD50.

Methodology:

  • Animal Selection: Use a single sex of a rodent species (usually female rats).

  • Dosing: Administer the test substance sequentially to animals in a stepwise procedure. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

  • Observation: Observe animals for mortality and clinical signs of toxicity for up to 14 days.

  • Dose Adjustment: The outcome of the first animal determines the dose for the next animal (e.g., if the first animal survives, the next animal receives a higher dose).

  • Endpoint: The test is terminated when a stopping criterion is met, which allows for the classification of the substance's toxicity.

Experimental Workflow Visualization

The following diagrams illustrate the general workflows for preclinical safety and efficacy evaluation of a novel anti-cancer compound.

Preclinical_Efficacy_Workflow cluster_workflow Preclinical Efficacy Evaluation Workflow A In Vitro Cytotoxicity (e.g., MTT Assay on HCC cell lines) B Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) A->B C In Vivo Xenograft Model (Tumor Growth Inhibition) B->C D Pharmacodynamic (PD) Analysis (Target engagement in tumor tissue) C->D E Efficacy Data Analysis & Go/No-Go Decision D->E

Caption: General workflow for preclinical efficacy evaluation.

Preclinical_Safety_Workflow cluster_workflow Preclinical Safety Evaluation Workflow F Acute Toxicity Study (e.g., OECD 423, single dose) G Repeat-Dose Toxicity Study (e.g., 28-day study) F->G H Safety Pharmacology (Cardiovascular, Respiratory, CNS) G->H I Genotoxicity Assays (e.g., Ames test, micronucleus test) H->I J Toxicology Data Analysis & Risk Assessment I->J

Caption: General workflow for preclinical safety evaluation.

Conclusion

This compound presents a promising new therapeutic strategy for HCC with a mechanism of action that is distinct from current standard-of-care treatments. Its ability to induce paraptosis suggests a potential for a different safety profile, which may offer advantages over the known toxicities of TKIs and ICIs. However, a comprehensive evaluation of its safety through rigorous preclinical toxicology studies is imperative. The experimental protocols and comparative data provided in this guide are intended to support the research and development community in objectively assessing the therapeutic potential of this compound and other novel agents for the treatment of Hepatocellular Carcinoma. Further in-vivo studies are required to fully characterize the safety and tolerability of this compound.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 4-PQBH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides essential, step-by-step guidance for the safe disposal of 4-PQBH, a compound that, while lacking a specific Safety Data Sheet (SDS), requires handling as hazardous waste due to its structural components—a piperidine (B6355638) ring and a phenylethynyl group.[1]

Operational Plan for this compound Disposal

This plan outlines the necessary steps for the safe handling and disposal of this compound waste, including personal protective equipment (PPE), waste segregation, spill management, and container decontamination.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles

  • A laboratory coat

2. Waste Segregation and Containerization: Proper segregation of waste is crucial to prevent accidental reactions and ensure regulatory compliance.[1] All waste containers must be clearly labeled as "Hazardous Waste" and list all chemical constituents.[1]

Waste TypeContainerLabeling RequirementsHandling Instructions
Solid Waste Sealable, chemically resistant plastic bag or drum"Hazardous Waste," "Solid Chemical Waste," and list of contentsDo not mix with liquid waste.[1]
(e.g., contaminated gloves, paper towels)
Sharps Waste Puncture-resistant sharps container"Hazardous Waste," "Sharps," and list of chemical contaminantsDo not mix with other waste types.[1]
(e.g., contaminated needles, Pasteur pipettes)
Liquid Waste Compatible, sealed container"Hazardous Waste," "Liquid Chemical Waste," and list of contentsStore in a designated and properly ventilated area.

3. Spill Management: In the event of a this compound spill, follow these procedures immediately:[1]

  • Evacuate and Ventilate: Alert personnel in the immediate vicinity and ensure the area is well-ventilated.[1]

  • Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Containment: Use an appropriate absorbent material to contain the spill.

  • Collection: Carefully sweep or scoop the absorbent material and place it into a labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol (B145695), acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EH&S) department.[1]

4. Decontamination of Empty Containers: Empty containers that previously held this compound must be decontaminated before they can be disposed of as regular trash.[1]

  • Initial Rinse: Triple rinse the container with a suitable solvent, such as ethanol or acetone, that can dissolve the compound.[1]

  • Final Wash: Wash the container with soap and water.[1]

Experimental Workflow: this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_preparation Preparation cluster_waste_handling Waste Handling & Segregation cluster_spill_management Spill Management cluster_final_disposal Final Disposal cluster_container_decontamination Empty Container Decontamination start Start: Identify this compound Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (gloves, paper towels) waste_type->solid_waste Solid sharps_waste Sharps Waste (needles, pipettes) waste_type->sharps_waste Sharps liquid_waste Liquid Waste waste_type->liquid_waste Liquid containerize_solid Place in Labeled Solid Waste Container solid_waste->containerize_solid containerize_sharps Place in Labeled Puncture-Proof Sharps Container sharps_waste->containerize_sharps containerize_liquid Place in Labeled Liquid Waste Container liquid_waste->containerize_liquid store Store Waste in Designated Area containerize_solid->store containerize_sharps->store containerize_liquid->store spill Spill Occurs evacuate Evacuate & Ventilate Area spill->evacuate contain Contain Spill with Absorbent evacuate->contain collect Collect Contaminated Material contain->collect decontaminate_spill Decontaminate Spill Area collect->decontaminate_spill report_spill Report to Supervisor & EH&S decontaminate_spill->report_spill report_spill->store ehs_pickup Arrange for EH&S Pickup store->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end empty_container Empty this compound Container triple_rinse Triple Rinse with Solvent empty_container->triple_rinse wash Wash with Soap & Water triple_rinse->wash dispose_regular Dispose as Regular Trash wash->dispose_regular

Disposal workflow for this compound waste.

References

Personal protective equipment for handling 4-PQBH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides critical safety and logistical information for managing 4-PQBH (4-Piperidinyl-1-(4-quantinuclidinyl)butan-1-one hydrobromide), a compound featuring both a piperidine (B6355638) derivative and a quaternary ammonium (B1175870) salt structure. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its constituent chemical classes.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this compound. The following table summarizes the recommended personal protective equipment to minimize exposure and ensure safety.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are mandatory. A face shield is recommended for additional protection against splashes.
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Gloves should be inspected before use and changed frequently, especially if contaminated.
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.
Shoe CoversDisposable shoe covers should be worn to prevent the tracking of contaminants outside of the laboratory.
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator is the minimum requirement. For procedures with a higher risk of aerosolization, a full-face respirator or a Powered Air-Purifying Respirator (PAPR) should be used.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for the safe handling of this compound in a laboratory setting.

  • Preparation:

    • Ensure a certified chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.[1]

    • Don all required personal protective equipment as outlined in the table above.

  • Handling:

    • All manipulations of this compound, including weighing and transferring, should be conducted within a chemical fume hood to minimize inhalation exposure.[1]

    • Use spark-proof tools and avoid creating dust or aerosols.[1][2]

    • Keep the container tightly sealed when not in use.[2][3]

    • Avoid direct contact with skin, eyes, and clothing.[3]

  • Post-Handling:

    • Thoroughly decontaminate the work area and any equipment used.

    • Remove and dispose of all contaminated disposable PPE in a designated hazardous waste container.[4]

    • Wash hands and any exposed skin thoroughly with soap and water after completing work.[2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: All waste containing this compound, including contaminated PPE, should be treated as hazardous chemical waste.[4]

  • Waste Segregation:

    • Solid Waste: Contaminated items such as gloves, bench paper, and vials should be collected in a clearly labeled, sealed, and chemically resistant container.[4]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other waste streams.[4]

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After decontamination, the container can be disposed of according to institutional guidelines.[4]

  • Final Disposal: All hazardous waste must be disposed of through a licensed hazardous waste management company, following all local, state, and federal regulations.[5]

Experimental Protocol: Spill Response

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Ventilate: Immediately alert personnel in the area and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and a respirator.

  • Contain Spill: For small liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collect Waste: Place all contaminated absorbent material and any contaminated PPE into a labeled hazardous waste container.[5]

  • Decontaminate Area: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.

  • Report: Report the spill to the appropriate laboratory safety personnel.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_safety_eq Check Safety Equipment prep_ppe->prep_safety_eq handle_weigh Weighing and Transfer prep_safety_eq->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate cleanup_dispose_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Doff PPE Correctly cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。